Pomalidomide-C6-NHS ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H26N4O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoate |
InChI |
InChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33) |
InChI Key |
ILGPYPXJZZUYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Pomalidomide-C6-NHS Ester for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-NHS ester is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, which incorporates the pomalidomide (B1683931) scaffold that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 6-carbon aliphatic linker terminating in a highly reactive N-hydroxysuccinimide (NHS) ester. This bifunctional molecule serves as a pivotal building block for the creation of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, allows for a highly adaptable approach to drug discovery, enabling the targeting of proteins previously considered "undruggable." this compound provides a readily available and efficient means to incorporate the CRBN-recruiting moiety into a PROTAC, with the C6 linker offering a defined spatial separation between the target protein and the E3 ligase.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical synthesis and biological assays.
| Property | Value |
| Molecular Formula | C27H28N4O8 |
| Molecular Weight | 536.53 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Linker | 6-carbon alkyl chain (C6) |
| E3 Ligase Ligand | Pomalidomide |
Mechanism of Action
The utility of this compound lies in its ability to be incorporated into a PROTAC, which then orchestrates a series of molecular events leading to the degradation of a target protein. The pomalidomide component of the PROTAC has a high binding affinity for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The NHS ester group allows for the covalent conjugation of the pomalidomide-linker moiety to a ligand that binds to a protein of interest (POI).
Once the PROTAC is assembled and introduced into a cellular system, it facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The length and composition of the linker are critical determinants of these parameters. While specific data for PROTACs constructed with this compound are not always available in the public domain, the following tables provide representative data for pomalidomide-based PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.
Table 1: Effect of Linker Length on BTK Degrader Efficacy [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | 10 | >1000 | <20 | MOLM-14 |
| BTK Degrader 2 | 13 | 150 | 85 | MOLM-14 |
| BTK Degrader 3 | 16 (similar to C6) | 25 | >95 | MOLM-14 |
| BTK Degrader 4 | 19 | 80 | >90 | MOLM-14 |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Against Various Targets
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | Not specified | 147 | 93 | 293T | [3] |
| BRD4 | PEG | ~10 | >90 | MV4-11 | [4] |
| CDK6 | Not specified | <100 | >90 | MM.1S | [5] |
Experimental Protocols
Synthesis of a Pomalidomide-C6-Carboxylic Acid Intermediate
Materials:
-
4-Fluorothalidomide
-
6-Aminohexanoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add 6-aminohexanoic acid (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90°C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pomalidomide-C6-carboxylic acid.
Note: The carboxylic acid can then be converted to the NHS ester by reacting with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conjugation of this compound to a Target Protein Ligand
This protocol outlines the general procedure for conjugating the NHS ester to a small molecule ligand containing a primary amine.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vial
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the solution of the target protein ligand while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate (B1210297) or DCM.
-
The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.
Conclusion
This compound is a powerful and versatile tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined structure, with a pomalidomide warhead for CRBN engagement and a reactive NHS ester for conjugation, facilitates the rapid and efficient synthesis of novel protein degraders. The C6 linker provides a balance of flexibility and length that is often suitable for inducing the formation of a productive ternary complex. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to leverage the transformative potential of targeted protein degradation in drug discovery and chemical biology. The continued development and application of such chemical probes will undoubtedly lead to new therapeutic strategies for a wide range of diseases.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C6-NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-C6-NHS ester, a crucial tool in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its structure, physicochemical properties, and mechanism of action, along with practical experimental protocols and key signaling pathways.
Core Structure and Properties
This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug. It incorporates a pomalidomide moiety for binding to the E3 ubiquitin ligase Cereblon (CRBN), a C6 alkyl linker to provide spatial separation, and a reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on target proteins or ligands.[1]
Chemical Structure
Chemical Formula: C24H26N4O8
SMILES: O=C(ON1C(=O)CCC1=O)CCCCCCN1C(=O)C2=C(C1=O)C=CC=C2N(C3=O)C(CC3)C(=O)N
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound and its parent compound, pomalidomide.
| Property | This compound | Pomalidomide (Parent Compound) | Reference(s) |
| Molecular Weight | 498.49 g/mol | 273.24 g/mol | [2][3] |
| Appearance | - | Solid yellow powder | [4] |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers (~0.01 mg/mL). For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [4][5][6] |
| Storage | -20°C | Store at -20°C. Stable for at least 4 years as a solid. In DMSO, solutions may be stored at -20°C for up to 1 month. | [5][6] |
| Purity | - | ≥98% or ≥99% depending on the supplier | [5][7] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide functions as a "molecular glue" by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][10] The degradation of these transcription factors results in the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, ultimately leading to antiproliferative and apoptotic effects in susceptible cancer cells.[8][11]
In the context of a PROTAC, the pomalidomide moiety of this compound serves to recruit the CRL4^CRBN^ E3 ligase to a target protein of interest, which is linked via the C6 chain and a ligand specific to that target. This induced proximity facilitates the ubiquitination and degradation of the target protein.
References
- 1. This compound基于Pomalidomide的功能化衍生物-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C6-NHS Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Pomalidomide-C6-NHS ester, a critical E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), a potent derivative of thalidomide, functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN). The appended C6-NHS ester linker facilitates the covalent conjugation of pomalidomide to a target protein ligand, forming a heterobifunctional PROTAC. This guide details the molecular interactions governing the formation of the ternary complex (target protein-PROTAC-CRBN), the subsequent ubiquitination and proteasomal degradation of the target protein, and provides key quantitative data and experimental protocols for the characterization of pomalidomide-based PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a key building block in the synthesis of PROTACs, which are designed to co-opt the cell's natural protein disposal machinery to eliminate proteins of interest (POIs). The mechanism of action can be dissected into a series of orchestrated molecular events:
-
Ternary Complex Formation: The PROTAC, synthesized using this compound, acts as a bridge, simultaneously binding to the target protein (via the warhead) and the E3 ubiquitin ligase Cereblon (CRBN) (via the pomalidomide moiety). This proximity-induced formation of a ternary complex is the cornerstone of PROTAC technology. The C6 linker plays a crucial role in optimizing the orientation and distance between the two proteins to facilitate a productive interaction.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, effectively removing it from the cellular environment. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein, acting in a catalytic manner.
Signaling Pathway of a Pomalidomide-Based PROTAC
Caption: Pomalidomide-based PROTAC signaling pathway.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter.
| Parameter | Molecule | Value | Assay | Cell Line | Reference |
| Binding Affinity (Ki) | Pomalidomide | 156.60 nM | Competitive Titration | - | [1] |
| IC50 | Pomalidomide | ~2 µM | Competitive Binding | U266 Myeloma Cells | [2] |
| DC50 | HDAC8-targeting PROTAC (ZQ-23) | 147 nM | Western Blot | - | [3] |
| Dmax | HDAC8-targeting PROTAC (ZQ-23) | 93% | Western Blot | - | [3] |
| DC50 | EGFR-targeting PROTAC (Compound 16) | Not explicitly stated, but degradation shown at µM concentrations | Western Blot | MCF-7, HepG-2, HCT-116 | [4] |
| Dmax | EGFR-targeting PROTAC (Compound 16) | 96% | Western Blot | Tested Cells | [4] |
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC using this compound
This protocol describes the final conjugation step to form a PROTAC, assuming the target protein ligand possesses a primary amine for reaction with the NHS ester.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by high-resolution mass spectrometry and 1H NMR.
Experimental Workflow for PROTAC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.
Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Synthesized pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR can be used to measure the binding affinities of the PROTAC to its individual targets and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein and CRBN-DDB1 complex
-
Synthesized pomalidomide-based PROTAC
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization: Immobilize the target protein or the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and a reference channel.
-
To measure the binding of the second protein to the PROTAC, pre-incubate a fixed concentration of the PROTAC with varying concentrations of the second protein and inject the mixture over the immobilized first protein.
-
-
Ternary Complex Formation:
-
Inject a saturating concentration of the PROTAC over the immobilized protein to form a binary complex.
-
Then, inject a series of concentrations of the second protein to measure its binding to the pre-formed binary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD). The stability of the ternary complex can be assessed by the dissociation rate of the second protein from the PROTAC-bound immobilized protein.
Visualization of the Ternary Complex
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The pomalidomide moiety of the PROTAC binds to a specific pocket on CRBN, while the warhead binds to the target protein. The linker's length and composition are critical for allowing the two proteins to come together in a productive orientation.
Caption: A logical representation of the Pomalidomide-based PROTAC-mediated ternary complex.
Conclusion
This compound is a powerful and versatile tool for the development of PROTACs. Its high affinity for CRBN provides a robust anchor for recruiting the E3 ligase machinery. The C6-NHS ester linker allows for straightforward conjugation to a wide variety of target protein ligands. A thorough understanding of its mechanism of action, coupled with rigorous quantitative characterization through the experimental protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders for therapeutic applications. The continued exploration of the structural and dynamic aspects of the ternary complexes formed by pomalidomide-based PROTACs will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C6-NHS Ester: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-NHS ester is a functionalized derivative of pomalidomide (B1683931), a well-established immunomodulatory drug that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This conjugate incorporates the pomalidomide scaffold, which serves as the CRBN-binding moiety, a 6-carbon alkyl linker (C6), and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester allows for efficient covalent conjugation to primary or secondary amines on a protein of interest, making this compound a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data for its parent molecule, detailed experimental protocols, and its application in the development of novel therapeutics based on targeted protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by binding to Cereblon, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][6] This binding event modulates the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates" that are not typically targeted by the native complex.[6] The most well-characterized neosubstrates of the pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7] The subsequent ubiquitination and proteasomal degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of pomalidomide.[3][7]
This compound is designed to leverage this mechanism for targeted protein degradation. By conjugating this molecule to a ligand that binds a specific protein of interest, the resulting PROTAC can recruit that target protein to CRBN for ubiquitination and degradation.
Quantitative Data: Pomalidomide Binding to Cereblon
The binding affinity of the pomalidomide moiety to Cereblon is a critical parameter for the efficacy of PROTACs constructed with this compound. The following table summarizes key quantitative data for the interaction of pomalidomide with Cereblon from various biophysical and biochemical assays.
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) | Reference |
| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) | [3] |
| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) | [3] |
| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) | [3] |
| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~190 (Kd) | |
| Competitive Binding Assay | U266 myeloma cell extracts | Pomalidomide | ~2000 (IC50) | [8] |
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary amine.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the target protein ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by MS and NMR spectroscopy.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay can be used to determine the binding affinity of a pomalidomide-based PROTAC to the CRBN-DDB1 complex.[6][9]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) or pomalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Pomalidomide-based PROTAC
-
Pomalidomide (as a positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the pomalidomide-based PROTAC in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the fluorescently labeled probe to all wells at a final concentration typically at or below its Kd for CRBN.
-
Add the recombinant CRBN-DDB1 complex to all wells except the "no enzyme" controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Target Protein Degradation
This assay is used to confirm the biological activity of a synthesized PROTAC by measuring the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Pomalidomide (as a control)
-
DMSO (as a vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC, pomalidomide, or DMSO for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system and quantify the band intensities to determine the extent of target protein degradation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the field of targeted protein degradation. Its high-affinity pomalidomide warhead ensures potent recruitment of the Cereblon E3 ligase, while the C6 linker provides adequate spacing for ternary complex formation. The reactive NHS ester enables straightforward conjugation to a wide variety of target-binding ligands. By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to develop novel PROTACs and investigate the degradation of specific proteins of interest, thereby accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
The Role of Pomalidomide-C6-NHS Ester in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a highly effective recruiter of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth examination of Pomalidomide-C6-NHS ester, a key building block for the synthesis of pomalidomide-based PROTACs. We will delve into its mechanism of action, provide a compilation of its efficacy data, and present detailed experimental protocols for its application in targeted protein degradation studies.
Introduction to Pomalidomide and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. PROTACs leverage this system by acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1]
Pomalidomide is an immunomodulatory imide drug (IMiD) that binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2][] This interaction makes pomalidomide an excellent E3 ligase ligand for PROTAC design. This compound is a derivative of pomalidomide that incorporates a 6-carbon (C6) linker terminating in an N-hydroxysuccinimide (NHS) ester.[4] The C6 linker provides spatial separation between the pomalidomide moiety and the target protein ligand, which is crucial for the formation of a stable and productive ternary complex. The NHS ester is a reactive group that readily forms a stable amide bond with primary or secondary amines on a target protein ligand, simplifying the synthesis of PROTACs.
Mechanism of Action
The mechanism of action for a PROTAC synthesized from this compound follows a catalytic cycle:
-
Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to both the CRBN E3 ligase (via its pomalidomide warhead) and the protein of interest (POI) (via its target-specific warhead).
-
Ternary Complex Formation: The PROTAC facilitates the formation of a key ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.
-
Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can participate in further rounds of degradation, acting as a catalyst.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the degradation performance of several pomalidomide-based PROTACs against various protein targets.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | ZQ-23 | Not Specified | 147 | 93 | [5] |
| EGFR | Compound 16 | A549 | 32.9 | >90 | [6] |
| BTK | RC-3 | Mino | ~10 | >95 | [7] |
| BTK | NC-1 | Mino | 2.2 | 97 | [7] |
Note: The specific experimental conditions, such as treatment duration, can significantly influence DC50 and Dmax values.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs derived from this compound.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general procedure for conjugating this compound to a hypothetical protein of interest (POI) ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.
-
Addition of this compound: Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8][9]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for DC50 determination) or a fixed concentration for various time points (for time-course analysis). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical and cell-based methods can be employed.
This in-cell assay demonstrates the interaction between the POI and the E3 ligase in the presence of the PROTAC.[10][11]
Procedure Outline:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against the POI (or a tag on the POI).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluate by Western blot using an antibody against the E3 ligase (e.g., CRBN) to detect its presence in the complex.
SPR is a label-free, real-time biophysical technique to quantify the kinetics and affinity of binary and ternary complex formation in vitro.[12][13][14]
Procedure Outline:
-
Binary Interactions:
-
Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.
-
Flow the PROTAC over the surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, immobilize the POI and flow the PROTAC over the surface to determine its affinity for the POI.
-
-
Ternary Complex Formation:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the surface.
-
The binding response will indicate the formation of the ternary complex.
-
Kinetic analysis of the sensorgrams allows for the determination of the association and dissociation rate constants and the overall affinity of the ternary complex.
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy) of the interactions.[15][16]
Procedure Outline:
-
Binary Interactions:
-
Titrate the PROTAC into a solution containing the E3 ligase to determine the thermodynamics of their interaction.
-
Titrate the PROTAC into a solution of the POI.
-
-
Ternary Complex Formation:
-
Titrate the POI into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[17][18]
Procedure Outline:
-
Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control.
-
Lyse the cells under denaturing conditions to preserve the covalent ubiquitin modifications.
-
Immunoprecipitate the POI using a specific antibody.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluate by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the POI.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs that hijack the CRBN E3 ligase. Its pre-activated NHS ester functionality simplifies the synthetic process, allowing for the efficient coupling to a wide range of target protein ligands. The in-depth protocols provided in this guide for synthesis, cellular degradation analysis, and mechanistic validation assays offer a comprehensive framework for researchers to effectively utilize this reagent in their targeted protein degradation programs. As the field of TPD continues to expand, the rational design and rigorous evaluation of PROTACs, facilitated by reagents like this compound, will be paramount to the development of novel therapeutics for a host of diseases.
References
- 1. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Pomalidomide as a Ligand for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), has become a cornerstone in PROTAC design, serving as a potent and well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides an in-depth technical overview of the core principles and practical methodologies for utilizing pomalidomide in the development of novel protein degraders.
Mechanism of Action: Pomalidomide-based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] Simultaneously, the other end of the PROTAC, which contains a ligand for a specific POI, binds to its target. This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[3] This ternary complex is the crucial intermediate that triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Quantitative Data of Pomalidomide-based PROTACs
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation achieved at the optimal PROTAC concentration.[4] The following tables summarize the degradation performance of various pomalidomide-based PROTACs against different protein targets.
| Target Protein | PROTAC Name/Identifier | DC50 | Dmax | Cell Line | Reference(s) |
| EGFR | Compound 16 | 32.9 nM | >90% | A549 | [5] |
| Compound 15 | 43.4 nM | >90% | A549 | [5] | |
| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | [6] |
| HDAC6 | TO-1187 | 5.81 nM | 94% | MM.1S | [7] |
| PROTAC 3 | 21.8 nM | 93% | MM.1S | [7] | |
| PROTAC 8 | 5.81 nM | 94% | MM.1S | [7] | |
| BRD4 | ARV-825 | <1 nM | >95% | Jurkat | [8] |
| Compound 21 | IC50 = 0.81 µM (antiproliferative) | Effective degradation at 1 µM | THP-1 | [9] | |
| BTK | RC-1 | <10 nM | Not Specified | Not Specified | [10] |
| Androgen Receptor (AR) | ARV-110 | <1 nM | >95% | VCaP, LNCaP | [3] |
| ARD-69 | 0.76 - 10.4 nM | >95% | VCaP, LNCaP, 22Rv1 | [3] | |
| ARD-266 | 0.2 - 1 nM | >95% | LNCaP, VCaP, 22Rv1 | [3] | |
| Tau | Not Specified | Effective degradation reported | Not Specified | iPSC-derived neurons | [11] |
Experimental Protocols
Synthesis of a Pomalidomide-Linker Conjugate (Pomalidomide-C5-Azide)
This protocol describes the synthesis of a pomalidomide derivative with a C5 azide (B81097) linker, a versatile building block for PROTAC synthesis via "click chemistry".[2]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials: Pomalidomide, 1,5-dibromopentane (B145557), potassium carbonate (K2CO3), dimethylformamide (DMF), water, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (B86663) (Na2SO4), silica (B1680970) gel.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Synthesis of Pomalidomide-C5-Azide
-
Materials: N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide (NaN3), DMF, water, DCM, brine, anhydrous Na2SO4, silica gel.
-
Procedure:
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.
-
CRBN Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a pomalidomide-based PROTAC to displace a fluorescently labeled thalidomide probe from the CRBN-DDB1 complex.[4][12]
-
Materials: Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide), pomalidomide (as a positive control), test PROTAC, assay buffer, black low-binding 96-well microplate, microplate reader capable of measuring fluorescence polarization.
-
Procedure:
-
Prepare a serial dilution of the test PROTAC and pomalidomide in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.
-
Add the CRBN-DDB1 complex to all wells except the "no protein" control.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Ternary Complex Formation Assay (TR-FRET)
This assay detects the formation of the POI-PROTAC-CRBN ternary complex using Time-Resolved Fluorescence Energy Transfer.[6][13]
-
Materials: Tagged POI (e.g., GST-tagged), tagged CRBN (e.g., His-tagged), terbium (Tb)-labeled anti-tag antibody (e.g., Tb-anti-GST), fluorescently labeled anti-tag antibody (e.g., Alexa Fluor 488-anti-His), pomalidomide-based PROTAC, assay buffer, microplate reader capable of TR-FRET measurements.
-
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a suitable microplate, add the tagged POI, tagged CRBN, and the PROTAC dilutions.
-
Add the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody.
-
Incubate the plate for a specified time (e.g., 180 minutes) at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths after excitation at the donor's excitation wavelength).
-
A bell-shaped dose-response curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[14]
-
Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/Cul4A/Rbx1 E3 ligase complex, recombinant POI, pomalidomide-based PROTAC, ubiquitin, ATP, ubiquitination reaction buffer, SDS-PAGE loading buffer.
-
Procedure:
-
Assemble the ubiquitination reaction on ice, including E1, E2, E3 ligase, POI, ubiquitin, and varying concentrations of the PROTAC.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting, probing with an antibody against the POI. A ladder of higher molecular weight bands indicates poly-ubiquitination.
-
Western Blot for Protein Degradation
This is the standard cellular assay to quantify the degradation of the target protein.[4]
-
Materials: Cell line expressing the POI, pomalidomide-based PROTAC, cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.
-
Procedure:
-
Plate cells and treat with varying concentrations of the PROTAC for a desired time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip and re-probe the membrane with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation and calculate the DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The degradation of a target protein by a pomalidomide-based PROTAC will impact the signaling pathways in which that protein is involved. Below are examples of signaling pathways for two common PROTAC targets.
Experimental Workflow for Pomalidomide-based PROTAC Development
The development of a novel pomalidomide-based PROTAC follows a logical progression from initial design and synthesis to comprehensive biological evaluation.
Conclusion
Pomalidomide has proven to be an invaluable E3 ligase ligand in the rapidly advancing field of targeted protein degradation. Its well-understood interaction with CRBN, favorable physicochemical properties, and synthetic tractability have made it a preferred choice for the development of a wide array of PROTACs against numerous disease-relevant targets. This technical guide provides a foundational understanding and practical protocols for researchers to effectively utilize pomalidomide in their PROTAC discovery and development endeavors. The continued exploration and optimization of pomalidomide-based PROTACs hold immense promise for the future of medicine.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 11. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The C6 Linker in Pomalidomide Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide (B1683931), a potent immunomodulatory agent, has emerged as a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN) allows for the hijacking of the ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting pomalidomide to a target protein ligand is a critical determinant of the resulting conjugate's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the C6 alkyl linker, a commonly utilized linker in pomalidomide conjugates, summarizing its role, synthesis, and impact on conjugate function.
The Role of the Linker in Pomalidomide Conjugates
The linker in a pomalidomide-based conjugate, such as a PROTAC, is not merely a spacer. Its length, composition, and attachment point to both the pomalidomide moiety and the target-binding ligand profoundly influence the formation of a stable and productive ternary complex between the target protein, the conjugate, and the E3 ligase.[1][2] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[][4] Alkyl chains are a common choice for linkers due to their synthetic tractability and ability to provide systematic variation in length.[5] The C6 alkyl linker, a six-carbon chain, offers a balance of flexibility and length that has proven effective in various PROTAC designs.[6]
Synthesis of Pomalidomide-C6-Linker Conjugates
The synthesis of pomalidomide conjugates with a C6 linker typically involves the attachment of a bifunctional C6 linker to the pomalidomide core. One common strategy is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with a C6 amine-containing linker.[7][8] Alternatively, the amino group on pomalidomide can be functionalized.[9][10] The other end of the C6 linker is functionalized with a reactive group (e.g., carboxylic acid, amine, or NHS ester) to enable conjugation to the target protein ligand.[7][11]
A general synthetic approach for preparing a pomalidomide-C6-amine conjugate is outlined below. This process often involves multiple steps, including protection and deprotection of functional groups, to ensure selective reactions and high yields.[12][13]
General Synthesis Protocol for Pomalidomide-C6-Amine
Materials:
-
4-Fluorothalidomide
-
6-(Boc-amino)hexan-1-amine
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
SNAr Reaction: 4-Fluorothalidomide is reacted with a mono-Boc-protected C6 diamine (e.g., 6-(Boc-amino)hexan-1-amine) in the presence of a base like DIPEA in a solvent such as DMF or DMSO. The reaction is typically heated to drive the substitution of the fluorine atom.
-
Boc Deprotection: The resulting Boc-protected pomalidomide-C6-amine is then treated with a strong acid, such as TFA in DCM, to remove the Boc protecting group, yielding the final pomalidomide-C6-amine linker.
-
Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to obtain the desired pure compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques like 1H NMR, 13C NMR, and mass spectrometry.
Impact of C6 Linker on Conjugate Performance: Quantitative Data
The following tables summarize representative data for pomalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that these tables do not represent a direct comparison of simple alkyl linkers of varying lengths but provide context for the performance of different linker strategies.
Table 1: Pomalidomide-Based PROTACs Targeting BTK [2]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 1 | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| Compound 2 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| Compound 3 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
Data synthesized from published literature.[2] This table demonstrates the critical impact of the pomalidomide attachment point, with the C5 position showing dramatically improved degradation potency.
Table 2: Pomalidomide-Based PROTACs Targeting EGFR [2]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[2] This table illustrates that even subtle modifications in the linker structure can lead to significant differences in degradation potency.
Experimental Protocols for Evaluating Pomalidomide-C6-Conjugates
A rigorous evaluation of pomalidomide-C6-conjugates involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[1][2][14]
Protocol:
-
Cell Seeding and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pomalidomide-C6-PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1][2]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[14]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the conjugate.[14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the pomalidomide-C6-conjugate for a desired period (e.g., 72 hours). Include vehicle and untreated controls.[14][17]
-
MTT Addition and Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
In Vivo Efficacy in a Mouse Xenograft Model
This is a crucial step to evaluate the anti-tumor activity of the conjugate in a living organism.[11][17][18][19][20]
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][17][19]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[11]
-
PROTAC Administration: Administer the pomalidomide-C6-PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.[11]
-
Monitoring: Regularly monitor tumor volume (using calipers), body weight, and the overall health of the mice.[11]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target degradation and downstream effects.[11]
Visualizations
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC.
Conclusion
The C6 alkyl linker is a versatile and effective component in the design of pomalidomide-based conjugates, particularly PROTACs. Its length and flexibility can be finely tuned to optimize the formation of the crucial ternary complex, leading to efficient and potent degradation of target proteins. The synthetic accessibility of C6-functionalized pomalidomide building blocks facilitates the rapid generation of conjugate libraries for structure-activity relationship studies. While more systematic studies are needed to fully elucidate the precise impact of alkyl chain length on PROTAC efficacy for various targets, the C6 linker remains a valuable tool for researchers and drug developers in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel pomalidomide-C6-conjugates, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 18. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for covalently linking molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1] Its widespread adoption in research, diagnostics, and therapeutics is a testament to its efficiency and the stability of the resulting amide bond.[1] This technical guide provides an in-depth exploration of NHS ester chemistry, from its fundamental principles to detailed experimental protocols and quantitative data to inform experimental design.
Core Principles of NHS Ester Chemistry
NHS ester chemistry targets primary amines (-NH₂), which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]
The reaction is highly dependent on pH. A slightly alkaline environment (pH 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic primary amines.[3] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[3] Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.
Quantitative Data for Experimental Design
To facilitate the design of bioconjugation experiments, the following tables summarize key quantitative data related to NHS ester chemistry.
Table 1: Stability of NHS Esters at Various pH Values [4][5][6][7][8]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0-4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.0 | 25 | 33.6 minutes (for SVA-PEG) |
| 8.5 | Room Temperature | Not specified |
| 9.0 | Not specified | Hydrolyzes in minutes |
Table 2: Reaction Kinetics of Amidation vs. Hydrolysis [4][9]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Table 3: Recommended Molar Excess of NHS Ester for Protein Labeling [3][10][11][12][13][14]
| Protein Concentration | Recommended Molar Excess (NHS Ester:Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics in dilute solutions. |
Key Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding and implementing NHS ester chemistry. The following diagrams, created using the DOT language, illustrate common workflows.
Detailed Experimental Protocols
The following are detailed methodologies for common bioconjugation experiments using NHS ester chemistry.
Protocol 1: Labeling of an Antibody with a Fluorescent Dye NHS Ester[16][17][18]
Materials:
-
Antibody to be labeled (e.g., IgG)
-
Fluorescent Dye NHS Ester (e.g., Cy5-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or 50 mM Sodium Phosphate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette with appropriate molecular weight cut-off (MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.
-
-
NHS Ester Preparation:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (refer to Table 3). For a starting point, a 10-20 fold molar excess is often used for a 2 mg/mL antibody solution.
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye and byproducts using a size exclusion chromatography column equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration and the dye concentration spectrophotometrically to calculate the Degree of Labeling (DOL).
-
Protocol 2: Biotinylation of a Protein using an NHS-Ester-PEG-Biotin Reagent
Materials:
-
Protein to be biotinylated
-
NHS-Ester-PEG-Biotin
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Dialysis tubing (appropriate MWCO) or desalting column
-
PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Biotinylation Reagent Preparation:
-
Equilibrate the NHS-Ester-PEG-Biotin to room temperature.
-
Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Protocol 3: Immobilization of a Protein onto an NHS-Ester Activated Surface[7][19][20]
Materials:
-
NHS-ester activated surface (e.g., microarray slide, magnetic beads)
-
Protein to be immobilized
-
Immobilization Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Immobilization Buffer at a concentration of 0.1-1.0 mg/mL.
-
-
Immobilization:
-
Add the protein solution to the NHS-ester activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the protein solution and wash the surface three times with Washing Buffer to remove non-covalently bound protein.
-
-
Blocking:
-
To deactivate any remaining reactive NHS-ester groups, incubate the surface with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Final Washing:
-
Wash the surface three times with Washing Buffer. The surface with the immobilized protein is now ready for use in downstream applications.
-
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for NHS Ester Bioconjugation [3]
| Issue | Potential Cause | Solution |
| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent. |
| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer. | |
| Molar excess is too low. | Increase the molar excess of the NHS ester, especially for dilute protein solutions. | |
| Incorrect pH. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Change in protein solubility due to the attached molecule. | Perform the reaction at 4°C. Consider using a more hydrophilic linker if available. | |
| Loss of Biological Activity | Modification of critical lysine residues in the active site or binding interface. | Reduce the molar excess of the NHS ester to achieve a lower degree of labeling. Consider site-specific conjugation methods if activity is consistently lost. |
Conclusion
NHS ester chemistry is a powerful and widely applicable tool for bioconjugation. By understanding the underlying chemical principles, carefully controlling reaction conditions, and utilizing optimized protocols, researchers can achieve efficient and reproducible conjugation of a wide variety of molecules to biomolecules. This guide provides the foundational knowledge, quantitative data, and practical protocols to enable scientists and drug development professionals to successfully employ NHS ester chemistry in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. mesoscale.com [mesoscale.com]
- 14. broadpharm.com [broadpharm.com]
Pomalidomide-C6-NHS Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-C6-NHS ester, a crucial building block in the development of targeted protein degraders. This document details its molecular properties, experimental protocols for its application, and the key signaling pathways it modulates.
Core Molecular Data
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug, which has been functionalized with a C6 linker terminating in an N-hydroxysuccinimide (NHS) ester. This NHS ester group allows for covalent conjugation to primary amines on target proteins or ligands, making it a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
| Property | Value |
| Chemical Formula | C₂₄H₂₆N₄O₈ |
| Molecular Weight | 514.49 g/mol |
| CAS Number | 2828476-88-4 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by acting as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, pomalidomide alters its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
PROTACs synthesized using this compound leverage this mechanism. The pomalidomide moiety of the PROTAC binds to CRBN, while a ligand on the other end of the molecule binds to a protein of interest. This induced proximity brings the target protein into the vicinity of the E3 ligase complex, leading to its ubiquitination and degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a pomalidomide-based PROTAC using this compound and subsequent validation of target protein degradation.
Protocol 1: Conjugation of this compound to a Target Protein Ligand
This protocol describes the conjugation of the NHS ester to a ligand containing a primary amine.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the target protein ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC molecule.
Protocol 2: In-Vitro Validation of PROTAC-Mediated Protein Degradation
This protocol outlines a typical Western blot experiment to confirm the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (and a vehicle control, e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with loading dye. b. Separate the protein lysates by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Pomalidomide-C6-NHS Ester: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pomalidomide-C6-NHS ester, a critical E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this compound is not extensively published and is best determined empirically, this guide outlines the expected properties based on the parent molecule, pomalidomide (B1683931), and the reactive N-hydroxysuccinimide (NHS) ester functional group. Furthermore, it provides detailed experimental protocols for researchers to determine these key parameters in their own laboratories.
Core Concepts: Understanding this compound
This compound is a bifunctional molecule comprising three key components:
-
Pomalidomide: A derivative of thalidomide (B1683933) that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
C6 Linker: A six-carbon aliphatic chain that provides spatial separation between the pomalidomide moiety and the reactive group.
-
NHS Ester: A highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on proteins and other biomolecules.
This structure makes it an invaluable tool for the synthesis of PROTACs, where it serves to conjugate a target protein-binding ligand to the CRBN E3 ligase, thereby inducing the targeted degradation of the protein of interest.
Solubility Profile
The solubility of this compound is dictated by the combined properties of the largely non-polar pomalidomide and linker components, and the reactive NHS ester.
General Solubility Characteristics:
-
Organic Solvents: this compound is expected to be soluble in polar aprotic organic solvents.[2] Commonly used solvents for dissolving NHS esters include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
-
Aqueous Solvents: The parent compound, pomalidomide, has very low solubility in aqueous solutions (approximately 0.01 mg/mL across different pH values).[3] The addition of the hydrophobic C6 linker further decreases its aqueous solubility. NHS esters themselves are also prone to rapid hydrolysis in aqueous environments. Therefore, this compound is considered sparingly soluble to insoluble in aqueous buffers.
Quantitative Solubility Data:
| Solvent | Temperature (°C) | Expected Solubility | Experimentally Determined Solubility (mg/mL) |
| DMSO | 25 | High | User to determine |
| DMF | 25 | High | User to determine |
| Acetonitrile (B52724) | 25 | Moderate to Low | User to determine |
| Ethanol | 25 | Low | User to determine |
| PBS (pH 7.4) | 25 | Very Low / Insoluble | User to determine |
Stability Profile
The stability of this compound is primarily influenced by the hydrolytic instability of the NHS ester group.
Key Factors Affecting Stability:
-
pH: NHS esters are most stable at acidic pH (4-6) and undergo rapid hydrolysis at neutral and, more significantly, at basic pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: As a solid, this compound is sensitive to moisture and should be stored in a desiccated environment.[2] In solution, the presence of water will lead to hydrolysis.
Quantitative Stability Data:
The stability of an NHS ester is often reported as its half-life (t½) in a given solution. This data is crucial for planning conjugation reactions to ensure that a significant portion of the reactive ester has not hydrolyzed prior to the addition of the amine-containing target molecule. The following table can be used to record experimentally determined stability data.
| Solvent | pH | Temperature (°C) | Expected Half-life | Experimentally Determined Half-life |
| DMSO (anhydrous) | N/A | 25 | High | User to determine |
| Aqueous Buffer | 6.0 | 4 | Hours | User to determine |
| Aqueous Buffer | 7.4 | 4 | Minutes to Hours | User to determine |
| Aqueous Buffer | 7.4 | 25 | Minutes | User to determine |
| Aqueous Buffer | 8.5 | 25 | Seconds to Minutes | User to determine |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent using the shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker at a controlled temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Cap the vial tightly and vortex briefly to disperse the solid.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Generate a standard curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the filtered supernatant from the saturated solution and determine its concentration from the standard curve.
-
If necessary, dilute the sample to fall within the linear range of the standard curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and accounting for any dilutions.
-
Protocol for Determining Stability (Hydrolysis Rate)
This protocol describes a method to determine the rate of hydrolysis of this compound in an aqueous buffer using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC system with a UV detector
-
Thermostatted autosampler or reaction vessel
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
-
Initiation of Hydrolysis:
-
Bring the desired aqueous buffer to the target temperature (e.g., 25 °C).
-
To initiate the hydrolysis reaction, dilute a small volume of the DMSO stock solution into the pre-warmed aqueous buffer to a final desired concentration (e.g., ensuring the final DMSO concentration is low, typically <5%, to minimize its effect on the reaction).
-
-
Time-Course Analysis by HPLC:
-
Immediately after adding the stock solution to the buffer (t=0), inject an aliquot onto the HPLC system.
-
Continue to inject aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes, depending on the expected rate of hydrolysis).
-
Use the HPLC method developed for the solubility study to monitor the decrease in the peak area of the intact this compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the intact this compound against time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.
-
Visualizations
Pomalidomide Signaling Pathway
The following diagram illustrates the mechanism of action of pomalidomide in inducing the degradation of target proteins. Pomalidomide binds to Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event recruits neosubstrate proteins, such as the transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and an amine-containing target protein ligand.
References
An In-depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional occupancy-driven inhibitors, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] This event-driven pharmacology allows for the targeted degradation of proteins, including those historically considered "undruggable."[2][3] This guide provides a comprehensive technical overview of PROTACs, detailing their mechanism of action, core components, key quantitative metrics, and the experimental protocols essential for their evaluation.
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
To understand how PROTACs function, it is essential to first grasp the fundamentals of the Ubiquitin-Proteasome System (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes like cell cycle progression, DNA repair, and stress response.[3][4] The process involves two major successive steps:
-
Ubiquitination: The target protein is tagged with multiple ubiquitin molecules, a small 76-amino acid regulatory protein.[4][5] This process is carried out by a sequential enzymatic cascade involving:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[6][7]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[6][7]
-
E3 (Ubiquitin Ligase): The key player that recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to the target protein.[6][7] The human genome contains over 600 E3 ligases, providing substrate specificity.[8]
-
-
Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by a large, multicatalytic protease complex called the 26S proteasome.[6][9] The protein is broken down into small peptides, and the ubiquitin molecules are recycled.[6]
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are ingeniously designed bifunctional molecules that exploit the UPS to selectively destroy target proteins.[1] They consist of three key components covalently linked together:
-
A "warhead" ligand that specifically binds to the Protein of Interest (POI).[10]
-
An E3 ligase ligand (or "anchor") that recruits a specific E3 ubiquitin ligase.[10]
-
A chemical linker that connects the warhead and the anchor.[10]
Mechanism of Action
The action of a PROTAC is a cyclical, catalytic process:[11][12]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the POI and an E3 ligase, bringing them into close proximity and forming a key POI-PROTAC-E3 ternary complex.[13][14][15]
-
Ubiquitination: Within this ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme onto lysine (B10760008) residues on the surface of the POI.[11][16]
-
Proteasomal Degradation: The resulting polyubiquitinated POI is recognized by the 26S proteasome and subsequently degraded.[15][17]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can proceed to engage another POI and E3 ligase, repeating the cycle.[3][11] This catalytic nature means that sub-stoichiometric amounts of a PROTAC can lead to the degradation of a large amount of target protein.[2][12]
Core Components of a PROTAC
The efficacy of a PROTAC is highly dependent on the interplay of its three constituent parts.
-
Warhead (POI Ligand): This component provides specificity by binding to the target protein. Interestingly, the warhead does not need to be a potent inhibitor of the protein's function; it only needs to bind with sufficient affinity to facilitate ternary complex formation.[12] This opens up the possibility of targeting proteins previously considered undruggable due to a lack of functional active sites.[1][2]
-
E3 Ligase Ligand: This moiety recruits the E3 ligase. The choice of E3 ligase is critical as their expression levels can vary between different cell and tissue types. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, potent small molecule ligands.[8][18] Other ligases like MDM2 and IAPs are also utilized.[8][18]
-
Linker: The linker is not merely a passive connector; it plays a crucial role in determining the PROTAC's properties.[16] Its length, composition, and attachment points influence the stability and conformation of the ternary complex, which in turn affects degradation efficiency and selectivity.[16][19] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[10]
Quantitative Evaluation of PROTACs
Several key parameters are used to quantify the efficacy of a PROTAC. This data is critical for comparing different PROTACs and for structure-activity relationship (SAR) studies.
| Parameter | Description | Typical Units | Significance |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | nM or µM | Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC. | % | Measures the efficacy or maximal effect of the PROTAC. |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone. | nM or µM | Characterizes the affinity of the individual binding events. |
| α (Cooperativity) | A factor that describes how the binding of one protein (e.g., POI) to the PROTAC affects the PROTAC's affinity for the other protein (E3 ligase). α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable). | Dimensionless | A key determinant of ternary complex stability and overall degradation efficiency. |
| TC₅₀ | The concentration of PROTAC required to achieve 50% ternary complex formation. | nM or µM | Directly measures the ability of the PROTAC to form the crucial ternary complex. |
Table 1: Key Quantitative Parameters for PROTAC Characterization.
Table 2: Example Performance Data for Published PROTACs
| PROTAC Name | Target POI | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >95 | Arvinas, Inc. Clinical Data |
| MZ1 | BRD4 | VHL | HeLa | ~19 | ~90 | Zengerle et al., 2015 |
| dBET1 | BET family (BRD2/3/4) | CRBN | MV4;11 | <1 | >98 | Winter et al., 2015 |
| Compound 68 | EGFR (L858R) | VHL | HCC-827 | 5.0 | N/A | Jin et al., 2020[20] |
| ARD-69 | Androgen Receptor (AR) | VHL | LNCaP | 0.86 | N/A | Salami et al., 2018[20] |
(Note: Data is compiled from various literature sources and is intended for illustrative purposes. Direct comparison may be complex due to differing experimental conditions.)
Key Experimental Protocols and Methodologies
A rigorous and multi-faceted experimental approach is required to characterize a novel PROTAC.
Protocol: Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based method ideal for this purpose.[13]
Methodology:
-
Reagents:
-
His-tagged POI
-
Biotinylated E3 Ligase Complex (e.g., VHL/ElonginB/ElonginC)
-
PROTAC compound series (diluted in DMSO)
-
AlphaLISA Nickel Chelate (Ni-NTA) Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
-
Procedure:
-
Add 5 µL of PROTAC dilutions to the wells of a 384-well microplate.
-
Add 5 µL of a solution containing the His-tagged POI and Biotinylated E3 ligase to each well. Final concentrations should be optimized but are typically in the low nM range.
-
Incubate at room temperature for 60 minutes to allow the ternary complex to form.
-
Add 10 µL of a mixture of Ni-NTA Acceptor beads and Streptavidin Donor beads to each well (pre-diluted in assay buffer).
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision). The Donor beads, excited at 680 nm, generate singlet oxygen, which diffuses to nearby Acceptor beads if a complex has formed, resulting in a chemiluminescent signal at 520-620 nm.
-
-
Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex assembly.[13] The peak of the curve represents the maximal ternary complex formation.
-
Protocol: Target Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in the level of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Application in Signaling Pathways: A Case Study
PROTACs can be used to dissect and therapeutically target signaling pathways. For example, the Androgen Receptor (AR) is a key driver of prostate cancer. PROTACs like ARV-110 target AR for degradation, thereby shutting down the entire downstream signaling cascade that promotes tumor growth.
Conclusion and Future Directions
PROTAC technology offers a paradigm shift from occupancy-driven inhibition to event-driven degradation, providing a powerful tool to expand the druggable proteome.[3][15] The catalytic and potent nature of these molecules holds immense promise for treating a wide range of diseases, from cancer to neurodegeneration and viral infections.[3] Future research will focus on discovering ligands for new E3 ligases to expand tissue-specific targeting, optimizing linker design for improved drug-like properties, and further understanding the complex biology of ternary complex formation to rationally design the next generation of protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pnas.org [pnas.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisepeg.com [precisepeg.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
- 17. mdpi.com [mdpi.com]
- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Cereblon (CRBN): A Comprehensive Technical Guide to its Function as a Target for E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) has emerged as a pivotal protein in the field of targeted protein degradation (TPD), a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), playing a crucial role in protein homeostasis.[3][4] Its druggability was first unveiled through the tragic story of thalidomide (B1683933), which was later discovered to exert its teratogenic and therapeutic effects by binding to CRBN and inducing the degradation of specific proteins.[5][6] This discovery has paved the way for the development of a new class of therapeutics, including immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), that hijack the CRL4^CRBN^ complex to selectively degrade proteins of interest.[1][7] This technical guide provides an in-depth overview of CRBN's function, the mechanisms of CRBN-based degraders, quantitative data on their activity, and detailed protocols for key experimental assays.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex: Mechanism of Action
The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-subunit protein complex responsible for recognizing and targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome.[3][8] The core components of this complex are:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[3]
-
Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[3][4]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CUL4 to the substrate receptor, CRBN.[3][8]
-
Cereblon (CRBN): The substrate receptor that directly binds to the target proteins destined for degradation.[3][8]
The binding of a substrate to CRBN brings it into close proximity with the E2 enzyme, facilitating the transfer of ubiquitin molecules to the substrate. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4]
Therapeutic Strategies Targeting CRBN
The discovery that small molecules can modulate the substrate specificity of CRBN has led to two major therapeutic strategies: molecular glues and PROTACs.
Molecular Glues: IMiDs and CELMoDs
Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a "neosubstrate" protein that would not normally be recognized.[5][9] The immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide (B1683931) – are the archetypal molecular glues that bind to CRBN.[10] This binding event alters the conformation of the CRBN substrate-binding pocket, creating a new surface that can recruit and promote the ubiquitination and degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][11] The degradation of these factors is crucial for the anti-myeloma activity of IMiDs.[12] A newer generation of more potent and selective CRBN E3 ligase modulators (CELMoDs) are also in development.[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1][7] One ligand binds to a protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase.[7] CRBN is a commonly recruited E3 ligase in PROTAC design, with the CRBN-binding ligand often being a derivative of thalidomide or its analogs.[7][13] By simultaneously binding to the POI and CRBN, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity to the E3 ligase machinery for ubiquitination and subsequent degradation.[1] This technology allows for the targeted degradation of a wide range of proteins, including those that have been traditionally considered "undruggable."[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of small molecules with CRBN and their degradation-inducing activities.
Table 1: Binding Affinities of IMiDs and CELMoDs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~1.8 µM | ITC | [5] |
| Lenalidomide | ~0.25 µM | ITC | [5] |
| Pomalidomide | 0.157 µM | ITC | [5] |
ITC: Isothermal Titration Calorimetry
Table 2: Degradation Potency of CRBN-based PROTACs and Molecular Glues
| Degrader | Target Protein | Cell Line | DC50 | Reference |
| dBET1 | BRD4 | MV4;11 | ~5 nM | [14] |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | [13] |
| ARV-471 | Estrogen Receptor | MCF7 | ~1 nM | [13] |
| CFT7455 | IKZF1/3 | MM.1S | pM range | [15] |
| CC-90009 | GSPT1 | MOLM-13 | 1.5 nM | [15] |
DC50: Concentration required to induce 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers studying CRBN.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a CRBN-based degrader to induce the ubiquitination of a target protein in a reconstituted system.
Protocol:
-
Reaction Components: Prepare a reaction mixture containing E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), the purified CRL4^CRBN^ complex, ubiquitin, ATP, the purified protein of interest (POI), and the CRBN-based degrader (or DMSO as a control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. A ladder-like pattern or a high molecular weight smear indicates polyubiquitination. An antibody against ubiquitin can also be used to confirm the presence of ubiquitin on the target protein.
Cellular Degradation Assay (Western Blot)
This is a fundamental assay to determine if a compound induces the degradation of a target protein in a cellular context.
Protocol:
-
Cell Treatment: Plate cells and treat them with a dose-response of the degrader compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) and a control with a proteasome inhibitor (e.g., MG132) to confirm that the protein loss is proteasome-dependent.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for western blotting.
-
Western Blotting: Perform western blotting as described in the in vitro ubiquitination assay protocol. Use a primary antibody against the POI and a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of the POI is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. This data can be used to determine the DC50 value.
CRBN Binding Assays
Several biophysical assays can be used to quantify the binding affinity of small molecules to CRBN.
-
Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound.[10][12] The change in polarization of the emitted light upon tracer displacement is proportional to the binding affinity of the test compound.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the engagement of a ligand with CRBN.[3] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer.[3] Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (on-rate and off-rate) and affinity of a ligand to a protein immobilized on a sensor chip.
Ternary Complex Formation Assays
For PROTACs, assessing the formation of the ternary complex (POI-PROTAC-CRBN) is critical.
-
TR-FRET (Time-Resolved Fluorescence Energy Transfer): This assay uses two antibodies labeled with a FRET donor and acceptor, which bind to the POI and CRBN, respectively.[1][11] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay measures the proximity of the POI and CRBN upon ternary complex formation.
Conclusion
Cereblon has transitioned from a protein of enigmatic function to a central player in the rapidly advancing field of targeted protein degradation. The ability to pharmacologically modulate its substrate specificity with molecular glues and PROTACs has opened up new avenues for therapeutic intervention against a wide range of diseases, particularly cancer. A thorough understanding of the CRL4^CRBN^ E3 ligase complex, the mechanisms of CRBN-based degraders, and the application of robust experimental assays are essential for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers working to harness the power of CRBN for the next generation of medicines.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
Pomalidomide-C6-NHS Ester: A Technical Guide for Targeted Protein Degradation
CAS Number: 2828476-88-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-C6-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug that is known to bind to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] By incorporating a C6 linker and a reactive N-hydroxysuccinimide (NHS) ester, this compound serves as a versatile tool to recruit CRBN to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3] This approach, central to PROTAC technology, offers a powerful strategy for therapeutic intervention by eliminating disease-causing proteins.
The mechanism of action involves the pomalidomide moiety of the molecule binding to CRBN, which alters the substrate specificity of the E3 ligase complex. This induced proximity between the E3 ligase and a target protein, brought together by a PROTAC, facilitates the transfer of ubiquitin molecules to the target. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The most well-characterized "neosubstrates" for the pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6]
Quantitative Data
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Assay Type | System | Affinity (IC50) | Reference |
| Pomalidomide | Competitive Binding | U266 myeloma cell extracts | ~2 µM | [7][8] |
| Pomalidomide | TR-FRET Binding Assay | Recombinant protein | 1.2 µM | [9] |
Table 2: Cellular Activity of Pomalidomide
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Pomalidomide | DF15 myeloma cells | Proliferation Assay | Antiproliferative activity | - | [8] |
Experimental Protocols
Synthesis of Pomalidomide-Linker Conjugates
While a specific protocol for this compound is not detailed in the provided search results, the synthesis of pomalidomide-conjugates generally follows established chemical routes.[10][11] The following is a generalized protocol based on common synthetic strategies for creating pomalidomide-linker conjugates.
General Procedure for Alkylation of Pomalidomide:
-
Dissolve pomalidomide in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K2CO3), to the solution to deprotonate the amine group of pomalidomide.
-
Introduce the linker precursor, which would be a C6 chain with a protected NHS ester and a leaving group (e.g., a halide) on the other end.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution reaction.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using column chromatography.
-
Finally, the protecting group on the NHS ester is removed under appropriate conditions to yield the final this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and can be used to determine the binding affinity of this compound to the CRBN-DDB1 complex.[1][12]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently-labeled thalidomide (B1683933) tracer
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound
-
Pomalidomide (as a positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the fluorescently-labeled thalidomide tracer to all wells except the "no tracer" control.
-
Initiate the binding reaction by adding the recombinant CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Proteomics for PROTAC-Induced Protein Degradation
This protocol outlines a general workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the global protein degradation profile induced by a PROTAC incorporating this compound.[13]
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle-treated (e.g., DMSO) control.
-
Protein Extraction and Digestion: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration. Reduce and alkylate the proteins, followed by overnight digestion with trypsin.
-
TMT Labeling: Label the resulting peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples and perform high-pH reversed-phase chromatography to fractionate the peptides.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify the proteins. The relative abundance of each protein across the different conditions is determined from the reporter ion intensities.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pomalidomide-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Safety Information
Pomalidomide is a thalidomide analogue and is known to be a human teratogen.[14][15] Therefore, this compound should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[16][17] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.[14] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. benchchem.com [benchchem.com]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 15. fishersci.com [fishersci.com]
- 16. targetmol.com [targetmol.com]
- 17. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to the Safety and Handling of Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Pomalidomide-C6-NHS ester, a crucial reagent in the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). Given its composition, combining the potent immunomodulatory drug Pomalidomide with a reactive N-hydroxysuccinimide (NHS) ester, stringent safety and handling protocols are paramount.
Safety and Handling
1.1. Hazard Identification and Personal Protective Equipment (PPE)
Pomalidomide is a thalidomide (B1683933) analogue and is classified as a reproductive hazard (Category 1B), suspected of damaging fertility or the unborn child.[1] The NHS ester moiety is a reactive chemical group. Therefore, appropriate PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Recommendation | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |
1.2. Handling and Storage
This compound is moisture-sensitive due to the NHS ester group, which can readily hydrolyze.
-
Handling:
-
Handle in a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when working with the solid form.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
-
-
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Recommended storage temperature is typically -20°C to -80°C for long-term stability.[3]
-
Protect from light.
-
1.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
1.4. Disposal
The primary reactive component for disposal is the NHS ester. It is recommended to quench the reactive NHS ester by hydrolysis before disposal. This can be achieved by dissolving the compound in a basic aqueous solution. Dispose of the resulting solution and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C26H28N4O8 |
| Molecular Weight | 524.53 g/mol |
| CAS Number | 2828476-88-4[4][5] |
| Appearance | Solid (likely a powder) |
| Solubility | Pomalidomide has low solubility in aqueous solutions (about 0.01 mg/mL).[6] this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |
Biological Mechanism and Signaling Pathway
Pomalidomide is an immunomodulatory imide drug (IMiD) that exerts its biological effects by binding to the Cereblon (CRBN) protein.[7] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these proteins leads to the downstream anti-proliferative and immunomodulatory effects of Pomalidomide.
Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Experimental Protocols
The primary application of this compound is the covalent conjugation to proteins or other molecules containing primary amine groups to generate PROTACs or other targeted therapies.
4.1. General Protocol for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein. Optimization of the molar ratio of the ester to the protein and reaction conditions may be necessary for each specific application.
Caption: A general workflow for the conjugation of this compound to a protein.
4.2. Reagents and Buffers
-
Protein Solution: The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target protein for reaction with the NHS ester.
-
This compound Solution: Prepare a stock solution in an anhydrous, amine-free organic solvent such as DMSO or DMF immediately before use.
4.3. Reaction Conditions
The reaction between the NHS ester and a primary amine is a competition between aminolysis (the desired reaction) and hydrolysis. The rate of both reactions is pH-dependent.
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes[8] |
While a higher pH increases the rate of the desired aminolysis reaction by deprotonating the primary amines, it also significantly accelerates the hydrolysis of the NHS ester.[9][10] Therefore, a pH range of 7.2-8.5 is generally recommended as a good compromise. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C.
4.4. Purification and Characterization
After the reaction, the unreacted this compound and the NHS by-product can be removed by methods such as size exclusion chromatography or dialysis. The resulting conjugate should be characterized to determine the degree of labeling, which can be assessed by techniques like liquid chromatography-mass spectrometry (LC-MS).[11]
Stability and Reactivity of the NHS Ester
The NHS ester is a reactive group susceptible to hydrolysis. The stability of the ester is highly dependent on pH and the presence of nucleophiles.
| Solvent | Stability |
| Aqueous Buffer | Unstable, hydrolysis rate increases with pH. |
| Anhydrous DMSO/DMF | Relatively stable when stored properly (desiccated, -20°C). |
The primary reaction of the NHS ester is with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins). While highly selective for primary amines, some reactivity with other nucleophilic groups like secondary amines and sulfhydryls has been reported, though this is generally less significant under typical bioconjugation conditions.[12]
This technical guide provides a framework for the safe and effective use of this compound. Researchers should always consult relevant institutional safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
- 1. ubpbio.com [ubpbio.com]
- 2. fishersci.com [fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Determination of label efficiency and label degree of critical reagents by LC-MS and native MS [ouci.dntb.gov.ua]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Pomalidomide-C6-NHS ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic route, experimental procedures, required materials, and expected outcomes.
Introduction
Pomalidomide is a potent E3 ubiquitin ligase ligand, which is commonly utilized in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound described herein incorporates a 6-carbon aliphatic linker (C6) terminating in a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for efficient covalent conjugation to primary or secondary amines on a target protein ligand, facilitating the rapid assembly of PROTAC libraries.
Chemical Synthesis Workflow
The synthesis of this compound is a two-step process. The first step involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-pomalidomide and an amino-C6-carboxylic acid linker. The resulting Pomalidomide-C6-carboxylic acid is then activated using N-hydroxysuccinimide in the presence of a coupling agent to yield the final this compound.
Application Notes and Protocols: Labeling Peptides with Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide, is a potent immunomodulatory agent that has garnered significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Pomalidomide functions as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][5] By conjugating pomalidomide to a peptide that targets a protein of interest (POI), researchers can create potent and selective protein degraders.
Pomalidomide-C6-NHS ester is a key reagent for this purpose. It incorporates the pomalidomide core, a C6 linker, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[6][7] This application note provides a detailed protocol for labeling peptides with this compound, along with information on the underlying signaling pathway and experimental workflows.
Signaling Pathway: Pomalidomide-Mediated Protein Degradation
Pomalidomide-labeled peptides, as part of a PROTAC, hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety of the conjugate binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2][5] This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the peptide portion of the PROTAC. The E3 ligase then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.
Experimental Protocols
Materials
-
Peptide with a primary amine (N-terminal or Lysine side chain)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5[7][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column (e.g., C18)[9]
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Mass spectrometer for analysis
Protocol for Labeling Peptides with this compound
This protocol is a general guideline and may require optimization based on the specific peptide and desired degree of labeling.
-
Calculate the required amount of this compound:
-
The optimal molar excess of the NHS ester can vary. A starting point is a 5- to 20-fold molar excess of this compound to the peptide.[6]
-
The required mass can be calculated using the following formula: Mass of NHS ester (mg) = (Molar excess × Mass of peptide (mg) × MW of NHS ester ( g/mol )) / MW of peptide ( g/mol )
-
-
Prepare the Peptide Solution:
-
Dissolve the peptide in the Reaction Buffer (pH 8.0-8.5) to a final concentration of 1-10 mg/mL.[7]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMF or DMSO.[8] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume to maintain the aqueous buffer's integrity.
-
-
Labeling Reaction:
-
Add the this compound solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if the peptide or linker is light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is particularly important if there are concerns about over-labeling or if the reaction needs to be stopped at a specific time point.
-
-
Purification of the Labeled Peptide:
-
Size-Exclusion Chromatography (SEC): This method is suitable for removing unreacted this compound and byproducts.[9] Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the labeled peptide, which will elute first.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the preferred method for achieving high purity and for separating labeled from unlabeled peptides.[9] Use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). The more hydrophobic, pomalidomide-labeled peptide will have a longer retention time than the unlabeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the labeled peptide using techniques like MALDI-TOF or LC-MS.[10][11] The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the pomalidomide-C6 moiety (minus the mass of water).
-
HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.
-
Quantitative Data Summary
The following table provides representative data for the labeling of a model peptide with this compound. Note: These values are for illustrative purposes only and should be determined empirically for each specific peptide and reaction condition.
| Parameter | Value | Method of Determination |
| Molar Excess of this compound | 10-fold | Calculation |
| Reaction Time | 2 hours | Timed incubation |
| Reaction Temperature | Room Temperature (25°C) | Controlled environment |
| Labeling Efficiency | > 80% | RP-HPLC |
| Final Yield of Purified Labeled Peptide | 50 - 70% | UV-Vis Spectroscopy or gravimetric analysis |
| Purity of Labeled Peptide | > 95% | Analytical RP-HPLC |
| Identity Confirmation | Confirmed | Mass Spectrometry |
Experimental Workflow for PROTAC-Mediated Protein Degradation
The following diagram outlines a typical workflow for evaluating the efficacy of a newly synthesized pomalidomide-labeled peptide (PROTAC) in inducing the degradation of a target protein.
Conclusion
The protocol and information provided in this application note offer a comprehensive guide for researchers interested in labeling peptides with this compound. This technique is a powerful tool for the development of PROTACs and other chemical probes to study and manipulate protein function. Successful labeling and purification, followed by rigorous characterization, are critical steps in generating high-quality conjugates for downstream applications in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-C6-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Pomalidomide-C6-NHS ester with primary amines. This procedure is central to the synthesis of targeted protein degraders, specifically PROTACs (Proteolysis Targeting Chimeras), where Pomalidomide acts as an E3 ligase ligand. The N-hydroxysuccinimide (NHS) ester enables covalent conjugation to a primary amine on a linker or a protein ligand.
Reaction Principle
The reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly efficient and specific for primary amines at physiological to slightly alkaline pH.
Key Reaction Parameters
The success of the conjugation is governed by several critical parameters that should be carefully controlled. A summary of these parameters is provided in the table below, based on established principles of NHS ester chemistry.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the primary amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2][3] |
| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Buffers should be free of primary amines (e.g., Tris) as they will compete with the target molecule for reaction with the NHS ester.[1][2] |
| Solvent | Aqueous buffer with a small amount of organic co-solvent (DMSO or DMF) | This compound is often dissolved in a minimal amount of anhydrous DMSO or DMF before addition to the aqueous reaction mixture containing the primary amine.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize hydrolysis and potential degradation of sensitive molecules.[2][4] |
| Reaction Time | 1 - 4 hours at Room Temperature; 2 hours to overnight at 4°C | The optimal reaction time should be determined empirically by monitoring the reaction progress. |
| Stoichiometry | 1.5 - 10 molar excess of this compound | An excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the concentration and reactivity of the primary amine. For protein labeling, a lower excess is often used to control the degree of labeling.[3] |
Experimental Workflow
The general workflow for the conjugation of this compound to a primary amine-containing molecule is depicted below.
References
Application Notes and Protocols: PROTAC Synthesis Using Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Pomalidomide (B1683931) is a potent E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] Its derivatives are widely used in the synthesis of PROTACs. Pomalidomide-C6-NHS ester is a ready-to-use building block that incorporates the pomalidomide ligand and a C6 linker terminating in a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for straightforward covalent conjugation to a primary or secondary amine on a target protein binder, forming a stable amide bond and streamlining the synthesis of novel PROTACs.[5][6]
These application notes provide detailed protocols for the synthesis, purification, and characterization of PROTACs using this compound, as well as methods for their biological evaluation.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs is determined by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The anti-proliferative activity is often assessed by the half-maximal inhibitory concentration (IC50). Below is a summary of quantitative data for exemplary pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR).
| PROTAC | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| Compound 15 | EGFRwt | A549 | 43.4 | >90 | 0.22 | [7] |
| Compound 16 | EGFRwt | A549 | 32.9 | ~96 | 0.10 | [7] |
| SIAIS125 | EGFR L858R+T790M, EGFR Ex19del | H1975, PC9 | 30-50 | >90 | Not Reported | [8] |
| SIAIS126 | EGFR L858R+T790M, EGFR Ex19del | H1975, PC9 | 30-50 | >90 | Not Reported | [8] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | Not Reported | Not Reported | |
| ZQ-23 | HDAC8 | - | 147 | 93 | Not Reported | [8] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of this compound with a target protein binder containing a primary amine.
Materials and Reagents:
-
This compound
-
Amine-containing target protein binder
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing target protein binder (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the solution of the target protein binder, add DIPEA (2.0-3.0 equivalents).
-
Slowly add the solution of this compound to the reaction mixture containing the target binder and DIPEA.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted NHS ester, a small amount of a primary amine-containing buffer, such as Tris, can be added.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the purified PROTAC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol details the assessment of PROTAC-induced degradation of a target protein in a cellular context.
Materials and Reagents:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of target protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Visualizations
Caption: Experimental workflow for PROTAC synthesis and characterization.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Caption: PROTAC-mediated degradation of EGFR disrupts downstream signaling.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Design [protocols.io]
Application Notes and Protocols for Pomalidomide-C6-NHS Ester in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-NHS ester is a crucial building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, incorporating the high-affinity Cereblon (CRBN) ligand, pomalidomide (B1683931), attached to a 6-carbon alkyl linker with a terminal N-hydroxysuccinimide (NHS) ester. This functionalized molecule is designed for the convenient synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, CRBN via the pomalidomide moiety), and a linker that connects the two. The this compound provides a streamlined method for conjugating the CRBN-recruiting moiety to a POI ligand that possesses a primary or secondary amine, facilitating the rapid generation of PROTAC libraries for drug discovery.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple protein copies.
Data Presentation
The efficacy of PROTACs developed using this compound is evaluated based on several key parameters, including their half-maximal degradation concentration (DC50), maximal degradation (Dmax), and inhibitory concentration (IC50) if the POI is an enzyme.
Table 1: In Vitro Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | >90 | 48 | [1] |
| Compound 15 | EGFR | A549 | 43.4 | ~80 | 48 | [1] |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | 10 | [2] |
| MT-809 | BTK | MOLM-14 | 11.6 | >95 | 24 | [3] |
| MT-541 | BTK | MOLM-14 | 90.1 | >90 | 24 | [3] |
Note: The linkers in these PROTACs are based on pomalidomide but may not all be a simple C6 alkyl chain.
Table 2: In Vitro Kinase Inhibition of Pomalidomide-Based PROTACs
| PROTAC Name | Target Kinase | IC50 (µM) | Reference |
| Compound 16 | EGFRWT | 0.10 | [1] |
| Compound 16 | EGFRT790M | 4.02 | [1] |
| Compound 15 | EGFRWT | 0.22 | [1] |
| Compound 17 | EGFRWT | 0.19 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing POI ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stir bar
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
-
NMR for characterization
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) in a minimal amount of anhydrous DMSO or DMF in a reaction vial.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMSO or DMF.
-
To the solution of the POI ligand, add DIPEA (2-3 equivalents).
-
Add the this compound solution to the POI ligand solution dropwise while stirring.
-
Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be diluted with DMSO and purified by preparative reverse-phase HPLC to yield the final PROTAC.
-
The identity and purity of the final product should be confirmed by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm the degradation pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the PROTAC-induced interaction between the target protein and CRBN.
Materials:
-
Cells treated with PROTAC or DMSO as described in Protocol 2
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with inhibitors)
-
Primary antibody against CRBN or the target protein
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without detergent)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Western blot reagents as in Protocol 2
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either CRBN or the target protein.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both the target protein and CRBN. The detection of both proteins in the immunoprecipitate from PROTAC-treated cells, but not in the control, confirms the formation of the ternary complex.
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic or cytostatic effects of the PROTAC on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Synthesized PROTAC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable tool for the rapid and efficient synthesis of pomalidomide-based PROTACs. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic applications. The linker composition and attachment point are critical for optimizing the efficacy of PROTACs, and a systematic evaluation of these parameters is essential for successful drug development.[3]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Cell Targeted Protein Degradation using Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase. Pomalidomide-C6-NHS ester is a valuable chemical tool that incorporates the pomalidomide ligand attached to a C6 linker, which is terminated with a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for the straightforward covalent conjugation to a primary amine on a POI-binding ligand, enabling the rapid synthesis of novel PROTACs for in-cell targeted protein degradation studies.
These application notes provide a comprehensive guide to utilizing this compound for the development and characterization of new PROTACs. This document includes the underlying signaling pathway, a detailed protocol for PROTAC synthesis, and methodologies for evaluating in-cell protein degradation.
Signaling Pathway and Mechanism of Action
The fundamental principle of a pomalidomide-based PROTAC is to hijack the CRBN E3 ligase to induce the degradation of a specific POI. The process can be broken down into several key steps:
-
PROTAC Cell Entry: The synthesized PROTAC must first penetrate the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the POI (via the POI ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This forms a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the POI: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC is released from the complex and can catalytically induce the degradation of multiple copies of the POI.
Caption: Mechanism of Pomalidomide-Based PROTAC Action.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables provide representative data for pomalidomide-based PROTACs targeting various proteins. While these examples may not use the exact C6 linker, they illustrate the range of potencies that can be achieved and the importance of linker composition.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting EGFR
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549[1] |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549[1][2] |
Table 2: Degradation Efficacy of a Pomalidomide-Based PROTAC Targeting HDAC8
| Compound | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | 147 | 93 | Not Specified[3] |
Experimental Protocols
The development of a novel PROTAC involves a series of well-defined experimental steps, from synthesis to in-cell characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C6-NHS Ester: A Gateway to Targeted Protein Degradation
Application Notes and Protocols for the Development of Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Pomalidomide-C6-NHS ester in the development of molecular glue degraders. This versatile chemical tool enables the conjugation of the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), to a protein of interest (POI) ligand, forming a proteolysis-targeting chimera (PROTAC). These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the selective degradation of target proteins, offering a powerful strategy for therapeutic intervention and biological research.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing proximity between the E3 ubiquitin ligase CRBN and a specific target protein. The pomalidomide moiety of the PROTAC binds to CRBN, while a ligand on the other end of a chemical linker binds to the POI. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of additional target protein molecules.
Figure 1: Pomalidomide-PROTAC Mechanism.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the reported degradation efficiencies for several pomalidomide-based PROTACs targeting different proteins.[1]
| PROTAC Name/Identifier | Target Protein | Cell Line(s) | DC50 | Dmax |
| ZQ-23 | HDAC8 | K562 | 147 nM | 93% |
| Compound 16 | EGFR | MCF-7, HepG-2, HCT-116, A549 | ~1 µM | 96% (at 72h) |
| DD 03-171 | BTK | Mantle Cell Lymphoma (MCL) | 5.1 nM | >90% |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1 | < 1 nM | Not Reported |
| Compound 21 | BRD4 | THP-1 | Not Reported | >80% at 1 µM |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) |
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, characterization, and biological evaluation of pomalidomide-based molecular glue degraders.
Protocol 1: Synthesis of Pomalidomide-Based PROTAC
This protocol describes the conjugation of this compound to a primary amine-containing POI ligand.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stir plate and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO in a reaction vial.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the POI ligand solution while stirring.
-
Seal the reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly used for purification or stored at -20°C.
Figure 2: PROTAC Synthesis Workflow.
Protocol 2: Purification and Characterization of the PROTAC
Purification:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography. A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective.[2]
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified PROTAC using High-Resolution Mass Spectrometry (HRMS) or LC-MS.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the PROTAC using ¹H and ¹³C NMR. The spectra should be consistent with the expected structure of the final compound.[4]
Protocol 3: Cell-Based Protein Degradation Assay (Western Blotting)
This protocol is a standard method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for EGFR[5], K562 for HDAC8[6], various cell lines for BRD4[7])
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (typically 4-24 hours).[7][8] Include a vehicle control (DMSO) for comparison.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a suitable software like GraphPad Prism.[9][10]
-
Figure 3: Western Blotting Workflow.
Protocol 4: Mechanistic Validation
To confirm that the observed protein degradation is mediated by the proteasome and is dependent on CRBN, the following experiments are recommended:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of protein degradation confirms a proteasome-dependent mechanism.[1]
-
CRBN Competition: Pre-treat cells with a high concentration of free pomalidomide before adding the PROTAC. Competition for CRBN binding should rescue the degradation of the target protein.
Signaling Pathway Modulation
The degradation of a target protein by a pomalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, can lead to the suppression of downstream signaling and inhibit the proliferation of B-cell malignancies. Similarly, degradation of the epigenetic reader protein BRD4 leads to the downregulation of oncogenes like c-Myc.[11][12]
Figure 4: BTK Degradation Pathway.
By providing a robust and versatile platform for inducing targeted protein degradation, this compound is a valuable tool for researchers in both academic and industrial settings, accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Protein Degradation by Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system. Pomalidomide-based PROTACs are a prominent class of these heterobifunctional molecules, utilizing a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering a powerful strategy to target previously "undruggable" proteins.[4][5]
These application notes provide detailed protocols for key cell-based assays to quantify the efficacy of pomalidomide PROTACs in inducing the degradation of a target protein. The included methodologies, data presentation guidelines, and visualizations are intended to offer a comprehensive resource for researchers in the field of targeted protein degradation.
Mechanism of Action: Pomalidomide PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] Pomalidomide, a derivative of thalidomide, exhibits a high binding affinity for CRBN.[1] The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[1]
Quantitative Data Presentation
A crucial aspect of evaluating PROTAC efficacy is the quantitative analysis of protein degradation. Key parameters include the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved).[1] Summarizing this data in a structured format is essential for comparing the potency and efficacy of different PROTAC molecules.
Table 1: Illustrative Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Assay Method |
| PROTAC-A | BRD4 | HeLa | 25 | >90 | 24 | Western Blot |
| PROTAC-B | BRD4 | 293T | 15 | >95 | 18 | HiBiT Assay |
| PROTAC-C | Target X | MCF-7 | 50 | 85 | 24 | In-Cell Western |
| PROTAC-D | Target Y | Jurkat | 100 | 80 | 48 | Western Blot |
Experimental Protocols
Western Blotting for Protein Degradation Analysis
Western blotting is a widely used and robust method for quantifying the levels of a specific protein in a complex mixture.[3] This protocol outlines the steps for assessing PROTAC-mediated protein degradation.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the protein of interest
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the pomalidomide PROTAC. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.[1]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[4]
-
In-Cell Western™ (ICW) / Immunofluorescence Assay
The In-Cell Western assay is a quantitative, plate-based immunofluorescence method that offers higher throughput than traditional Western blotting.[6][7] This method is suitable for adherent cell lines and requires a high-quality antibody that recognizes the target protein in its cellular context.[6][7]
Protocol:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the pomalidomide PROTAC and a vehicle control.
-
Incubate for the desired duration.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block the cells with a blocking buffer.
-
Incubate with the primary antibody specific for the protein of interest.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Analysis:
-
Acquire fluorescent signals using a plate reader or imaging system.
-
Normalize the signal of the target protein to a cell number marker or a loading control protein.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ and Dₘₐₓ.
-
HiBiT-Based Luminescent Assay
The HiBiT protein tagging system is a sensitive, bioluminescent method for quantifying protein levels in live cells or cell lysates.[8][9] This technology utilizes a small 11-amino acid tag (HiBiT) that can be inserted into the endogenous locus of the target protein using CRISPR/Cas9.[8][10] The HiBiT tag complements a larger, inactive subunit (LgBiT) to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[9]
Materials and Reagents:
-
CRISPR/Cas9-edited cell line endogenously expressing the HiBiT-tagged protein of interest
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque, white 96- or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (or similar) containing LgBiT protein and furimazine substrate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cell line in opaque-walled multi-well plates.
-
Treat cells with a range of PROTAC concentrations and a vehicle control.
-
Incubate for the desired time course.
-
-
Lysis and Detection:
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[11]
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the data and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[8][12]
-
Conclusion
The selection of an appropriate cell-based assay for measuring pomalidomide PROTAC-mediated protein degradation depends on factors such as throughput requirements, antibody availability, and the need for kinetic measurements. Western blotting provides a gold-standard, semi-quantitative method, while In-Cell Western assays offer increased throughput.[6] HiBiT-based assays provide a highly sensitive and quantitative method that is amenable to high-throughput screening and kinetic analysis of protein degradation.[8][13] The protocols and guidelines presented here offer a solid foundation for the robust evaluation of novel pomalidomide-based PROTACs in a drug discovery setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. HiBiT Protein Tagging Technology [promega.sg]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.co.jp [promega.co.jp]
Application Notes and Protocols for Pomalidomide-C6-NHS Ester in Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, has garnered significant attention in chemical biology and drug discovery, primarily for its role as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The conjugation of pomalidomide to a linker, such as the C6-NHS ester, creates a versatile chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ligase, leading to their ubiquitination and subsequent destruction by the proteasome.[5][6] This document provides detailed application notes and experimental protocols for the use of Pomalidomide-C6-NHS ester in the synthesis of PROTACs and the subsequent evaluation of their biological activity.
Mechanism of Action: Pomalidomide-based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase complex.[2][5] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, a ligand for the POI, simultaneously binds to its target. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][8]
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The binding affinity of the pomalidomide ligand to CRBN also plays a crucial role.
| Parameter | Value | Assay Method | Reference |
| Pomalidomide IC50 for CRBN | 153.9 nM | Fluorescence Polarization | [9] |
| Lenalidomide IC50 for CRBN | 268.6 nM | Fluorescence Polarization | [9] |
| Thalidomide (B1683933) IC50 for CRBN | 347.2 nM | Fluorescence Polarization | [9] |
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | ~1 nM | >90% | Burkitt's Lymphoma | [7] |
| GP262 | p110α (PI3K) | 227.4 nM | 71.3% | MDA-MB-231 | [10] |
| GP262 | p110γ (PI3K) | 42.23 nM | 88.6% | MDA-MB-231 | [10] |
| GP262 | mTOR | 45.4 nM | 74.9% | MDA-MB-231 | [10] |
| NC-1 | BTK | 2.2 nM | 97% | Mino | [11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes a general method for conjugating this compound to a protein or small molecule containing a primary amine.
Materials:
-
This compound
-
Molecule with a primary amine (protein, peptide, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Dissolve the this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10-100 mM). Store any unused stock solution at -20°C or -80°C under an inert gas.[12][15]
-
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer. Ensure that the buffer does not contain any primary amines (e.g., Tris).[16]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted starting materials and byproducts.
-
For protein conjugates, use size-exclusion chromatography (gel filtration).[13]
-
For small molecule conjugates, use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
-
Characterization:
-
Confirm the successful conjugation using analytical techniques such as LC-MS to verify the mass of the final product.
-
Protocol 2: Protein Degradation Assay using Western Blot
This protocol details the steps to assess the degradation of a target protein in cultured cells treated with a pomalidomide-based PROTAC.[3]
Materials:
-
Cell line expressing the target protein of interest
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation[2]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to an appropriate confluency (typically 70-80%).
-
Treat the cells with a range of concentrations of the pomalidomide-based PROTAC. Include a DMSO vehicle control.
-
For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[11]
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[18]
-
Protocol 3: Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a pomalidomide-based compound to the CRBN-DDB1 complex by competing with a fluorescently labeled ligand.[9][19]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide or pomalidomide probe
-
Pomalidomide-based PROTAC or this compound conjugate
-
Pomalidomide (as a positive control)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA and DTT)
-
Black, low-binding 96- or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a serial dilution of the test compound (pomalidomide-based PROTAC) in the assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.
-
-
Assay Plate Setup:
-
In the microplate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" controls.
-
-
Add CRBN-DDB1 Complex:
-
Add the CRBN-DDB1 complex to all wells except for a "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Add Fluorescent Probe:
-
Add the fluorescently labeled thalidomide/pomalidomide probe to all wells.
-
Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.
-
-
Measure Fluorescence Polarization:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent probe to the CRBN-DDB1 complex will result in a high fluorescence polarization signal.
-
Displacement of the probe by the test compound will lead to a decrease in the signal.
-
Plot the fluorescence polarization signal against the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Storage and Stability of this compound
This compound, like other NHS esters, is sensitive to moisture.[14] It should be stored at -20°C or -80°C in a desiccated environment.[15] When preparing solutions, it is recommended to use anhydrous solvents such as DMF or DMSO.[12] Stock solutions in anhydrous organic solvents can be stored at -20°C or -80°C for several months, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[15] Aqueous solutions of NHS esters are not stable and should be used immediately.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. neb.com [neb.com]
- 18. lifesensors.com [lifesensors.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for LC-MS Analysis of Pomalidomide-C6-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the analysis of Pomalidomide-C6-NHS ester and its conjugation products using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are designed to be adaptable for various research applications, including the development of antibody-drug conjugates (ADCs), targeted protein degraders, and other bioconjugates.
Introduction
Pomalidomide is a potent immunomodulatory agent with therapeutic applications in oncology. The functionalization of Pomalidomide with a C6-NHS ester linker enables its covalent attachment to primary amines on target biomolecules, such as proteins and antibodies. N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation due to their reactivity with primary amines at physiological to slightly basic pH, forming stable amide bonds. However, NHS esters are susceptible to hydrolysis in aqueous environments, a factor that must be considered during experimental design and analysis.
Accurate and robust analytical methods are crucial for characterizing the conjugation reaction, including monitoring the consumption of reactants, the formation of the desired conjugate, and the identification of potential side products. LC-MS is an indispensable tool for this purpose, providing both separation and sensitive detection of the various components in a reaction mixture. This application note details protocols for the LC-MS analysis of the this compound, the unconjugated Pomalidomide, and the resulting protein conjugate.
Chemical Conjugation Workflow
The conjugation of this compound to a protein involves the reaction of the NHS ester with primary amine groups, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine.
Figure 1. This compound conjugation reaction.
Experimental Protocols
Monitoring the Conjugation Reaction of Small Molecules by RP-HPLC-MS
This protocol is designed to monitor the progress of the conjugation reaction by analyzing the small molecule components: this compound, unconjugated Pomalidomide (as a potential hydrolysis product), and N-hydroxysuccinimide.
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot 1:100 in a solution of 0.1% formic acid in 50:50 acetonitrile/water.
-
Vortex the sample thoroughly.
-
If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
LC-MS Parameters:
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
Data Analysis:
-
Extract ion chromatograms (EICs) for the theoretical m/z values of this compound, Pomalidomide, and the hydrolyzed ester.
-
Monitor the decrease in the peak area of the this compound and the increase in the peak area of the conjugate and any hydrolysis products over time.
Analysis of the Pomalidomide-Protein Conjugate
This protocol is for the characterization of the final protein conjugate, including determination of the drug-to-protein ratio (DPR).
Sample Preparation (Desalting):
-
Following the conjugation reaction, remove excess unconjugated this compound and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Follow the manufacturer's protocol for column equilibration and sample loading.
-
Elute the purified protein conjugate in a suitable buffer for LC-MS analysis (e.g., 20 mM ammonium (B1175870) acetate).
LC-MS Parameters for Intact Protein Analysis:
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent PLRP-S, 1000Å, 8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80 °C |
| Injection Volume | 5 µL (of a ~1 mg/mL protein solution) |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | ESI, Positive |
| Scan Range | m/z 500 - 4000 |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 300 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psig |
Data Analysis:
-
The raw mass spectrum will show a distribution of charge states for the protein conjugate.
-
Deconvolute the raw spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more Pomalidomide molecules.
-
Calculate the average drug-to-protein ratio (DPR) from the relative intensities of these peaks.
Experimental Workflow Diagram
Figure 2. LC-MS analysis workflow for Pomalidomide conjugation.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the LC-MS analysis.
Table 1: Monitoring of Small Molecule Reaction Components
| Time Point | This compound (Peak Area) | Hydrolyzed Pomalidomide-C6-Ester (Peak Area) |
| 0 min | ||
| 30 min | ||
| 60 min | ||
| 120 min |
Table 2: Characterization of Pomalidomide-Protein Conjugate
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Protein | ||
| Protein + 1 Pomalidomide | ||
| Protein + 2 Pomalidomide | ||
| Protein + 3 Pomalidomide | ||
| ... | ||
| Average DPR |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the LC-MS analysis of this compound conjugation reactions. By employing high-resolution mass spectrometry, researchers can effectively monitor the progress of the conjugation, characterize the resulting bioconjugate, and determine critical quality attributes such as the drug-to-protein ratio. These methods are essential for the successful development of novel Pomalidomide-based therapeutics and research tools.
Application Notes: Pomalidomide-C6-NHS Ester for the Generation of Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic or immunomodulatory payload.[1] This approach allows for the selective delivery of the payload to antigen-expressing tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity. Pomalidomide (B1683931), a thalidomide (B1683933) analogue, is an immunomodulatory imide drug (IMiD) with potent antineoplastic activity.[2] Unlike traditional cytotoxic payloads that directly kill cancer cells, pomalidomide exerts its effects through a multi-faceted mechanism, including direct induction of tumor cell apoptosis, inhibition of angiogenesis, and potent stimulation of the immune system.[][4]
The primary molecular target of pomalidomide is the protein cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[5][6] By binding to CRBN, pomalidomide redirects the ligase's activity to degrade specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly multiple myeloma.[][4] This targeted protein degradation leads to downstream anti-tumor effects.
Pomalidomide-C6-NHS ester is a ready-to-use chemical tool designed for the efficient generation of pomalidomide-based ADCs.[7] It consists of the pomalidomide payload, a C6 alkyl spacer, and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody. This enables a straightforward conjugation process for developing novel ADCs that can harness the immunomodulatory power of pomalidomide for targeted cancer therapy.
Mechanism of Action: Pomalidomide Signaling Pathway
Pomalidomide's therapeutic effects are initiated by its binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[6] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these factors in myeloma cells results in apoptosis and cell cycle arrest.[4] Furthermore, this mechanism enhances the immune response by increasing the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which stimulates the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells.[4][5] Pomalidomide also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.[4]
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Click Chemistry with Pomalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of click chemistry in the development of novel therapeutics based on pomalidomide (B1683931) derivatives. The primary focus is on the synthesis and application of pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules that induce targeted protein degradation.
Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This property is harnessed in PROTAC technology to recruit the cellular protein degradation machinery to a specific protein of interest (POI), leading to its ubiquitination and subsequent destruction by the proteasome.[1] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for conjugating pomalidomide derivatives to ligands targeting the POI.[2][3]
Key Applications:
-
PROTAC Synthesis: The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with diverse linkers and POI ligands for screening and optimization.[2][3]
-
Antibody-Drug Conjugates (ADCs): Click chemistry can be employed to conjugate pomalidomide derivatives to antibodies, enabling targeted delivery to cancer cells.[4][5]
-
Bioconjugation: Pomalidomide can be attached to various biomolecules to probe biological systems and study the downstream effects of CRBN engagement.
Data Presentation: Synthesis Yields
The following tables summarize the reported yields for the synthesis of various pomalidomide derivatives and their conjugates via click chemistry and other methods.
| Derivative/Conjugate | Amine Nucleophile | Yield (%) | Reference |
| Pomalidomide-Propargylamine (2a) | Propargylamine | 84% | [6] |
| JQ1-Pomalidomide Conjugate (12) | N/A (Click Reaction) | 67% | [6][7] |
| ARV-825 (10e) | Aromatic Amine | 25% | [6][7] |
| Mono-Boc Protected Diamine Derivatives | Primary Amines | 64-92% | [6] |
| t-Butyl Ester Derivative (2i) | Primary Amine | 53% | [6][7] |
| Glycine Derivative (2j) | Primary Amine | 13% | [6][7] |
| Secondary Amine Derivatives | Secondary Amines | Generally higher than primary amines | [6][7] |
| Compound 6e | Secondary Amine | 61% (at room temp) | [6][7] |
| JQ1-Pomalidomide Conjugates (One-pot) | Various | up to 62% | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of pomalidomide-C5-azide, a key building block for PROTAC development.[1]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[1]
-
Stir the reaction mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired product.[1]
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).[1]
-
Stir the reaction mixture at 60 °C for 6 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[1]
-
Wash the combined organic layers with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[1]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an alkyne-modified POI ligand with pomalidomide-C5-azide.[2]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[2]
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).[2]
-
Stir the reaction mixture at room temperature for 4-12 hours.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or silica gel chromatography to isolate the final PROTAC molecule.
Note: These protocols are representative and may require optimization based on the specific substrates and desired scale. It is crucial to follow all laboratory safety guidelines and handle all chemicals with appropriate care.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pomalidomide-C6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the storage, handling, and utilization of Pomalidomide-C6-NHS ester for the development of targeted protein degraders and other bioconjugates. The information is intended to ensure the integrity of the compound and facilitate successful conjugation and subsequent biological assays.
Introduction to this compound
This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug that binds to the E3 ubiquitin ligase cereblon (CRBN). This compound incorporates a six-carbon (C6) linker and a reactive N-hydroxysuccinimide (NHS) ester group, enabling the covalent attachment of pomalidomide to primary amines on proteins and other biomolecules. This makes it a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for labeling proteins to study the ubiquitin-proteasome system.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its reactivity. NHS esters are susceptible to hydrolysis, especially in the presence of moisture.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | Store in a desiccator to prevent moisture exposure. |
| 4°C | Short-term | For immediate use; desiccate. | |
| Stock Solution in Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Best Practices:
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial, which can hydrolyze the NHS ester.
-
Inert Atmosphere: For long-term storage and repeated use of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Solvent: Use only anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.
-
Aqueous Solutions: NHS esters have limited stability in aqueous solutions. Prepare aqueous dilutions immediately before use. The rate of hydrolysis is pH-dependent, increasing with higher pH.
Stability of NHS Esters in Aqueous Buffers:
| pH | Half-life |
| 7.0 | 4-5 hours[1][2] |
| 8.0 | 1 hour[1][2] |
| 8.6 | 10 minutes[1][2] |
Experimental Protocols
Protein Conjugation with this compound
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is already in a storage buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 15 to 20-fold molar excess of the this compound stock solution to the protein solution.[3][4] The optimal molar ratio may need to be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization of the Conjugate by Mass Spectrometry
This protocol provides a general method for confirming the successful conjugation of this compound to a protein using LC-MS.
Materials:
-
Pomalidomide-protein conjugate
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase LC column
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate in an appropriate buffer for LC-MS analysis.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the conjugate using a gradient of ACN and water (both with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the resulting spectrum to determine the molecular weight of the conjugate.
-
The mass of the conjugate should be equal to the mass of the protein plus the mass of the Pomalidomide-C6-linker (the NHS group is lost during conjugation).
-
Expected Mass Shift:
| Compound | Molecular Weight ( g/mol ) |
| This compound | 498.49 |
| Pomalidomide-C6-linker (after conjugation) | 383.41 |
Signaling Pathway and Experimental Workflow
Pomalidomide Signaling Pathway
Pomalidomide functions as a "molecular glue" by binding to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of c-Myc and IRF4, leading to anti-proliferative and apoptotic effects in susceptible cancer cells.[5]
Caption: Pomalidomide-mediated degradation of IKZF1/3 via the CRL4-CRBN E3 ligase complex.
Experimental Workflow for Evaluating Pomalidomide Conjugates
This workflow outlines the key steps for synthesizing and testing a Pomalidomide-C6-protein conjugate.
Caption: Workflow for synthesis and evaluation of Pomalidomide-protein conjugates.
References
Troubleshooting & Optimization
Optimizing Pomalidomide-C6-NHS Ester Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of Pomalidomide-C6-NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides.
Question: Why is my conjugation efficiency low?
Answer: Low conjugation efficiency is a frequent challenge with several potential causes. The following sections detail the most common factors and provide targeted solutions.
1. Suboptimal Reaction pH
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5.[1]
-
At lower pH: The primary amines on the target molecule are protonated (-NH3+), rendering them unavailable to react with the NHS ester.[1][2]
-
At higher pH: The rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction, reducing the yield.[1][2] The half-life of NHS esters decreases dramatically as the pH increases, for example, from 4-5 hours at pH 7 to only 10 minutes at pH 8.6.[3][4][5]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range (pH 7.2-8.5).[1] A common starting point is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5.[2]
-
Monitor pH During Reaction: For large-scale reactions, the hydrolysis of the NHS ester can lead to a decrease in pH. Consider using a more concentrated buffer to maintain a stable pH throughout the reaction.[2]
2. Inappropriate Buffer Composition
The choice of buffer is critical for a successful conjugation reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][6] These buffers will compete with the target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[1][3] Tris is often used to quench the reaction.[4][7]
-
Other Interfering Substances: High concentrations of sodium azide (B81097) (>0.02%) or glycerol (B35011) (20-50%) can also interfere with the reaction.[4]
Troubleshooting Steps:
-
Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[4][8]
-
Buffer Exchange: If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6][7]
3. This compound Quality and Solubility Issues
The stability and solubility of the this compound are crucial for a successful reaction.
-
Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly.[6][9]
-
Solubility: Pomalidomide and its derivatives are known to have low aqueous solubility.[10][11] this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[2][6]
Troubleshooting Steps:
-
Proper Storage: Store this compound desiccated at -20°C.[6][12] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][9]
-
Fresh Reagent: Use a fresh vial of the NHS ester if you suspect degradation of your current stock.
-
Solubilization Protocol: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[2][6] Do not prepare stock solutions in aqueous buffers for storage.[6] When adding the dissolved ester to your reaction, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[6]
4. Suboptimal Reactant Concentrations and Ratios
The concentrations of both the target molecule and the this compound can impact conjugation efficiency.
-
Low Target Molecule Concentration: Low concentrations of the amine-containing molecule can lead to less efficient conjugation due to the competing hydrolysis of the NHS ester.[1] A protein concentration of at least 2 mg/mL is often recommended.[1]
-
Insufficient Molar Excess of NHS Ester: A sufficient molar excess of the this compound is required to drive the reaction to completion, especially given the competing hydrolysis reaction.[13]
Troubleshooting Steps:
-
Increase Reactant Concentrations: If possible, increase the concentration of your target molecule.
-
Optimize Molar Ratio: The optimal molar ratio of NHS ester to the target molecule depends on the number of accessible primary amines and the desired degree of labeling. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.[6] This may require empirical optimization.
5. Inadequate Reaction Time and Temperature
Reaction kinetics are influenced by both time and temperature.
-
Reaction Time: Typical incubation times range from 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][2][4]
-
Temperature: Performing the reaction at 4°C can help minimize the hydrolysis of the NHS ester but may require a longer incubation time.[1] Room temperature reactions are faster but may result in more hydrolysis.
Troubleshooting Steps:
-
Optimize Incubation Conditions: If you suspect hydrolysis is a major issue, try performing the reaction at 4°C overnight.[1] Conversely, if the reaction is slow, a longer incubation at room temperature might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound?
The optimal pH range is typically 7.2 to 8.5.[1] A common starting point is pH 8.3.[2]
Q2: Which buffers should I avoid for the conjugation reaction?
Avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.[1][6]
Q3: How should I dissolve and store this compound?
This compound is moisture-sensitive and should be stored at -20°C under desiccated conditions.[6][12] It should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][6] Avoid preparing aqueous stock solutions for long-term storage.[6]
Q4: What is a good starting molar excess of this compound for my protein?
A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6] However, the optimal ratio may need to be determined empirically based on your specific protein and desired degree of labeling.
Q5: How can I remove unreacted this compound after the conjugation?
Unreacted NHS ester and its hydrolysis byproducts can be removed using size-based separation methods such as gel filtration (desalting columns) or dialysis.[2][6][7] For proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can also be effective.[2]
Q6: How can I confirm successful conjugation?
Successful conjugation can be confirmed by various analytical techniques, including:
-
SDS-PAGE: An increase in the molecular weight of the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of labeling.
-
HPLC: To separate the conjugate from the unlabeled molecule.
-
UV-Vis Spectroscopy: If Pomalidomide has a distinct absorbance wavelength.
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Desalting column or dialysis cassette for purification.[2][6]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Calculate the volume of the 10 mM this compound solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the ester solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration does not exceed 10%.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][2]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling using appropriate analytical methods.
-
Protocol 2: Optimizing the Molar Ratio of this compound to Protein
-
Set up several parallel conjugation reactions as described in Protocol 1.
-
In each reaction, vary the molar excess of this compound (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).
-
After quenching and purification, analyze the degree of labeling for each reaction using a suitable technique like mass spectrometry.
-
Select the molar ratio that provides the desired degree of labeling without causing significant protein precipitation or loss of activity.
Data Presentation
Table 1: Recommended Buffer Systems for NHS Ester Conjugation
| Buffer | Recommended pH | Concentration | Notes |
| Sodium Bicarbonate | 8.0 - 8.5 | 0.1 M | Commonly used and effective.[2] |
| Sodium Phosphate | 7.2 - 8.0 | 0.1 M | A good alternative to bicarbonate buffer.[2] |
| Borate | 8.0 - 9.0 | 50 mM | Can be used for slightly higher pH ranges.[4] |
| HEPES | 7.2 - 8.0 | 0.1 M | A non-interfering buffer option.[4] |
Table 2: Influence of pH on NHS Ester Half-Life
| pH | Temperature | Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| (Data adapted from Thermo Fisher Scientific technical information)[3][4][5] |
Visualizations
Caption: Workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 13. glenresearch.com [glenresearch.com]
Troubleshooting low yield in Pomalidomide-C6-NHS ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low yield in Pomalidomide-C6-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound reaction?
A1: The reaction involves the covalent conjugation of this compound to a molecule containing a primary amine (-NH2). The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes nucleophilic attack by a primary amine, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is a cornerstone in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide (B1683931) acts as an E3 ligase ligand.
Q2: What are the most common causes of low yield in this reaction?
A2: Low yields in this compound reactions are typically attributed to one or more of the following factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a competing reaction that renders it inactive.
-
Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low, the primary amine will be protonated and non-nucleophilic. If the pH is too high, the rate of NHS ester hydrolysis will increase significantly.
-
Poor reagent solubility: Pomalidomide and its derivatives can have limited solubility in aqueous buffers, preventing the reaction from proceeding efficiently.
-
Presence of competing nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
-
Steric hindrance: Bulky molecules or steric hindrance near the amine group on the target molecule can impede the reaction.
-
Improper storage of this compound: Exposure to moisture can lead to hydrolysis of the NHS ester before it is even used in the reaction.
Q3: How does Pomalidomide function in the context of the broader biological pathway?
A3: Pomalidomide is an immunomodulatory imide drug (IMiD) that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event recruits neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the mechanism by which Pomalidomide-based PROTACs function to eliminate specific proteins of interest.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides systematic troubleshooting steps.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Hydrolysis of this compound | • Ensure the reagent is stored under dry conditions and brought to room temperature before opening to prevent condensation. • Prepare the NHS ester solution immediately before use. • Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Suboptimal Reaction pH | • Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5. • Use a freshly prepared buffer and a calibrated pH meter. | |
| Inactive Primary Amine | • Ensure the pH is high enough to deprotonate the primary amine, making it nucleophilic. | |
| Presence of Competing Amines | • Avoid buffers containing primary amines such as Tris or glycine. Use phosphate, borate, or bicarbonate buffers. | |
| Multiple Products or Byproducts | Reaction with Secondary Amines or Other Nucleophiles | • While primary amines are the primary target, some reaction with other nucleophiles can occur. Optimize stoichiometry and reaction time to favor the desired product. • Purify the final product using chromatography (e.g., HPLC, column chromatography). |
| Degradation of Pomalidomide | • Pomalidomide can be sensitive to harsh conditions. Avoid prolonged exposure to very high temperatures or extreme pH. | |
| Inconsistent Yields | Variability in Reagent Quality | • Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for dissolving the NHS ester. • Ensure the amine-containing molecule is of high purity and free of nucleophilic contaminants. |
| Inaccurate Reagent Quantitation | • Accurately weigh the reagents and calculate molar equivalents carefully. |
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of pomalidomide-amine conjugates.
Table 1: Effect of Temperature on the Yield of Pomalidomide Derivatives with Primary and Secondary Amines
| Amine Substrate | Reaction Temperature (°C) | Isolated Yield (%) |
| Primary Amine (Propargylamine) | 130 | 84[1] |
| Primary Amine (Benzylamine) | 130 | 68[1] |
| Primary Amine (Glycine t-butyl ester) | 130 | 53[1] |
| Primary Amine (Glycine) | 130 | 13[1] |
| Secondary Amine (N-Methylbenzylamine) | 90 | 94[1] |
| Secondary Amine (Piperidine) | 90 | 85[1] |
| Secondary Amine (Morpholine) | 90 | 91[1] |
Data adapted from a study on the synthesis of pomalidomide derivatives. While not specific to this compound, it illustrates the general trend of temperature effects on similar reactions.
Table 2: Illustrative Effect of pH on NHS Ester Reaction Efficiency
| pH | Relative Reaction Rate (Amine Coupling) | Relative Hydrolysis Rate of NHS Ester | Overall Conjugation Efficiency |
| 6.0 | Low | Low | Low |
| 7.0 | Moderate | Moderate | Moderate |
| 7.5 | High | Moderate | High |
| 8.0 | Very High | High | Optimal |
| 8.5 | Very High | Very High | Moderate |
| 9.0 | High | Extremely High | Low |
This table provides a generalized representation of the interplay between amine reactivity and NHS ester hydrolysis at different pH values. The optimal pH is a compromise to maximize the desired reaction while minimizing hydrolysis.
Table 3: Illustrative Effect of Molar Ratio of NHS Ester to Amine on Conjugation Yield
| Molar Ratio (NHS Ester : Amine) | Theoretical Yield | Observed Trend | Rationale |
| 1:1 | 100% | Often lower than theoretical | Some NHS ester may hydrolyze before reacting. |
| 1.5:1 | 100% | Increased yield | Excess NHS ester compensates for hydrolysis. |
| 3:1 | 100% | Often optimal for high yield | Sufficient excess to drive the reaction to completion. |
| 5:1 | 100% | May not significantly increase yield further | Can complicate purification due to excess unreacted NHS ester. |
| 10:1 | 100% | Potentially lower yield | High concentrations can lead to aggregation or side reactions. |
This table illustrates the general principle of using a molar excess of the NHS ester to improve reaction yields. The optimal ratio should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Primary Amine
This protocol provides a general guideline. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., silica (B1680970) gel for small molecules, size-exclusion for biomolecules)
Procedure:
-
Preparation of Amine Solution: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.
-
Reaction:
-
Add a 3 to 5-fold molar excess of the dissolved this compound to the amine solution.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method.
-
Analysis: Analyze the purified conjugate using techniques such as LC-MS and NMR to confirm identity and purity.
Mandatory Visualizations
Signaling Pathway
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Logical Relationship Diagram
Caption: Troubleshooting logic for low yield reactions.
References
Pomalidomide-C6-NHS ester hydrolysis and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Pomalidomide-C6-NHS ester and strategies for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide ligand, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and an N-hydroxysuccinimide (NHS) ester functional group connected by a 6-carbon linker.[1] This bifunctional molecule is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs). The Pomalidomide moiety recruits the CRBN E3 ligase, while the reactive NHS ester allows for covalent conjugation to a protein of interest, leading to its targeted degradation.
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide ester group reacts with water, converting the ester into a non-reactive carboxylic acid. This is a significant concern because the hydrolyzed form of this compound can no longer react with primary amines on the target protein, thus preventing the formation of the desired PROTAC. This competing reaction can significantly reduce the yield of the final conjugate.
Q3: What are the main factors that contribute to the hydrolysis of this compound?
A3: The primary factors influencing the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Alkaline conditions accelerate the breakdown of the NHS ester.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Time in Aqueous Solution: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.
-
Buffer Composition: The presence of nucleophiles other than the desired primary amine in the reaction buffer can compete with the conjugation reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound | 1. Optimize pH: Maintain the reaction pH between 7.2 and 8.5 for efficient conjugation while minimizing hydrolysis.[3] Do not exceed pH 8.5. 2. Control Temperature: Perform the reaction at room temperature or 4°C. Avoid heating. 3. Minimize Reaction Time: While reactions are typically run for 0.5 to 4 hours, optimize for the shortest time necessary for your specific target.[3] 4. Prepare Fresh Solutions: Dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[4] |
| Poor solubility of this compound | Pomalidomide itself is soluble in DMSO.[5] Ensure the ester is fully dissolved in the organic solvent before adding it to the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should typically be low (e.g., <10%). | |
| Suboptimal buffer composition | 1. Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3] 2. Avoid Tris and Glycine (B1666218): Buffers like Tris and glycine contain primary amines that will compete with the target protein for reaction with the NHS ester. These can be used to quench the reaction after completion.[3] | |
| Inconsistent results between experiments | Variable levels of hydrolysis | 1. Standardize Protocols: Ensure consistent pH, temperature, reaction time, and reagent preparation for all experiments. 2. Proper Storage: Store lyophilized this compound at -20°C, desiccated.[5] Once in solution (e.g., in dry DMSO), store at -20°C or -80°C and use within a month to prevent loss of potency.[5] Aliquot to avoid multiple freeze-thaw cycles.[5] |
| Difficulty purifying the final conjugate | Presence of hydrolyzed, unreacted Pomalidomide-C6-carboxylic acid | 1. Optimize Reaction Conditions: Minimize hydrolysis by following the recommendations above to reduce the amount of this side product. 2. Purification Method: Use appropriate purification techniques such as dialysis, size-exclusion chromatography, or HPLC to separate the desired conjugate from smaller, unreacted molecules. |
Quantitative Data
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions. While this data is for general NHS esters, it provides a valuable guide for handling this compound.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
| 7.0 | Room Temperature | ~7 hours[4] |
| 9.0 | Room Temperature | Minutes[4] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Target Protein
This protocol provides a general workflow. Optimization will be required for specific target proteins.
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Target Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.
-
-
Reaction Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable method.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Protocol for Assessing the Reactivity of this compound
This protocol can be used to determine if the this compound has been hydrolyzed. It is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm.[4]
-
Reagent Preparation:
-
Prepare an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO and then dilute with the buffer.
-
Prepare a control tube with the same buffer (and DMSO if used).
-
-
Initial Absorbance Measurement: Measure the absorbance of the this compound solution at 260 nm against the buffer control.
-
Forced Hydrolysis:
-
To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex for 30 seconds.
-
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation:
-
Active Reagent: If the absorbance after adding NaOH is significantly higher than the initial absorbance, the this compound is active.
-
Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the reagent has likely been hydrolyzed.
-
Visualizations
Caption: Pomalidomide binds to Cereblon, leading to the ubiquitination and degradation of neo-substrates.
Caption: Key steps to prevent hydrolysis of this compound during conjugation.
References
How to improve the solubility of Pomalidomide-C6-NHS ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers working with Pomalidomide-C6-NHS ester conjugates, with a primary focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound conjugate have poor aqueous solubility?
A1: this compound conjugates, like many PROTACs and other large, complex biomolecules, often exhibit poor aqueous solubility. This is due to a combination of factors inherent to their structure:
-
High Molecular Weight and Lipophilicity: The conjugate's structure, which includes the pomalidomide (B1683931) ligand, a C6 linker, and an NHS ester, often results in a high molecular weight and significant lipophilicity. These characteristics place it in a chemical space "beyond the Rule of Five," which is typically associated with good aqueous solubility.[1][2]
-
Pomalidomide's Intrinsic Low Solubility: Pomalidomide itself has low water solubility.[3][4][5] This inherent property of the parent molecule contributes to the poor solubility of its conjugates.
-
Tendency for Aggregation: The hydrophobic nature of the molecule can lead to aggregation in aqueous solutions, further reducing its effective concentration.[]
Q2: What are the experimental consequences of poor solubility?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results. Common consequences include:
-
Precipitation in Assays: The conjugate may precipitate out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency and efficacy.[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration of stock solutions and experimental samples.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of conjugate that can cross cell membranes and reach its intended target, thereby reducing its biological activity.[1][7]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Troubleshooting Guide: Improving Solubility
This guide provides practical steps and strategies to enhance the solubility of your this compound conjugate.
Initial Dissolution and Stock Solution Preparation
Problem: I am having trouble dissolving the lyophilized this compound conjugate powder.
Solution:
-
Utilize an Appropriate Organic Solvent: For initial stock solution preparation, use a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are recommended choices.[8][9] Pomalidomide is soluble in DMSO at approximately 15-54 mg/mL and in DMF at around 10 mg/mL.[10][11]
-
Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the conjugate is fully dissolved before making further dilutions.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the product.[12] For DMSO stock solutions, it is recommended to use them within a month when stored at -20°C.[12][13]
Working with Aqueous Buffers
Problem: My conjugate precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
Solution:
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, typically ≤1%.[1]
-
pH Optimization: The pH of the aqueous buffer can influence solubility and the stability of the NHS ester. For the conjugation reaction with amines, a pH of 8.3-8.5 is optimal.[8][9] However, the stability of pomalidomide and the NHS ester can be compromised at extreme pH values.[14] It is crucial to find a balance that maintains both solubility and compound integrity.
-
Use of Co-solvents: The inclusion of a co-solvent can improve solubility. For instance, a 1:6 solution of DMSO:PBS (pH 7.2) has been used for pomalidomide, achieving a solubility of approximately 0.14 mg/mL.[11] Experiment with different ratios of co-solvents to find the optimal condition for your conjugate.
-
Formulation Strategies: For in vivo or cellular applications where solubility is a major hurdle, consider more advanced formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to significantly increase the solubility of pomalidomide.[3][15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the dissolution and absorption of lipophilic compounds.[1][16]
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug can increase its solubility compared to the crystalline state.[17]
-
Nanocrystal Formulation: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[5]
-
Quantitative Data Summary
The following table summarizes the solubility of Pomalidomide in various solvents. This data can serve as a useful reference when preparing solutions of your this compound conjugate.
| Solvent | Solubility | Concentration (mM) | Temperature (°C) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.62 | 25 | [10] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | ~182.99 | Not Specified | [10][13] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | ~54.9 | Not Specified | [10][11] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | Not Specified | [10][11] |
| Water | Insoluble (~0.01 mg/mL) | ~0.037 | 25 | [10][18] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 | Not Specified | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound conjugate (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a general method to assess the kinetic solubility of your conjugate in an aqueous buffer.[1]
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Nephelometer or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in a 96-well DMSO plate.
-
Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate.
-
Add the aqueous assay buffer to each well, ensuring the final DMSO concentration is low (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a UV-Vis spectrophotometer.
-
The concentration at which a significant increase in turbidity/absorbance is observed represents the kinetic solubility limit.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting the solubility of this compound conjugates.
Caption: Simplified diagram of Pomalidomide's mechanism of action, which involves binding to Cereblon to induce the degradation of target proteins.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 4. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with pomalidomide-based PROTACs?
A1: The off-target effects of pomalidomide-based PROTACs primarily stem from two sources:
-
Pomalidomide-mediated neosubstrate degradation : The pomalidomide (B1683931) moiety recruits the E3 ligase Cereblon (CRBN). This complex can unintentionally recruit and degrade endogenous proteins known as "neosubstrates," which are not the intended target of the PROTAC.[1][2][3] Well-known neosubstrates include zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and SALL4.[2][3][4] The degradation of these neosubstrates can lead to unintended biological consequences and toxicity.[4]
-
Warhead-mediated off-targets : The "warhead" component of the PROTAC, which is designed to bind to the protein of interest (POI), may have its own off-target binding profile. For instance, if the warhead is a multi-kinase inhibitor, it can bind to and potentially lead to the degradation of other kinases.[5]
Q2: How can I rationally design pomalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to enhance the selectivity of pomalidomide-based PROTACs:
-
Modify the pomalidomide moiety : Research has shown that substitutions on the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, can reduce the degradation of neosubstrates.[6][7][8][9][10][11][12] Additionally, masking adjacent hydrogen-bond donors can disrupt the formation of the ternary complex with off-target zinc-finger proteins.[6][]
-
Optimize the linker : The composition, length, and attachment point of the linker can significantly influence the formation and stability of the ternary complex.[14][15] Systematic optimization of the linker can improve selectivity for the intended target.
-
Enhance warhead selectivity : Utilizing a highly selective ligand for your protein of interest will minimize off-target effects stemming from the warhead itself.[15]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[16][15][17] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[16][15][17] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[15]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Degradation of unintended proteins (off-targets) | Pomalidomide-mediated degradation of neosubstrates (e.g., zinc-finger proteins).[6][7][9] | 1. Global Proteomics : Perform quantitative mass spectrometry to identify all degraded proteins upon PROTAC treatment.[5][18] 2. Western Blot Confirmation : Validate the degradation of suspected off-targets by Western blot.[18] 3. Rational Redesign : If zinc-finger proteins are degraded, consider synthesizing a new PROTAC with modifications at the C5 position of pomalidomide.[6][7][8][9][10][11][12] |
| Warhead has low selectivity.[5] | 1. Kinome Profiling : If using a kinase inhibitor as a warhead, perform a kinome-wide selectivity screen.[5] 2. Use a More Selective Warhead : Redesign the PROTAC with a more selective binder for the protein of interest.[15] | |
| High cellular toxicity at low PROTAC concentrations | On-target toxicity (degradation of the target protein is inherently toxic). | 1. CRISPR Knockout Control : Use CRISPR-Cas9 to knock out the target protein. If toxicity is still observed with the PROTAC in the knockout cells, it points to an off-target effect.[4] |
| Off-target toxicity (degradation of an essential protein).[4] | 1. Identify Off-Targets : Use global proteomics to identify degraded off-targets. 2. Functional Analysis : Investigate the function of the identified off-targets to determine if their degradation could lead to the observed toxicity.[4] 3. Rescue Experiments : If a specific off-target is suspected, attempt to rescue the toxic phenotype by overexpressing a degradation-resistant version of that off-target.[4] | |
| Lack of on-target degradation | Inefficient ternary complex formation.[15][19] | 1. Ternary Complex Formation Assay : Use biophysical assays like FRET or NanoBRET to confirm the formation of the POI-PROTAC-CRBN complex.[15][19] 2. Linker Optimization : Synthesize and test PROTACs with varying linker lengths and compositions.[14][15] |
| Low expression of CRBN in the cell line.[19] | 1. Verify E3 Ligase Expression : Check the expression level of CRBN in your cell model using Western blot or qPCR.[19] | |
| Poor cell permeability of the PROTAC.[19] | 1. Modify Physicochemical Properties : Adjust the linker and other components of the PROTAC to improve its cell permeability.[19] |
Quantitative Data Summary
The efficacy of pomalidomide-based PROTACs is often evaluated by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Pomalidomide generally has a higher binding affinity for CRBN than thalidomide, which can lead to more potent PROTACs.[20]
| Feature | Pomalidomide | Thalidomide |
| CRBN Binding Affinity (KD) | ~157 nM[20] | ~250 nM[20] |
Note: The specific DC50 and Dmax values are highly dependent on the target protein, the specific PROTAC structure, and the cell line used.
Key Experimental Protocols
Global Proteomics for Off-Target Profiling
This method provides an unbiased view of all proteins degraded by a PROTAC.
Methodology:
-
Cell Treatment : Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.
-
Cell Lysis and Protein Digestion : Lyse the cells and digest the proteins into peptides.[18]
-
Isobaric Labeling (e.g., TMT) : Label the peptides from each condition with isobaric tags for multiplexed analysis.[18]
-
LC-MS/MS Analysis : Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[18]
-
Data Analysis : Identify and quantify proteins across all samples. Proteins with a significant, dose-dependent decrease in abundance in PROTAC-treated samples are considered potential off-targets.[18]
Western Blotting for Validation
This is a standard technique to confirm the degradation of specific on-target and off-target proteins.
Methodology:
-
Cell Seeding and Treatment : Plate cells and treat with a dose range of the PROTAC.
-
Cell Lysis : Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[19]
-
Protein Quantification : Determine the protein concentration of each lysate (e.g., via BCA assay).[19][20]
-
SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against the target protein, potential off-target proteins, and a loading control (e.g., tubulin).
-
Quantification : Use densitometry to quantify band intensities and normalize to the loading control.[20]
Ternary Complex Formation Assay (NanoBRET)
This assay confirms the PROTAC-induced proximity of the target protein and CRBN in live cells.
Methodology:
-
Cell Line Generation : Create a cell line stably expressing the target protein fused to a nanoluciferase (NLuc) tag.
-
Transfection : Transfect these cells with a plasmid encoding CRBN fused to a HaloTag.
-
Treatment : Treat the cells with a HaloTag ligand conjugated to a fluorophore and a dose range of the PROTAC.
-
BRET Measurement : Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by pomalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-C6-NHS Ester for PROTAC Development
This guide provides technical support, troubleshooting advice, and frequently asked questions (FAQs) for researchers using Pomalidomide-C6-NHS ester in the development of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a chemical tool used in the synthesis of PROTACs. It consists of three key components:
-
Pomalidomide (B1683931): A ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
C6 Linker: A 6-carbon alkyl chain (a common type of linker) that connects the pomalidomide moiety to the reactive group. The length and composition of this linker are critical for the efficacy of the final PROTAC.
-
N-Hydroxysuccinimide (NHS) ester: A reactive group that readily couples with primary amines (like those in lysine (B10760008) residues or on a modified ligand for your target protein) to form a stable amide bond.
Its primary use is as a building block to conjugate pomalidomide to a ligand that targets a specific protein of interest, thereby creating a PROTAC designed to induce the degradation of that protein.
Q2: Why is linker length, such as C6, important for PROTAC function?
A2: The linker is a crucial component of a PROTAC as it dictates the spatial orientation and distance between the target protein and the E3 ligase. This geometry is fundamental for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is required for ubiquitination and subsequent degradation of the target protein. A linker that is too short or too long can prevent the formation of this complex, leading to a loss of degradation activity. The C6 linker is one of many lengths that researchers test during optimization to find the ideal distance for their specific target.
Q3: What are the storage and handling recommendations for this compound?
A3: NHS esters are highly susceptible to hydrolysis, especially in the presence of moisture. To ensure its reactivity:
-
Storage: Store the reagent desiccated at -20°C or below.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the compound. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency between this compound and my target ligand.
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | The NHS ester has been compromised by moisture. Use a fresh vial of the reagent. Ensure all solvents are anhydrous and reaction vessels are dry. |
| Incorrect pH | The reaction pH is critical for amine coupling. The optimal pH is typically 7.5-8.5. Below pH 7.0, the amine is protonated and less nucleophilic. Above pH 9.0, hydrolysis of the NHS ester accelerates significantly. Buffer your reaction accordingly (e.g., with HEPES or PBS). |
| Steric Hindrance | The primary amine on your target ligand may be sterically hindered, preventing the NHS ester from accessing it. Consider synthesizing a derivative of your ligand with a less hindered amine or a longer chain. |
| Insufficient Reagent | The molar ratio of NHS ester to your ligand may be too low. Try increasing the molar excess of the this compound (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents). |
Problem 2: The synthesized PROTAC binds to the target protein and Cereblon but does not induce degradation.
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | The C6 linker may not be the optimal length for forming a productive ternary complex for your specific target. This is a very common issue in PROTAC design. |
| "Hook Effect" | At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-CRBN) that do not lead to degradation, reducing overall efficacy. Test your PROTAC across a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal degradation window. |
| Cellular Permeability | The final PROTAC molecule may have poor cell permeability, preventing it from reaching its intracellular target. Assess the physicochemical properties (e.g., LogP, molecular weight) of your PROTAC. |
| Target Protein Ubiquitination Sites | The target protein may lack accessible lysine residues for ubiquitination within the geometry established by the ternary complex. This is a more complex issue that may require advanced proteomics to investigate. |
Troubleshooting Workflow: No Protein Degradation
Caption: Troubleshooting logic for a PROTAC that fails to induce protein degradation.
Linker Length Optimization Data
The choice of linker is critical and must be empirically determined. Below is an example data table illustrating how degradation potency (DC50) and maximum degradation (Dmax) can vary with linker type and length for a hypothetical target protein.
| PROTAC Variant | Linker Type | Linker Length | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Alkyl Chain | 4 Carbons (C4) | 250 | 65 |
| PROTAC-2 | Alkyl Chain | 6 Carbons (C6) | 80 | 92 |
| PROTAC-3 | Alkyl Chain | 8 Carbons (C8) | 150 | 88 |
| PROTAC-4 | Alkyl Chain | 12 Carbons (C12) | 600 | 40 |
| PROTAC-5 | PEG | 2 PEG units | 95 | 95 |
| PROTAC-6 | PEG | 4 PEG units | 310 | 75 |
| Data is representative and for illustrative purposes only. |
Experimental Protocols
Protocol 1: General Synthesis of PROTAC via NHS Ester Coupling
This protocol describes the conjugation of this compound to a hypothetical target protein ligand containing a primary amine.
Synthesis Workflow
Caption: Workflow for synthesizing a PROTAC using an NHS ester intermediate.
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution: Dissolve your amine-containing target ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution to deprotonate the amine.
-
Add Pomalidomide Reagent: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimum amount of anhydrous DMF or DMSO. Add this solution dropwise to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using LC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, you can quench it by adding a small amount of water to hydrolyze any remaining NHS ester.
-
Purification: Purify the resulting PROTAC using reverse-phase preparative HPLC.
-
Verification: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with your synthesized PROTAC at various concentrations (e.g., a serial dilution from 10 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 18-24 hours) to allow for protein degradation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the total protein amount for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
Strategies to reduce non-specific binding of pomalidomide conjugates
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) of pomalidomide (B1683931) conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for pomalidomide conjugates?
A1: Non-specific binding is the unintended interaction of a pomalidomide conjugate with surfaces or molecules other than its intended target.[1] These interactions are typically driven by non-covalent forces such as hydrophobic effects, electrostatic interactions, and hydrogen bonding.[1][2] For pomalidomide conjugates, NSB is a critical issue because it can lead to several experimental and therapeutic problems:
-
Inaccurate Data: Unintended binding can inflate measured response signals in assays like Surface Plasmon Resonance (SPR), leading to erroneous kinetic and affinity calculations.[2]
-
Off-Target Effects: In a biological context, NSB can cause the conjugate to be taken up by non-target cells, leading to unintended cytotoxicity and misinterpretation of the drug's therapeutic window.[3][4]
-
Reduced Bioavailability: Binding to plasma proteins and other biological components can reduce the concentration of the free, active conjugate available to engage its target.[5]
-
Aggregation and Stability Issues: NSB, particularly due to hydrophobicity, is often linked to the aggregation of conjugates, which can compromise their stability, solubility, and efficacy.[6]
Q2: What are the primary causes of NSB with these conjugates?
A2: The propensity for NSB in pomalidomide conjugates is often multifactorial:
-
Hydrophobicity: The chemical structures of pomalidomide, and particularly the linkers and payloads conjugated to it, can have significant hydrophobic patches.[6] These patches can interact non-specifically with hydrophobic surfaces on other proteins, container walls, or assay materials.[7]
-
Electrostatic Interactions: Pomalidomide conjugates can possess a net charge at a given pH. This can lead to charge-based interactions with oppositely charged surfaces or biomolecules.[1]
-
Conjugate Aggregation: The conjugation process itself, especially with hydrophobic payloads, increases the tendency of the molecules to aggregate.[6] These aggregates can exhibit enhanced NSB and may be taken up by immune cells through Fc-gamma receptors (FcγRs), leading to off-target toxicity.[3]
-
Linker Chemistry: The properties of the linker connecting pomalidomide to the targeting ligand are vital. An unsuitable linker can negatively impact solubility and contribute to NSB.[8]
-
Synthetic Impurities: Low-yielding synthetic reactions can produce intractable byproducts that are difficult to separate and may contribute to non-specific interactions.[9][10]
Q3: How can I modify my buffer or formulation to reduce NSB?
A3: Optimizing the buffer or formulation is a primary strategy for mitigating NSB. Key adjustments include:
-
Adjusting pH: Modifying the buffer pH can alter the net charge of the conjugate, which can help minimize unfavorable electrostatic interactions with surfaces.[2][6]
-
Increasing Salt Concentration: Adding salts, such as sodium chloride (NaCl), can create a shielding effect that masks surface charges on the conjugate, thereby reducing charge-based NSB.[2][11]
-
Using Surfactants: Low concentrations of a non-ionic surfactant, like Tween 20, can disrupt hydrophobic interactions that cause NSB.[2]
-
Adding Protein Blockers: For in vitro assays, adding a protein like Bovine Serum Albumin (BSA) can block non-specific binding sites on assay surfaces and prevent the loss of the conjugate to tubing or container walls.[2]
-
Including Excipients: In high-concentration formulations, excipients like arginine and caffeine (B1668208) have been shown to reduce protein-protein interactions and lower viscosity, which is often linked to aggregation and NSB.[11]
Q4: Which type of linker should I choose to minimize NSB?
A4: Linker selection is critical for the overall "drug-like" properties of the conjugate. To minimize NSB, consider:
-
Hydrophilicity: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the aqueous solubility of the entire conjugate, reducing aggregation and hydrophobic NSB.[12]
-
Stability and Functionality: Acetamido linkers are noted for their stability and can improve the pharmacokinetic properties of a molecule.[8] The choice of linker should not compromise the binding of pomalidomide to Cereblon (CRBN) or the targeting ligand to its protein of interest.
-
Synthetic Accessibility: The linker should be amenable to reliable and high-yielding synthetic methods to avoid impurities.[9][13]
Q5: My pomalidomide conjugate is aggregating. What should I do?
A5: Aggregation is a common problem, especially for ADC-style conjugates.[6] Strategies to address this include:
-
Formulation Optimization: Test different buffer conditions (pH, salt concentration) and consider adding solubility-enhancing excipients.[11]
-
Lower Reaction Temperature: Conducting conjugation reactions at a lower temperature (e.g., 4°C) can slow the rate of protein unfolding and aggregation.[14]
-
Control Reagent Concentration: Add reagents slowly and with gentle mixing during synthesis and formulation to avoid localized high concentrations that can trigger precipitation.[14]
-
Immobilization During Conjugation: For antibody conjugates, immobilizing the antibody on a solid support during the conjugation process can prevent antibodies from interacting with each other and aggregating, especially when hydrophobic payloads are being attached.[6]
-
Re-evaluate Linker/Payload: If aggregation persists, the issue may be the inherent hydrophobicity of the linker-payload. Consider redesigning the conjugate with a more hydrophilic linker.[12]
Q6: How can I improve the synthesis of my pomalidomide conjugate to avoid impurities?
A6: High-purity conjugates are less prone to NSB. Current research highlights several ways to optimize synthesis:
-
Reaction Route: Nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide is a common and relatively straightforward method for creating N-substituted pomalidomide conjugates.[9][13]
-
Amine Reactivity: Studies show that secondary amines consistently give higher yields than primary amines in SNAr reactions with 4-fluorothalidomide.[9][13] This knowledge can be exploited to develop more efficient one-pot syntheses.[9]
-
Solvent and Temperature Optimization: The choice of solvent is critical. For instance, using DMSO instead of DMF can prevent the formation of certain byproducts at elevated temperatures.[9][13] Reaction temperature should be optimized to balance reaction rate with byproduct formation.[9]
Troubleshooting Guides
Problem 1: High Background Signal or Inaccurate Kinetic Data in Binding Assays (e.g., SPR)
| Symptom | Possible Cause | Recommended Solution |
| High response on reference surface | Analyte (conjugate) is binding non-specifically to the sensor surface. | Run the analyte over a bare sensor first to confirm NSB.[2] |
| Hydrophobic interactions between conjugate and surface. | Add a non-ionic surfactant (e.g., 0.05% Tween 20) to the running buffer.[2] | |
| Charge-based interactions between conjugate and surface. | Increase the salt concentration (e.g., add 200 mM NaCl) or adjust the pH of the running buffer.[2] | |
| Non-specific protein interactions. | Add a protein blocker like BSA (e.g., 0.1 mg/mL) to the buffer.[2] | |
| Inconsistent results between experiments | Variability in reagent quality or experimental execution. | Use freshly prepared reagents and follow a standardized protocol meticulously.[15] |
Problem 2: Conjugate Precipitation or Aggregation During Storage or Experimentation
| Symptom | Possible Cause | Recommended Solution |
| Visible particulates or cloudiness in solution | High hydrophobicity of the conjugate leading to poor solubility. | Re-formulate in a buffer with solubility-enhancing excipients (e.g., arginine, PEG-like linkers).[11][12] |
| Unfavorable buffer conditions (pH, low salt). | Screen a range of pH values and ionic strengths to find the optimal condition for solubility.[6] | |
| Over-labeling of an antibody, altering its isoelectric point (pI). | Reduce the molar excess of the labeling reagent during conjugation to achieve a lower drug-to-antibody ratio (DAR).[14] | |
| Gradual loss of active compound concentration over time | Adsorption of the conjugate to container surfaces. | Use low-adsorption consumables (e.g., low-binding polypropylene (B1209903) tubes and plates).[1] Add a carrier protein or surfactant to the solution.[2] |
Problem 3: Evidence of Off-Target Effects in Cellular Assays
| Symptom | Possible Cause | Recommended Solution |
| Degradation of unintended proteins | Pomalidomide-mediated off-target degradation of zinc-finger proteins or promiscuous binding of the targeting warhead. | Conduct a global proteomics study (e.g., quantitative mass spectrometry) to identify all degraded proteins.[15] Confirm off-target degradation using Western Blot.[15] |
| Consider synthesizing a negative control conjugate with an inactive enantiomer of pomalidomide. | ||
| Cytotoxicity in antigen-negative cell lines | Non-specific uptake of the conjugate, potentially due to aggregation and Fc-mediated internalization. | Purify the conjugate thoroughly using size-exclusion chromatography to remove aggregates.[14] |
| Premature release of a cytotoxic payload from the linker. | Evaluate linker stability in plasma. Consider using a non-cleavable linker if premature release is confirmed.[3] | |
| Engineer the Fc domain of the antibody to reduce binding to FcγRs on immune cells.[3] |
Quantitative Data Summary
Table 1: Summary of Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Primary Target of NSB | Reference |
| NaCl | 150 mM - 500 mM | Shields electrostatic charges | Charge-based interactions | [2][11] |
| Tween 20 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic forces | Hydrophobic interactions | [2] |
| BSA | 0.1 - 1 mg/mL | Blocks non-specific protein binding sites | Protein-protein & protein-surface interactions | [2] |
| Arginine | 50 mM - 250 mM | Binds to protein surface, reducing self-association | Protein-protein interactions (hydrophobic & charge) | [11] |
| DMSO | 1% - 5% (v/v) | Organic co-solvent to improve solubility | Hydrophobic interactions / poor solubility | [9] |
Table 2: Comparison of Linker Strategies for Pomalidomide Conjugates
| Linker Type | Key Feature | Advantage | Consideration | Reference |
| PEG Linkers | Hydrophilic polymer chain | Improves aqueous solubility, reduces aggregation, and can improve pharmacokinetics. | May be heterogeneous in length (polydisperse). | [12] |
| Alkyl Chains | Simple hydrocarbon chain | Synthetically straightforward. | Can increase hydrophobicity and risk of NSB if too long. | [12] |
| Acetamido Linkers | Contains an amide bond | Chemically stable, can improve pharmacokinetic properties and target binding. | May add a hydrogen bond acceptor, altering polarity. | [8] |
| Click Chemistry Linkers (e.g., Azide/Alkyne) | Bioorthogonal reaction handles | Allows for efficient and specific conjugation in a modular fashion ("click chemistry"). | Requires specific functional groups on both parts of the conjugate. | [16] |
Experimental Protocols & Methodologies
Protocol 1: General Method for Assessing NSB using Surface Plasmon Resonance (SPR)
-
System Preparation: Equilibrate the SPR instrument with a standard running buffer (e.g., HBS-EP+).
-
Reference Surface: Use a bare sensor chip or a deactivated surface as the reference flow cell. This surface should not have any immobilized ligand.
-
Analyte Injection: Prepare a concentration series of the pomalidomide conjugate in the running buffer.
-
Flow Injection: Inject the highest concentration of the conjugate over both the active (if applicable) and reference flow cells.
-
Data Acquisition: Measure the response units (RU) on the reference channel. A significant increase in RU on this channel indicates NSB.
-
Optimization: If NSB is observed, systematically modify the running buffer by adding additives from Table 1 (e.g., start with 0.05% Tween 20, then try increasing NaCl concentration) and repeat the injection until the response on the reference channel is minimized.[2]
Protocol 2: General Protocol for Pomalidomide Conjugation via SNAr Reaction
This protocol is based on optimized methods for reacting amines with 4-fluorothalidomide.[9][13]
-
Reagent Preparation: In a suitable reaction vial, dissolve 4-fluorothalidomide (1 equivalent).
-
Addition of Amine: Add the desired amine linker (primary or secondary amine, 1.1 equivalents). Note: Secondary amines often provide higher yields.[9][13]
-
Solvent and Base: Add anhydrous DMSO to achieve a concentration of ~0.2 M. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction: Seal the vial and heat the reaction.
-
For secondary amines , heat to 90-110 °C.
-
For primary amines , a higher temperature of 130 °C is typically required.
-
-
Monitoring: Monitor the reaction for 16-24 hours by a suitable method (e.g., LC-MS or TLC).
-
Work-up and Purification: After the reaction is complete, cool to room temperature. Perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude product using flash column chromatography to isolate the desired pomalidomide conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.[16]
Visualizations
Caption: Decision tree for troubleshooting non-specific binding.
Caption: Optimized workflow for pomalidomide conjugate synthesis.
Caption: Key molecular forces driving non-specific binding.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pomalidomide-C6-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pomalidomide-C6-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include the inherent instability of the NHS ester, which is susceptible to hydrolysis, and the removal of reaction byproducts and unreacted starting materials. A common byproduct, especially when using Dimethylformamide (DMF) as a solvent during the synthesis of the pomalidomide-linker, is a dimethylamine-containing impurity that can be difficult to separate.[1] Additionally, achieving high purity is critical for subsequent conjugation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C or -80°C in a desiccated, airtight container to minimize hydrolysis.[2] For solutions in anhydrous solvents like DMF or DMSO, it is crucial to use a fresh, dry solvent and to minimize exposure to moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles and moisture contamination.[2]
Q3: Which analytical techniques are suitable for assessing the purity of the purified conjugate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of the reaction progress and for optimizing purification conditions. Mass spectrometry (MS) is also essential for confirming the identity of the final product.
Q4: What is the expected yield and purity after purification?
A4: The yield and purity can vary depending on the purification method and the scale of the reaction. With optimized purification protocols, it is reasonable to expect a purity of >95% as determined by HPLC. The recovery yield will depend on the chosen method, with preparative HPLC potentially offering higher purity at the cost of lower recovery compared to flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Purification | Incomplete separation of byproducts. A common byproduct when using DMF in the linker synthesis is a dimethylamine (B145610) adduct which can be difficult to remove.[1] | Optimize the purification method. For flash chromatography, try a different solvent system with a gradient elution. For HPLC, adjust the gradient and/or use a different column stationary phase. Consider using an alternative solvent to DMF, such as DMSO, during the synthesis to avoid the formation of the dimethylamine byproduct.[1] |
| Hydrolysis of the NHS ester during purification. | Minimize exposure to water and protic solvents. Use anhydrous solvents for chromatography. If using reverse-phase HPLC with aqueous mobile phases, work quickly and at a lower temperature if possible. The half-life of NHS esters decreases significantly with increasing pH.[3] | |
| Low Recovery of the Product | The product is not eluting from the chromatography column. | For flash chromatography, increase the polarity of the eluting solvent. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, methanol (B129727) in dichloromethane.[4][5] For HPLC, ensure the mobile phase is strong enough to elute the compound. |
| The product is unstable under the purification conditions. | If using silica (B1680970) gel chromatography, be aware that it is acidic and can degrade acid-sensitive compounds.[6] Consider using neutral or basic alumina (B75360) as the stationary phase, or adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the mobile phase.[4] | |
| Multiple Spots on TLC After Purification | Incomplete purification or decomposition of the product on the TLC plate. | Re-purify the product using a more efficient method or a different solvent system. To check for on-plate decomposition, spot the purified compound and elute the plate immediately. |
| Contaminated solvents or glassware. | Ensure all solvents are of high purity and glassware is thoroughly cleaned and dried before use. | |
| Difficulty Visualizing the Product on TLC | The compound is not UV active or does not stain well with the chosen reagent. | Pomalidomide and its derivatives are typically UV active and can be visualized under UV light (254 nm).[7] For visualization of non-UV active impurities, various TLC stains can be used. A p-anisaldehyde stain is a good general-purpose stain for nucleophilic functional groups.[6][8] |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound conjugates based on common laboratory practices for similar compounds.
| Purification Method | Stationary Phase | Typical Mobile Phase | Expected Purity | Expected Recovery |
| Flash Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane | >90% | 60-80% |
| Preparative HPLC | C18 | Gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) | >98% | 40-70% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v).
-
Visualize the spots under a UV lamp. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation. Adjust the solvent system as necessary. A more polar system (more ethyl acetate) will increase the Rf value.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., start with 10% ethyl acetate in hexanes and increase to 50% or higher). The exact gradient will depend on the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for obtaining high-purity this compound on a smaller scale.
Materials:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Preparative HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent, such as a mixture of ACN and water, and filter through a 0.45 µm filter.
-
-
HPLC Method:
-
Column: C18, 10 µm particle size (dimensions will depend on the amount of material to be purified).
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. The optimal gradient should be developed on an analytical scale first.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV at 254 nm or another appropriate wavelength for pomalidomide.
-
-
Purification and Isolation:
-
Inject the sample onto the column.
-
Collect the fraction corresponding to the main product peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.
-
Visualizations
Caption: Pomalidomide's mechanism of action via Cereblon-mediated protein degradation.
Caption: General workflow for the purification of this compound.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: PROTAC Design with Pomalidomide-C6-NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C6-NHS ester in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in PROTAC design?
A1: this compound is a bifunctional molecule that serves as a crucial building block in the synthesis of PROTACs. It consists of three components:
-
Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
C6 linker: A six-carbon alkyl chain that acts as a spacer.
-
N-hydroxysuccinimide (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines on a target protein ligand.
Its primary function is to provide a pre-functionalized Cereblon-recruiting moiety with a linker of a defined length, ready for conjugation to a ligand for your protein of interest (POI).
Q2: Why is the linker length, such as the C6 in this case, important for PROTAC efficacy?
A2: The linker is a critical determinant of a PROTAC's success, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][] An optimal linker length is essential for inducing the necessary proximity and orientation of the target protein and E3 ligase for efficient ubiquitination.[2][] A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the two proteins together.[2]
Q3: What are the potential off-target effects associated with pomalidomide-based PROTACs?
A3: Pomalidomide itself can induce the degradation of endogenous zinc-finger (ZF) proteins, which can be an undesired off-target effect of pomalidomide-based PROTACs.[4][5] This can have long-term implications due to the vital roles of these proteins in cellular functions.[4] The design of the PROTAC, including the linker attachment point on the pomalidomide scaffold, can influence these off-target effects.[4][5]
Troubleshooting Guides
Synthesis and Conjugation Issues
Problem: Low yield or failed conjugation of this compound to my POI ligand.
| Potential Cause | Troubleshooting Recommendation |
| Hydrolysis of NHS ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. Ensure this compound is stored under desiccated conditions.[6][7] Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly. |
| Incorrect reaction pH | The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[8] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[8] |
| Low reactivity of the amine on the POI ligand | Ensure the primary amine on your POI ligand is sufficiently nucleophilic and not sterically hindered. Aromatic amines are generally less reactive than aliphatic amines. |
| Impure reagents | Use high-quality, anhydrous solvents and reagents. Impurities can interfere with the reaction. |
| Suboptimal reaction conditions | Optimize reaction time and temperature. While many NHS ester conjugations proceed at room temperature, gentle heating may be required for less reactive amines. However, prolonged heating can lead to degradation. |
Problem: Difficulty in purifying the final PROTAC product.
| Potential Cause | Troubleshooting Recommendation |
| Presence of unreacted starting materials | Use a slight excess of the less valuable reagent to drive the reaction to completion. Monitor the reaction progress by LC-MS to determine the optimal reaction time. |
| Formation of side products | Besides hydrolysis of the NHS ester, other side reactions can occur. Characterize byproducts using mass spectrometry (MS) and NMR to understand their origin and adjust reaction conditions accordingly.[9][10] |
| Poor solubility of the PROTAC | PROTACs are often large molecules with poor solubility. Use appropriate chromatography techniques (e.g., reversed-phase HPLC) with a suitable solvent system for purification. |
Biological Evaluation Issues
Problem: The synthesized PROTAC shows no or weak degradation of the target protein.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient ternary complex formation | The C6 linker may not be optimal for your specific target protein and E3 ligase combination. Synthesize and test a series of PROTACs with varying linker lengths (e.g., C4, C8, PEG linkers) to identify the optimal length.[] |
| Low cell permeability | The physicochemical properties of your PROTAC may limit its ability to cross the cell membrane. Consider modifying the linker to improve solubility and permeability. |
| Low expression of Cereblon (CRBN) in the cell line | Confirm CRBN expression in your chosen cell line by Western blot. If expression is low, consider using a different cell line with higher CRBN levels. |
| "Hook effect" | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[11] Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe any potential hook effect. |
| Incorrect experimental setup | Ensure all experimental parameters, such as cell density, incubation time, and compound concentration, are consistent and optimized. |
Problem: High variability in protein degradation between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent cell health or density | Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase during the experiment. |
| Inaccurate PROTAC concentrations | Carefully prepare and validate the concentrations of your PROTAC stock solutions. Perform serial dilutions accurately. |
| Variability in incubation times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
Quantitative Data Presentation
The following tables summarize the impact of linker length and composition on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of pomalidomide-based PROTACs targeting different proteins.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl Chain | 8 | 50 | >90 |
| PROTAC 2 | Alkyl Chain | 10 | 25 | >95 |
| PROTAC 3 | Alkyl Chain | 12 | 10 | >98 |
| PROTAC 4 | PEG | 11 | 30 | >90 |
| PROTAC 5 | PEG | 14 | 15 | >95 |
Data synthesized from published literature for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Comparison of Linker Composition for BTK Degraders
| PROTAC | Linker Composition | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK Degrader 1 | Alkyl | C4 | 8 | >90 |
| BTK Degrader 2 | PEG | C4 | 15 | >90 |
| BTK Degrader 3 | Alkyl | C5 | 5 | >95 |
| BTK Degrader 4 | PEG | C5 | 10 | >95 |
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker composition and attachment point on degradation. Data is synthesized from published literature.[2]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing POI Ligand
Materials:
-
This compound
-
Amine-containing POI ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
HPLC for purification
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the POI ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.[9][10]
Protocol 2: Western Blot for Target Protein Degradation
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 3: In Vitro Ubiquitination Assay
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cereblon/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
PROTAC stock solution in DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice: E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 200-500 nM), E3 ligase complex (e.g., 100-200 nM), target protein (e.g., 200-500 nM), and ubiquitin (e.g., 5-10 µM) in ubiquitination buffer.[12][13]
-
Add the PROTAC at the desired concentrations (or DMSO for the vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Boil the samples and analyze by Western blot using an antibody against the target protein. A high-molecular-weight smear or ladder of bands indicates ubiquitination.
Protocol 4: AlphaScreen Ternary Complex Formation Assay
Materials:
-
Tagged target protein (e.g., GST-tagged POI)
-
Tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
AlphaScreen Donor beads (e.g., Glutathione-coated)
-
AlphaScreen Acceptor beads (e.g., Anti-His coated)
-
PROTAC of interest
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and tagged E3 ligase complex in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions, the tagged target protein, and the tagged E3 ligase complex.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add the AlphaScreen Donor and Acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. An increase in the AlphaScreen signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of pomalidomide-based PROTAC-induced protein degradation.
Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting weak PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - figshare - Figshare [figshare.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NHS Ester Coupling Reactions
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction pH for N-hydroxysuccinimide (NHS) ester coupling to proteins. Here you will find troubleshooting advice and frequently asked questions to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a protein?
The optimal pH for reacting NHS esters with primary amines on proteins is a compromise between two competing factors: the reactivity of the amine and the stability of the NHS ester. The ideal pH range is generally between 7.2 and 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high coupling efficiency.[3][4][5]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer is a crucial parameter because it directly influences two competing processes:
-
Amine Reactivity: The reactive species for the coupling reaction is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below the pKa of the amine (the lysine (B10760008) side chain pKa is typically around 10.5), the amine group is predominantly in its protonated form (-NH₃⁺) and is non-nucleophilic, which significantly slows down the reaction rate.[6] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.[6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6] This degradation of the NHS ester reduces the overall yield of the desired protein conjugate.[6]
Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer is a frequent choice.[3][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used; however, this will slow down the reaction rate and may require longer incubation times.[7]
Q4: Are there any buffers I should avoid?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][8] These buffers will compete with the primary amines on your target protein for reaction with the NHS ester, which will lead to lower conjugation efficiency.[2] Tris or glycine can, however, be useful for quenching the reaction at the end of the procedure.[1]
Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility and must first be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][3] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[3][4] The final concentration of the organic solvent in the reaction should typically be kept low (e.g., 0.5% to 10%) to avoid protein denaturation.[1]
Q6: Can side reactions occur at different pH values?
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains can occur. Serine, threonine, and tyrosine residues have been shown to have some reactivity, particularly influenced by adjacent amino acids and pH.[9] One study noted a preference for NHS esters to label tyrosine residues over lysine at pH 6.0, while lysine labeling was favored at more alkaline conditions (pH 8.4).[10]
Troubleshooting Guide
Problem: Low Labeling Efficiency
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2][11] For most applications, a pH of 8.3-8.5 is recommended.[3][4][5] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use.[8] Do not prepare stock solutions for long-term storage in aqueous buffers.[8] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the hydrolysis rate.[6][11] |
| Incompatible Buffer | Ensure you are not using a buffer that contains primary amines, such as Tris or glycine.[1][2][8] Switch to a recommended buffer like phosphate, bicarbonate, or borate.[1][2] |
| Inactive NHS Ester | The NHS ester reagent may have hydrolyzed due to improper storage. Store NHS esters in a dry, protected from light, and desiccated container at the recommended temperature.[2] Allow the reagent to warm to room temperature before opening to prevent condensation.[8] |
| Low Reactant Concentration | Increase the concentration of your protein (a typical range is 1-10 mg/mL).[3][6] You can also try increasing the molar excess of the NHS ester to the protein.[6] |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive NHS ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][12] |
| 8.6 | 4 | 10 minutes[1][12] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and labeling reagent.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS)
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[3][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]
-
Desalting column or dialysis equipment for purification[6]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3][6] If your protein is in a buffer containing amines, it must be exchanged into an amine-free buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[6]
-
Reaction: Add the dissolved NHS ester to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][6] The optimal time may vary.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[3][6]
Visualizations
Caption: Experimental workflow for NHS ester coupling to proteins.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
How to assess the reactivity of Pomalidomide-C6-NHS ester over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the reactivity of Pomalidomide-C6-NHS ester over time. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional molecule that incorporates the immunomodulatory drug Pomalidomide, a C6 linker, and an N-hydroxysuccinimide (NHS) ester. It is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The Pomalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the NHS ester is a reactive group that can be conjugated to a primary amine on a target protein ligand.
Q2: What is the primary factor that affects the reactivity of this compound over time?
The primary factor affecting the reactivity of this compound is hydrolysis of the NHS ester group.[1] In the presence of moisture, the NHS ester will hydrolyze to an unreactive carboxylic acid, rendering the molecule incapable of conjugating to primary amines. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: How should I store this compound to maintain its reactivity?
To maintain its reactivity, this compound should be stored at -20°C or colder, desiccated, and protected from light. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. For optimal stability, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.
Q4: What solvents should I use to dissolve this compound?
Pomalidomide itself has low solubility in aqueous solutions but is soluble in organic solvents like DMSO.[2][3] this compound is also expected to be soluble in anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester. Solutions of the ester should be prepared fresh for each experiment and not stored.
Q5: What buffer systems are compatible with this compound conjugation reactions?
Amine-free buffers are essential for successful conjugation. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer, with a pH range of 7.2-8.5.[1]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Possible Cause 1: Hydrolyzed this compound
-
Solution: The reactivity of your this compound may have diminished due to hydrolysis. You can assess its reactivity using the spectrophotometric assay described in the experimental protocols section. If the reagent is found to be inactive, a fresh vial should be used. Ensure proper storage and handling to prevent future hydrolysis.
Possible Cause 2: Incompatible Reaction Buffer
-
Solution: Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine). These will compete with your target molecule for the NHS ester. Switch to a recommended amine-free buffer such as PBS, borate, or bicarbonate buffer at a pH between 7.2 and 8.5.[1]
Possible Cause 3: Suboptimal pH
-
Solution: The reaction of NHS esters with primary amines is pH-dependent. At acidic pH, the amine will be protonated and less nucleophilic. At high pH, the hydrolysis of the NHS ester is accelerated. The optimal pH range for conjugation is typically 7.2-8.5.[4] Perform small-scale pilot experiments to determine the optimal pH for your specific system.
Possible Cause 4: Presence of Nucleophiles
-
Solution: Other nucleophiles in your reaction mixture can compete with the desired amine reaction. Ensure your starting materials are pure and free from contaminating nucleophiles.
Problem: Poor Reproducibility
Possible Cause 1: Inconsistent Reagent Reactivity
-
Solution: The reactivity of this compound can vary between batches or due to storage conditions. It is good practice to assess the reactivity of each new lot of the reagent using a standardized assay, such as the one provided in the experimental protocols.
Possible Cause 2: Variability in Reaction Conditions
-
Solution: Ensure that reaction parameters such as pH, temperature, and incubation time are tightly controlled in all experiments. Even small variations can lead to significant differences in conjugation efficiency.
Data Presentation
The following tables provide quantitative data on the stability and reactivity of NHS esters, which can be used as a general guide for experiments with this compound.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data is for general NHS esters and may vary for this compound.[1]
Table 2: Relative Reaction Rates of NHS Ester Aminolysis vs. Hydrolysis at Different pH Values
| pH | Relative Amidation Rate | Relative Hydrolysis Rate |
| 7.5 | 1.0 | 0.1 |
| 8.0 | 2.5 | 0.3 |
| 8.5 | 5.0 | 1.0 |
| 9.0 | 7.5 | 3.0 |
This table illustrates that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at a slightly basic pH.
Experimental Protocols
Protocol 1: Spectrophotometric Assay to Assess the Reactivity of this compound
This method is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. By measuring the absorbance before and after forced hydrolysis, the amount of active NHS ester can be determined.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Dilute the stock solution in the amine-free buffer to a final concentration of approximately 1 mg/mL. This is your "Test Solution".
-
Prepare a "Blank Solution" containing the same concentration of DMSO or DMF in the amine-free buffer.
-
Measure the initial absorbance (A_initial) of the "Test Solution" at 260 nm, using the "Blank Solution" as a reference.
-
To 1 mL of the "Test Solution", add 50 µL of 0.5 N NaOH to induce rapid hydrolysis of the NHS ester.
-
Immediately mix and measure the final absorbance (A_final) at 260 nm.
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the this compound is reactive. If there is little to no change in absorbance, the ester has likely been hydrolyzed and is inactive.
Protocol 2: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
Materials:
-
This compound
-
Primary amine-containing target molecule
-
Anhydrous DMSO or DMF
-
Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the primary amine-containing target molecule in the conjugation buffer to a known concentration.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound solution to the target molecule solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the conjugate from excess reagents and byproducts using an appropriate purification method.
-
Characterize the final conjugate using analytical techniques such as LC-MS and NMR to confirm successful conjugation.
Visualizations
Caption: Pomalidomide signaling pathway.
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide PROTACs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pomalidomide (B1683931) PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my pomalidomide-based PROTACs exhibit low cell permeability?
A1: Pomalidomide-based PROTACs, like many other PROTACs, often exhibit poor cell permeability due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights (MW > 800 Da) and a significant polar surface area (PSA), placing them "beyond the Rule of Five" (bRo5) chemical space.[1][2] This can lead to reduced passive diffusion across the cell membrane, limiting their access to intracellular targets.[1][3]
Q2: How can I experimentally assess the cell permeability of my pomalidomide PROTACs?
A2: Several in vitro assays are commonly used to evaluate the cell permeability of PROTACs. The two most prominent methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[4][5]
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[6][7] It is a cost-effective method for early-stage screening.[4]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[8] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][5]
For a more direct measure of intracellular concentration and target engagement, techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET target engagement assays can be employed.[9][10]
Q3: My pomalidomide PROTAC shows low permeability in the PAMPA assay. What does this indicate?
A3: Low permeability in a PAMPA assay generally suggests poor passive diffusion capabilities of your PROTAC.[6] However, it's important to note that for PROTACs, PAMPA results may not always correlate with cellular activity, as they do not account for active transport or efflux mechanisms.[5][11] Some studies suggest that Caco-2 assays may be more predictive for PROTAC permeability.[11]
Q4: I am observing low recovery of my pomalidomide PROTAC in the Caco-2 assay. What could be the cause and how can I improve it?
A4: Low recovery in Caco-2 assays is a common issue for PROTACs and can be attributed to low solubility and high non-specific binding to the assay apparatus.[5][12] To improve recovery, consider the following:
-
Modify Assay Buffer: The addition of a low concentration of Bovine Serum Albumin (BSA), typically around 0.25%, to the assay buffer can help to reduce non-specific binding and improve the recovery of PROTAC molecules.[8]
-
Use of Physiological Solutions: Employing physiological solutions as the transfer buffer can also enhance recovery.[12]
Q5: What are the key strategies to improve the cell permeability of my pomalidomide PROTACs?
A5: Several rational design strategies can be employed to enhance the cell permeability of pomalidomide PROTACs:
-
Linker Optimization: The linker plays a critical role in the overall physicochemical properties of the PROTAC.[13][14]
-
Composition: Replacing polyethylene (B3416737) glycol (PEG) units with alkyl chains or phenyl rings can increase lipophilicity and improve passive permeability.[15][16]
-
Rigidification: Incorporating rigid motifs like piperazine (B1678402) or piperidine (B6355638) into the linker can sometimes improve permeability and solubility.[3][5]
-
Amide-to-Ester Substitution: Replacing amide bonds with esters in the linker can reduce the number of hydrogen bond donors, which may improve permeability.[5]
-
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[5][17] This can also be achieved by designing prodrugs that are activated by specific intracellular conditions, such as hypoxia.[1]
-
"In-cell Click-formed" PROTACs (CLIPTACs): This approach involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors.[1][5][18]
-
Modulating E3 Ligase Ligands: While pomalidomide is a common choice, exploring alternative Cereblon (CRBN) ligands or even different E3 ligases could lead to PROTACs with more favorable permeability profiles.[19][20]
-
Conformational Tuning: Designing PROTACs that can adopt a more compact, folded conformation in the lipophilic environment of the cell membrane can improve permeability. This "chameleon-like" behavior can be influenced by the linker design.[16][21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low degradation of the target protein despite good in vitro binding. | Poor cell permeability of the PROTAC. | 1. Perform a Caco-2 permeability assay to assess active transport and efflux.[11] 2. Consider linker modification to increase lipophilicity or introduce rigid elements.[5][15] 3. Explore prodrug strategies to mask polar groups.[17] |
| High efflux ratio observed in the Caco-2 assay. | The PROTAC is a substrate for efflux transporters. | 1. Co-incubate with known efflux pump inhibitors to confirm. 2. Modify the PROTAC structure to reduce recognition by efflux pumps. This may involve altering the linker or warhead. |
| Inconsistent results between PAMPA and cell-based assays. | The PROTAC may be subject to active uptake or efflux, which is not captured by PAMPA. | 1. Prioritize data from cell-based assays like Caco-2 for permeability assessment of PROTACs.[11] 2. Use PAMPA as a high-throughput screen for passive diffusion in early-stage discovery.[5] |
| Low PROTAC recovery in permeability assays. | Poor solubility or non-specific binding. | 1. Incorporate a low percentage of BSA (e.g., 0.25%) in the Caco-2 assay buffer.[8] 2. Ensure complete dissolution of the PROTAC in the assay medium. |
Quantitative Data Summary
The following tables summarize key permeability and degradation data for illustrative pomalidomide-based PROTACs, highlighting the impact of structural modifications.
Table 1: Permeability Data for Representative PROTACs
| PROTAC | Target | E3 Ligase Ligand | Linker Type | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 A-B (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | AR | Pomalidomide | PEG | Low | 1.7 | 8.4 |
| PROTAC 15 | AR | Modified Pomalidomide | PEG | Low | Not reported | Not reported |
| PROTAC 20b | AR | VHL | Alkyl | Low | 0.35 | ~1 |
| PROTAC 20d | AR | VHL | PEG | Low | High (8.6 B-A) | >12 |
Data synthesized from published literature for illustrative purposes.[11]
Table 2: Impact of Linker Modification on BRD4 PROTAC Permeability
| PROTAC | Linker Composition | Permeability Surrogate (Cell/Biochemical Ratio) | PAMPA (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | Longer, flexible | High | Higher |
| PROTAC 2 | Shorter, more rigid | Intermediate | Not reported |
| PROTAC 3 | Shorter, more rigid | Low | Lower |
Data adapted from studies on BRD4 degraders, indicating a correlation between linker flexibility and permeability.[2]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4][7]
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form the artificial membrane.[7][22]
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours).[7]
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium)
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, to model the human intestinal barrier. It measures both passive diffusion and active transport.[4][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral - A-B): a. The PROTAC is added to the apical (upper) chamber. b. At various time points, samples are taken from the basolateral (lower) chamber.
-
Permeability Measurement (Basolateral to Apical - B-A): a. The PROTAC is added to the basolateral chamber. b. At various time points, samples are taken from the apical chamber.
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Papp (A-B) and Papp (B-A) are calculated. Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of efflux transporters.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PAMPA | Evotec [evotec.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pomalidomide (B1683931) in cellular models. Our goal is to help you minimize pomalidomide-related toxicity and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pomalidomide in cellular models?
A1: Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue.[1] Its primary mechanism involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the ligase's substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates."[1][3] The most well-characterized neo-substrates in multiple myeloma (MM) cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][]
Q2: What are the expected downstream cellular effects after pomalidomide treatment?
A2: The degradation of Ikaros and Aiolos triggers a cascade of downstream events. In myeloma cells, this leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[1][5] The suppression of these targets results in direct anti-proliferative effects, cell cycle arrest, and apoptosis.[1][] Beyond direct tumor cell cytotoxicity, pomalidomide has potent immunomodulatory effects, such as co-stimulating T cells and enhancing Natural Killer (NK) cell activity, primarily through the degradation of IKZF1 and IKZF3 in these immune cells.[6][7]
Q3: What is a recommended starting concentration range for pomalidomide in in vitro experiments?
A3: The optimal concentration of pomalidomide is highly dependent on the cell type and the specific biological question. For observing immunomodulatory effects on immune cells like PBMCs, a concentration range of 0.1 to 1.0 µM is commonly used.[6] For direct anti-proliferative and cytotoxic effects on multiple myeloma cell lines, IC50 values can range from approximately 8 µM to over 10 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, balancing efficacy with off-target toxicity.
Q4: Can cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) be used for pomalidomide experiments?
A4: Yes, cryopreserved PBMCs are suitable for experiments involving pomalidomide. However, it is critical to ensure high cell viability and functionality after thawing. It is best practice to allow the cells to rest in culture medium for a minimum of 2-4 hours post-thaw before initiating any treatment. A viability assessment using a method like trypan blue exclusion or a flow cytometry-based dye is essential to ensure the quality of the cell population.[6]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in non-target or control cells.
-
Question: I'm observing significant cell death in my healthy control cells (e.g., PBMCs) at concentrations where I expect to see immunomodulation, not toxicity. Why is this happening?
-
Answer: While pomalidomide's primary cytotoxic effects are directed at cancer cells, high concentrations or prolonged exposure can be toxic to non-malignant cells.[6] Consider the following troubleshooting steps:
-
Confirm Drug Concentration: Double-check all calculations and verify the final concentration of your pomalidomide stock solution and dilutions.
-
Perform a Dose-Response Curve: Systematically test a range of concentrations to identify the optimal window that provides the desired biological effect (e.g., T-cell co-stimulation) without inducing significant cytotoxicity in your specific cell type.
-
Assess Initial Cell Health: Ensure your starting cell population is healthy and has high viability (>95%). Stressed or unhealthy cells are often more susceptible to drug-induced toxicity.[6]
-
Check Vehicle Control: Ensure that the solvent used to dissolve pomalidomide (typically DMSO) is at a final concentration that is non-toxic to your cells.
-
Issue 2: High well-to-well or experiment-to-experiment variability in T-cell activation assays.
-
Question: My T-cell activation and proliferation results with pomalidomide are inconsistent across experiments. What are the potential causes and solutions?
-
Answer: High variability in immune cell assays is a common challenge. Several factors can contribute to this:
-
Donor Variability: PBMCs from different donors can have significant biological variance. If possible, use PBMCs from the same donor for a set of comparative experiments to minimize this variable.[6]
-
Timing of Treatment: The timing of pomalidomide addition relative to T-cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 beads) is critical. Standardize this step across all wells and experiments. A common practice is to add pomalidomide concurrently with the stimulus.[6]
-
Reagent Consistency: Ensure all reagents, including cell culture media, supplements, and lots of pomalidomide, are consistent across the experiments you intend to compare.
-
Cell Handling: Ensure consistent cell counting, seeding density, and handling techniques. Over-pipetting or harsh centrifugation can impact the health of primary immune cells.
-
Issue 3: Reduced or no pomalidomide activity in a previously sensitive cell line.
-
Question: My cancer cell line, which was previously sensitive to pomalidomide, now shows a resistant phenotype. What could be the underlying cause?
-
Answer: Acquired resistance to pomalidomide is a known phenomenon. The most common mechanism is the downregulation or mutation of its primary target, Cereblon (CRBN).[9] Reduced CRBN expression prevents pomalidomide from binding and inducing the degradation of its neo-substrates.[3] Other, CRBN-independent mechanisms involving the activation of survival pathways like NF-κB and MEK/ERK have also been reported.[10] To investigate this:
-
Verify CRBN Expression: Check the CRBN protein levels in your resistant cell population via Western blot or flow cytometry and compare them to the parental, sensitive cells.
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Consider Alternative Pathways: If CRBN expression is unchanged, resistance may be driven by alterations in downstream or parallel signaling pathways.[9][10]
-
Quantitative Data Summary
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) | Reference |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 | [1] |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [1] |
| Thermal Shift Assay | CRBN-DDB1 complex | Pomalidomide | ~3000 (IC50) | [11][12] |
| Competitive Binding | U266 Myeloma Extracts | Pomalidomide | ~2000 (IC50) | [11][12] |
Table 2: Pomalidomide-Induced Degradation of Target Proteins
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [1] |
| MM.1S | IKZF1 (Ikaros) | Not Specified | >95 | [1] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Table 3: Pomalidomide IC50 Values in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| RPMI8226 | 48 h | 8 | [8] |
| OPM2 | 48 h | 10 | [8] |
| U266 (Parental) | Not Specified | <10 | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide-Based PROTAC Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Pomalidomide recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of a target protein.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues.
Diagram: General Mechanism of Action
The diagram below illustrates how a pomalidomide-based PROTAC facilitates the ubiquitination and subsequent degradation of a target Protein of Interest (POI). The PROTAC acts as a molecular bridge, forming a ternary complex between the POI and the CRBN E3 ligase complex, leading to polyubiquitination of the POI and its recognition and degradation by the 26S proteasome.[1][4]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No or Poor Target Degradation
Q: My pomalidomide-based PROTAC is not degrading my target protein. What should I check first?
A: A lack of degradation is a common issue with several potential causes. A systematic approach is crucial for identifying the problem.[5]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the structure, purity (>95%), and stability of your PROTAC. Degradation in storage or media can occur.
-
Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for failure.[6] You can check this by Western blot or proteomics.
-
Assess Binary Engagement: Confirm your PROTAC can independently bind to both the target protein and CRBN.
-
Check for the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex, paradoxically reducing degradation.[5][7] Always test a broad dose-response range (e.g., 0.1 nM to 10 µM).[6]
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.[5]
Issue 2: The "Hook Effect"
Q: I observe a bell-shaped dose-response curve. What is the "hook effect" and how can I mitigate it?
A: The "hook effect" is a phenomenon where target protein degradation decreases at high PROTAC concentrations.[7] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target-PROTAC or CRBN-PROTAC) at the expense of the productive ternary complex.[7][8]
Caption: At high concentrations, PROTACs form non-productive binary complexes.[7]
Mitigation Strategies:
-
Dose-Response: Perform a wide dose-response experiment (e.g., 10-12 concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration for degradation.[5]
-
Lower Concentrations: Focus experiments on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[5]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over binary ones. This can be influenced by linker design.[5][9]
Issue 3: Off-Target Effects
Q: My PROTAC is causing unexpected cellular toxicity or degrading other proteins. How can I investigate off-target effects?
A: Off-target effects are a significant concern. Pomalidomide itself can recruit and degrade endogenous zinc-finger (ZF) proteins, which is a known off-target liability of this E3 ligase recruiter.[10][11]
Recommended Approach:
-
Global Proteomics: Use unbiased mass spectrometry (MS)-based proteomics to compare protein abundance profiles in cells treated with your PROTAC versus a vehicle control.[10][12] This provides a global view of all proteins degraded.
-
Validate Hits: Confirm potential off-targets identified by proteomics using an orthogonal method like Western blotting.[10]
-
Use Control Compounds:
-
Negative Control: Synthesize an inactive epimer or version of your PROTAC that does not bind CRBN. This helps distinguish effects related to CRBN binding from those caused by the warhead.
-
Warhead-Only Control: Test the target-binding portion of your PROTAC alone to assess its independent activity.
-
-
Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if your PROTAC directly engages with the identified off-target proteins in cells.[10]
Data Presentation Tables
Table 1: Typical Concentration Ranges for Pomalidomide-Based PROTAC Assays
| Assay Type | Compound | Typical Concentration Range | Purpose |
| Cellular Degradation | PROTAC | 0.1 nM - 10 µM | Determine DC50 and Dmax; identify hook effect.[5][13] |
| Proteasome Inhibitor (e.g., MG132) | 1 - 10 µM | Confirm proteasome-dependent degradation.[14] | |
| Ternary Complex (Biophysical) | PROTAC | Varies (nM to µM) | Measure binding affinity and cooperativity.[15] |
| Proteins (POI, CRBN) | Varies (nM to µM) | Dependent on assay (SPR, ITC, TR-FRET).[15] | |
| In Vitro Ubiquitination | PROTAC | 100 nM - 5 µM | Directly measure ubiquitination of the POI. |
Table 2: Troubleshooting Checklist for No Degradation
| Checkpoint | Potential Cause | Recommended Action / Assay |
| PROTAC Integrity | Compound degraded or impure. | Verify structure and purity (>95%) via LC-MS, NMR. |
| Cell Permeability | PROTAC cannot enter cells. | Cellular Thermal Shift Assay (CETSA); NanoBRET™ Target Engagement Assay.[6] |
| Target Engagement | Warhead does not bind the POI. | Biophysical assays (SPR, ITC); CETSA.[15] |
| E3 Ligase Engagement | Pomalidomide moiety does not bind CRBN. | Biophysical assays with recombinant CRBN; CRBN competition assay. |
| E3 Ligase Expression | Cell line has low/no CRBN expression. | Western blot or proteomics for CRBN levels.[14] |
| Ternary Complex | Steric hindrance prevents complex formation. | TR-FRET, FRET, SPR, AlphaLISA, NanoBRET™.[15][16][17][18] |
| Ubiquitination | Ternary complex is non-productive. | In-vitro or cellular ubiquitination assays.[19] |
| Proteasome Activity | Cellular proteasome is inhibited. | Include proteasome inhibitor (e.g., MG132) as a control; expect target accumulation.[20] |
| Protein Turnover | Target protein synthesis rate is too high. | Use a translation inhibitor (e.g., cycloheximide) to measure protein half-life. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This is the most common method for quantifying changes in target protein levels.
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight, then treat with a dilution series of the PROTAC (e.g., 0-10,000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Clarify lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[21]
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[4]
-
Analysis: Quantify band intensities using software (e.g., ImageJ). Normalize the POI signal to the loading control, and then normalize all treatments to the vehicle control.[21]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly confirms that your PROTAC can induce the ubiquitination of your POI in a reconstituted system.[1]
Methodology:
-
Reaction Setup: Assemble reactions on ice in a total volume of 25 µL.
-
Components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRL4-CRBN E3 ligase complex, recombinant POI, Ubiquitin, and ATP.[1]
-
Controls: Include a "No PROTAC" control, a "No E3" control, and a "No ATP" control.
-
-
PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 1 µM).
-
Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by Western blot. Probe with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether your PROTAC binds to its target in intact cells by measuring changes in the protein's thermal stability.[22][23]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).[22]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured protein.[23]
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western blot.
-
Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for PROTAC-treated cells compared to the vehicle control indicates that the PROTAC has bound to and stabilized the target protein.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempro-innovations.com [chempro-innovations.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 三重複合体の形成 [promega.jp]
- 18. researchgate.net [researchgate.net]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Validation & Comparative
Pomalidomide-C6-NHS Ester vs. Thalidomide-C6-NHS Ester: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective removal of disease-causing proteins. A critical decision in the synthesis of a PROTAC is the choice of the E3 ubiquitin ligase ligand. Among the most utilized are derivatives of thalidomide (B1683933) and its analog pomalidomide (B1683931), which recruit the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive comparison of two commonly used building blocks, Pomalidomide-C6-NHS ester and Thalidomide-C6-NHS ester, to inform the rational design of effective PROTACs.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand for PROTAC development over thalidomide.[1] This preference is primarily attributed to its significantly higher binding affinity for CRBN, which generally leads to more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequently, more potent and efficient protein degradation.[2][3] While direct head-to-head quantitative data for PROTACs synthesized with the specific this compound and Thalidomide-C6-NHS ester against the same target under identical conditions is not extensively available in the public domain, the fundamental biochemical and biophysical advantages of the pomalidomide scaffold are well-documented.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters that underscore the general advantages of pomalidomide over thalidomide in the context of PROTAC development.
Table 1: Binding Affinity of Parent Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (KD) to CRBN | Method |
| Pomalidomide | ~157 nM[4] | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 nM[4] | Isothermal Titration Calorimetry (ITC) |
Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax |
| Representative Pomalidomide-based PROTAC | Pomalidomide | BRD4 | Various Cancer Cell Lines | Sub-nanomolar to low nanomolar range | >90% |
| Representative Thalidomide-based PROTAC | Thalidomide | BRD4 | Various Cancer Cell Lines | Low nanomolar to mid-nanomolar range | >90% |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (linker, target ligand) and the experimental conditions.
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Synthesis of PROTACs using Pomalidomide/Thalidomide-C6-NHS Ester
This protocol describes the general procedure for coupling an amine-containing protein of interest (POI) ligand to the NHS ester-functionalized E3 ligase ligands.
Materials:
-
This compound or Thalidomide-C6-NHS ester
-
Amine-containing POI ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound or Thalidomide-C6-NHS ester (1-1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the E3 ligase ligand solution to the POI ligand solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for assessing the formation and stability of the ternary complex.[5]
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified E3 ligase (CRBN complex)
-
Recombinant purified target protein (POI)
-
PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase (CRBN complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary binding affinity of the PROTAC to the target protein.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the binding of the other.
-
Conclusion
The choice between this compound and Thalidomide-C6-NHS ester for PROTAC synthesis should be guided by the goal of maximizing the efficiency of ternary complex formation and subsequent protein degradation. Based on its superior binding affinity to CRBN, pomalidomide is generally the more potent E3 ligase ligand, often leading to PROTACs with lower DC50 values.[3] Researchers are encouraged to empirically test both ligands in their specific PROTAC context, as the interplay between the E3 ligase ligand, the linker, and the target protein ligand ultimately dictates the overall performance of the degrader. The provided protocols offer a robust framework for the synthesis and evaluation of these promising therapeutic agents.
References
A Comparative Guide to Validating Cereblon Engagement by Pomalidomide-C6-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of cereblom (CRBN) by pomalidomide-based ligands, with a focus on Pomalidomide-C6-NHS ester. While specific experimental data for the binding affinity of this compound is not publicly available, this document outlines the established assays used to characterize such interactions, supported by data from the parent molecule, pomalidomide (B1683931), and other relevant derivatives.
Pomalidomide is a well-established immunomodulatory agent that functions by binding to cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3.[1] this compound is a derivative of pomalidomide functionalized with a C6 linker and an N-hydroxysuccinimide (NHS) ester, designed for covalent conjugation to proteins of interest, enabling their targeted degradation through the recruitment of cereblon.[2]
Quantitative Comparison of Cereblon Binders
Validating the engagement of a ligand with its target protein is a critical step in drug discovery and development. For cereblon binders, several robust biophysical and cellular assays are employed to quantify this interaction. The following table summarizes representative binding affinity data for pomalidomide and other immunomodulatory drugs (IMiDs) obtained using various techniques. It is important to note that the affinity of this compound to cereblon has not been publicly reported, but it is anticipated to be in a similar range to its parent compound, pomalidomide. The addition of a linker may slightly alter the binding affinity, and the assays described herein are essential for quantifying this.
| Assay Type | Ligand | System | Binding Affinity (IC50/Kd/Ki) | Reference |
| Fluorescence Polarization (FP) | Pomalidomide | Recombinant hsDDB1-hsCRBN | 156.60 nM (Ki) | [3] |
| Pomalidomide | Human Cereblon/DDB1 complex | 153.9 nM (IC50) | [3] | |
| Lenalidomide | Human Cereblon/DDB1 complex | ~1-2 µM (IC50) | [4] | |
| Thalidomide | Human Cereblon/DDB1 complex | ~30 µM (IC50) | [4] | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Pomalidomide | Recombinant Cereblon | 6.4 nM (IC50) | [3] |
| Surface Plasmon Resonance (SPR) | Pomalidomide | Recombinant His-tagged CRBN | 264 ± 18 nM (Kd) | [3] |
| Isothermal Titration Calorimetry (ITC) | Pomalidomide | C-terminal domain of CRBN | 12.5 µM (Kd) | [5] |
| NMR Spectroscopy | Pomalidomide | C-terminal domain of CRBN | 55 ± 1.8 μM (Kd) | [5] |
Experimental Protocols for Key Validation Assays
Detailed methodologies for the principal assays used to quantify cereblon engagement are provided below. These protocols can be adapted to evaluate the binding of this compound or other pomalidomide derivatives.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled cereblon binder (tracer) by a test compound. The binding of the large cereblon protein to the small fluorescent tracer results in a high polarization value. In the presence of a competing ligand, the tracer is displaced, leading to a decrease in polarization.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human Cereblon/DDB1 complex.
-
Fluorescently labeled tracer (e.g., fluorescein-pomalidomide).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% Pluronic F-127.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Black, low-binding 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of Cereblon/DDB1 complex and the fluorescent tracer in the assay buffer. A typical final concentration would be 400 nM for the protein complex and 5 nM for the tracer.
-
Using an acoustic dispenser, add the serially diluted test compound to the wells of the 384-well plate.
-
Add 20 µL of the Cereblon/DDB1/tracer mixture to each well.
-
Include control wells with:
-
Cereblon/DDB1/tracer mixture and DMSO (no competition).
-
Tracer and assay buffer only (no protein).
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
Principle: This assay measures target engagement in living cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-Cereblon fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to cereblon is added, and when in proximity to the NanoLuc®-Cereblon, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to cereblon will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Reagents and Materials:
-
HEK293T cells.
-
Plasmid encoding NanoLuc®-CRBN fusion protein.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ CRBN Tracer and Nano-Glo® Substrate.
-
Test compound serially diluted in DMSO.
-
White, 96-well assay plates.
-
Luminometer capable of dual-filtered luminescence measurement.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate and transfect with the NanoLuc®-CRBN plasmid.
-
The following day, prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the test compound dilutions to the cells and incubate at 37°C for 2 hours.
-
Prepare a 2X working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.
-
Add the tracer/substrate solution to each well.
-
Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) within 10 minutes.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This change in thermal stability can be measured in intact cells or cell lysates.
Detailed Protocol:
-
Reagents and Materials:
-
Cells expressing endogenous or over-expressed cereblon.
-
Test compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for heating (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
Anti-Cereblon antibody.
-
-
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thawing or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble cereblon in the supernatant by Western blot or mass spectrometry.
-
Plot the amount of soluble cereblon as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows involved in validating cereblon engagement, the following diagrams have been generated.
Caption: Pomalidomide's mechanism of action.
Caption: Experimental workflows for CRBN engagement.
Caption: Comparison of CRBN validation assays.
References
Pomalidomide-C6-NHS Ester in PROTACs: A Comparative Guide to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive comparison of Pomalidomide-C6-NHS ester, a derivative of the widely used Cereblon (CRBN) ligand, against other prominent E3 ligase ligands. By presenting quantitative performance data, detailed experimental protocols, and clear visual representations of underlying mechanisms, this document aims to equip researchers with the critical information needed to make informed decisions in the development of novel protein degraders.
Introduction to PROTACs and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] While over 600 E3 ligases are encoded in the human genome, a select few have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1] This guide focuses on a comparative analysis of ligands for four prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1).
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable and productive ternary complex, which in turn dictates the efficiency of target protein degradation. Key performance metrics used to evaluate PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand for its target is also a crucial parameter.
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against various protein targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the efficacy of a PROTAC is highly dependent on the specific target protein, linker composition, and cell line used.
Table 1: Performance of CRBN Ligand-Based PROTACs
| E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| Pomalidomide (B1683931) | BRD4 | Not Specified | >90% | Not Specified |
| Pomalidomide | B-Raf | Not Specified | Not Specified | MCF-7 |
| Lenalidomide | BRD4 | pM range | >90% | MV-4-11, MOLM-13, RS4;11 |
| Thalidomide | Androgen Receptor | Not Specified | Not Specified | AR-positive cancer cells |
Table 2: Performance of VHL Ligand-Based PROTACs
| E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| VH032 derivative | BRD4 | Low nM range | >90% | Not Specified |
| VH101 derivative | Not Specified | Not Specified | Not Specified | Not Specified |
| VH298 derivative | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Performance of MDM2 Ligand-Based PROTACs
| E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| Nutlin-3a derivative | BRD4 | 32 nM | >90% | Myeloid leukemia cells |
| RG7388 derivative | EGFRL858R/T790M | Moderate | Not Specified | Not Specified |
Table 4: Performance of cIAP1 Ligand-Based PROTACs
| E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| Bestatin derivative | Not Specified | Not Specified | Not Specified | Not Specified |
In-Depth Look at E3 Ligase Ligands
Cereblon (CRBN) Ligands: Pomalidomide, Lenalidomide, and Thalidomide
Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs), with thalidomide, lenalidomide, and pomalidomide being the most prominent members.[2] this compound is a ready-to-use building block for PROTAC synthesis, incorporating the high-affinity pomalidomide ligand.[3]
-
Advantages: CRBN ligands are generally smaller and possess more favorable drug-like properties compared to some other E3 ligase ligands.[4] The chemistry for their incorporation into PROTACs is well-established, and they have demonstrated high degradation efficiency for a wide range of targets.[1]
-
Disadvantages: A notable concern with CRBN-based PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3, which can lead to unintended pharmacological effects.[5]
Von Hippel-Lindau (VHL) Ligands
Small molecule VHL ligands have been developed based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide that binds to VHL.[6][7]
-
Advantages: VHL is widely expressed across various tissues.[8] VHL-based PROTACs have shown high efficiency in degrading target proteins.
-
Disadvantages: VHL ligands are often larger and more peptide-like in nature compared to CRBN ligands, which can present challenges in achieving good cell permeability and oral bioavailability.[4]
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor.[9] Ligands for MDM2, such as nutlin derivatives, have been incorporated into PROTACs.[9]
-
Advantages: Recruiting MDM2 can offer a dual mechanism of action: degradation of the target protein and stabilization of p53, which can be advantageous in cancer therapy.[9]
-
Disadvantages: The development of potent and drug-like MDM2 ligands for PROTACs has been challenging, and MDM2-based PROTACs have generally shown lower degradation efficiency compared to CRBN or VHL-based counterparts.[10]
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligands
cIAP1 is a member of the inhibitor of apoptosis protein family and possesses E3 ligase activity.[11] Ligands for cIAP1, such as derivatives of bestatin, have been used to develop PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[12]
-
Advantages: cIAP1 provides an alternative E3 ligase for targets that may be resistant to degradation by CRBN or VHL-based PROTACs.
-
Disadvantages: The development of highly potent and selective cIAP1 ligands for PROTACs is an ongoing area of research, with fewer examples of successful cIAP1-based degraders compared to those for CRBN and VHL.[1]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and having robust experimental protocols are crucial for the successful development and evaluation of PROTACs.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro and cell-based assays.
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 3. selvita.com [selvita.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. Ternary Complex Formation [promega.com]
A Comparative Guide to the Degradation Efficiency of Pomalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A key component of many effective PROTACs is the E3 ligase recruiter. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely used and highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This guide provides a comparative analysis of the degradation efficiency of various pomalidomide-based PROTACs, supported by experimental data and detailed protocols for their evaluation.
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[1] This enhanced affinity often contributes to the formation of more stable ternary complexes, consisting of the target protein, the PROTAC, and the E3 ligase, which can lead to more efficient and potent protein degradation.[1][3]
Quantitative Assessment of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][4] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. The following tables summarize the degradation efficiency of several pomalidomide-based PROTACs targeting various proteins of interest.
| Target Protein | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | dBET1 | Not Reported | >75% at 1µM | THP-1 | [3] |
| KRAS G12D | Degrader 1 | 7.49 nM | 95% (pan-KRAS degrader) | AGS | [5] |
| KRAS G12D | Degrader 1 | 87.8 nM | Not Reported | PANC 04.03 | [5] |
| HDAC3 | Compound 22 | 0.44 ± 0.03 µM | 77% | HCT116 | [6] |
| HDAC1 | Compound 22 | Not Reported | 41% | HCT116 | [6] |
| HDAC2 | Compound 22 | Not Reported | 18% | HCT116 | [6] |
Note: Data is compiled from different studies, and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A standardized experimental workflow is essential for the accurate assessment of PROTAC efficacy. This typically involves cell treatment followed by protein level quantification to determine DC50 and Dmax values.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.[7][8]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
Determination of DC50 and Dmax
The data obtained from the Western blot analysis is used to calculate the DC50 and Dmax values.
Procedure:
-
Calculate the percentage of the remaining target protein relative to the vehicle control for each PROTAC concentration.[5]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[8]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified CRBN E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer. Add the PROTAC or DMSO (vehicle control). Set up control reactions omitting key components (e.g., E1, E3, PROTAC) to ensure the observed ubiquitination is dependent on the complete system.[9]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[9]
Conclusion
Pomalidomide-based PROTACs represent a highly effective class of targeted protein degraders, largely due to pomalidomide's strong affinity for the CRBN E3 ligase.[1][3] The systematic evaluation of their degradation efficiency through robust experimental protocols, including Western blotting for DC50 and Dmax determination and in vitro ubiquitination assays, is crucial for the development of novel therapeutics. The data and methodologies presented in this guide provide a framework for researchers to assess and compare the performance of pomalidomide-based PROTACs in their drug discovery efforts.
References
Pomalidomide vs. Lenalidomide in PROTACs: A Comparative Analysis for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A critical design choice in the development of many successful PROTACs is the selection of a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide (B1683931) and lenalidomide (B1683929), both analogues of thalidomide (B1683933), are the most utilized CRBN ligands. This guide provides a detailed comparative analysis of these two molecules in the context of PROTACs, offering experimental data, protocols, and mechanistic insights to inform researchers and drug developers.
Executive Summary
Pomalidomide is often favored over lenalidomide in PROTAC design due to its generally higher binding affinity for CRBN, which can translate to the formation of more stable and productive ternary complexes (Target Protein-PROTAC-CRBN). This enhanced stability frequently leads to more efficient and potent target protein degradation. While both molecules enable the degradation of a wide array of target proteins, the choice between them can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Comparative Data
The following table summarizes key quantitative parameters for pomalidomide and lenalidomide as CRBN ligands in PROTACs. It is important to note that direct head-to-head comparisons of PROTACs differing only in the CRBN ligand are not always available in the literature. The presented data is a compilation from various studies and should be interpreted within the context of the specific PROTAC and target protein.
| Parameter | Pomalidomide-based PROTACs | Lenalidomide-based PROTACs | Key Insights |
| CRBN Binding Affinity (KD) | ~157 nM[1] | ~178 nM[1] | Pomalidomide generally exhibits a slightly higher binding affinity for CRBN compared to lenalidomide.[2][3] |
| Degradation Efficacy (DC50) | Often in the low nanomolar range (e.g., 147 nM for HDAC8)[4] | Typically in the nanomolar to low micromolar range. | Pomalidomide-based PROTACs often demonstrate lower DC50 values, indicating higher potency. |
| Maximum Degradation (Dmax) | Frequently >90% (e.g., 93% for HDAC8)[4] | Variable, but can also achieve high levels of degradation. | Both can achieve significant maximal degradation, but pomalidomide's higher affinity may lead to more robust degradation in some cases. |
| Ternary Complex Stability | Generally forms more stable ternary complexes.[2] | Can form effective ternary complexes, but may be less stable than with pomalidomide. | The stability of the ternary complex is a critical determinant of PROTAC efficacy. |
| Neosubstrate Degradation | Can induce degradation of native CRBN neosubstrates (e.g., IKZF1, IKZF3).[5][6] | Also induces degradation of neosubstrates like IKZF1 and IKZF3.[5][7] | Both ligands can have off-target effects on neosubstrate levels, which can be a therapeutic advantage in some cancers but a liability in others. |
| Clinical Development | Used in clinically investigated PROTACs (e.g., ARV-471).[] | Also utilized in PROTACs in clinical trials (e.g., ARV-110).[] | Both are clinically validated CRBN ligands for PROTACs.[9][10] |
Mechanism of Action: A Visual Guide
The fundamental mechanism for both pomalidomide and lenalidomide-based PROTACs involves the formation of a ternary complex that brings a target protein into proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of CRBN-based PROTACs.
Experimental Protocols
Accurate and reproducible experimental data is paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments used to compare pomalidomide and lenalidomide-based PROTACs.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the pomalidomide or lenalidomide-based PROTAC for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein levels.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values can be calculated from the dose-response curve.
To confirm that degradation is proteasome-dependent, cells can be pre-treated with a proteasome inhibitor like MG132 before adding the PROTAC.[2]
Caption: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assays (e.g., TR-FRET)
These assays measure the PROTAC-induced proximity between the target protein and the E3 ligase.
Methodology:
-
Assay Setup: In a microplate, combine the purified target protein and the E3 ligase complex (e.g., CRBN-DDB1) in an appropriate assay buffer. Add varying concentrations of the PROTAC.
-
Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) antibodies that specifically bind to the target protein and a component of the E3 ligase complex, respectively.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex and antibody binding to occur.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. An increased FRET signal indicates the formation of the ternary complex.[12]
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[12]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Off-Target Effects and Neosubstrate Degradation
A crucial consideration when using pomalidomide and lenalidomide is their inherent ability to act as "molecular glues," inducing the degradation of endogenous CRBN substrates, known as neosubstrates.[7][13] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][13]
-
Pomalidomide: Generally a more potent degrader of IKZF1 and IKZF3 than lenalidomide.[13] It can also induce the degradation of other zinc-finger proteins, which can lead to off-target effects.[14]
-
Lenalidomide: Also effectively degrades IKZF1 and IKZF3. The degradation of these factors is central to its therapeutic effect in multiple myeloma.[7][15]
The degradation of neosubstrates can be a double-edged sword. In hematological malignancies, the degradation of Ikaros and Aiolos is therapeutically beneficial.[16] However, in other contexts, it can represent an undesirable off-target effect. Researchers should therefore profile the degradation of key neosubstrates when developing pomalidomide or lenalidomide-based PROTACs. Modifications to the core structures of these ligands are being explored to modulate neosubstrate degradation selectivity.[17]
Conclusion
Both pomalidomide and lenalidomide are highly effective CRBN ligands for the development of PROTACs, each with a proven track record in preclinical and clinical settings. Pomalidomide's higher binding affinity for CRBN often translates into more potent degradation of target proteins. However, the optimal choice between the two will depend on the specific target protein, the desired potency, and the acceptable off-target profile. A thorough experimental evaluation, including degradation assays, ternary complex formation studies, and neosubstrate profiling, is essential for selecting the most suitable CRBN ligand for a given PROTAC development program.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Confirming Target Protein Degradation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), rigorously validating the reduction of a target protein is a critical step. TPD utilizes molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues to hijack the cell's ubiquitin-proteasome system, leading to the selective destruction of a protein of interest (POI).[1][2] Western blotting has long been the foundational technique to visually and quantitatively confirm this degradation.[3][4]
This guide provides an objective comparison of Western blot analysis with alternative methods, supported by detailed experimental protocols and data presentation, to aid in selecting the most suitable technique for your research needs.
Mechanism of Targeted Protein Degradation
The core principle of many TPD strategies involves a degrader molecule that forms a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase.[1] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[2]
Western Blot for Degradation Analysis
Western blotting is a widely used immunoassay to detect specific proteins in a sample.[5][6] For TPD studies, it provides semi-quantitative data by comparing the abundance of the target protein in treated versus untreated cells. A decrease in the band intensity corresponding to the target protein's molecular weight confirms degradation.[3][7]
Experimental Workflow
The process involves separating proteins by size, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.[6][8]
Detailed Experimental Protocol
This protocol outlines the key steps for performing a quantitative Western blot to assess protein degradation.
-
Cell Culture and Treatment:
-
Plate an appropriate cell line expressing the protein of interest at a suitable density.[7]
-
Treat cells with increasing concentrations of the degrader molecule for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics. Include a vehicle-treated control (e.g., DMSO).[1]
-
-
Sample Preparation (Cell Lysis):
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1][9]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][9][10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein extract) to a new tube.[1][9]
-
-
Protein Quantification:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[1]
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1][12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Loading Control: Re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to normalize for loading variations.[1][14]
-
-
Detection and Data Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.[3][14]
-
Calculate the percentage of degradation relative to the vehicle-treated control.[3]
-
Quantitative Data Presentation
The efficacy of a protein degrader is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] Lower DC50 values indicate higher potency.[3]
Table 1: Example Degradation Data for Degrader-X on Target Protein-Y
| Degrader-X Conc. (nM) | Target Protein-Y Level (Normalized Densitometry Units) | % Degradation vs. Control |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.21 | 79% |
| 100 | 0.11 | 89% |
| 500 | 0.09 | 91% (Dmax) |
Comparison of Degradation Analysis Techniques
While Western blot is a reliable method, other techniques offer advantages in throughput, sensitivity, or the scope of information provided.[3][15] The choice of method depends on the specific experimental goals and resources.[3][16]
Table 2: Comparison of Methods for Confirming Protein Degradation
| Feature | Western Blot | In-Cell Western (ICW) | ELISA | Mass Spectrometry (Proteomics) | HiBiT/NanoBRET Assays |
| Principle | Size-based separation followed by antibody detection on a membrane. | Plate-based immunofluorescence in fixed cells.[17][18] | Antibody-based capture and detection in a microplate.[5] | Unbiased identification and quantification of peptides from digested proteins.[16] | Luminescence/resonance energy transfer from a tagged protein.[15] |
| Throughput | Low to medium (10-15 samples per gel). | Medium to high (96- or 384-well plate format).[17][19] | High (ideal for large-scale screening). | Low to medium, but improving with automation.[16] | High (plate-based).[15] |
| Quantitative Nature | Semi-quantitative; requires careful normalization for accurate results.[14][20] | Quantitative, with reduced processing steps leading to lower variability.[17] | Highly quantitative with a broad dynamic range.[5][21] | Highly quantitative (especially with labeling like TMT or targeted PRM/SRM).[16] | Highly quantitative and sensitive.[15] |
| Sensitivity | Moderate; can be challenging for low-abundance proteins.[11][20] | High; comparable to or better than Western blot.[17] | Very high; can detect proteins at ng/mL or lower concentrations.[22][20] | Very high, especially with targeted approaches.[16] | Very high; low background.[15] |
| Time & Labor | Labor-intensive and time-consuming (1-2 days).[15][20] | Faster and less labor-intensive than Western blot.[17] | Fast and easily automated.[5] | Complex sample preparation; data analysis is specialized.[16] | Fast and simple protocol.[15] |
| Information Provided | Protein size, presence of isoforms, or degradation products.[5][20] | In situ protein levels within the cellular context.[17] | Total amount of target protein.[5] | Global proteome changes, off-target effects, post-translational modifications.[3][16] | Real-time monitoring of protein levels in live cells or lysates.[15] |
| Key Advantage | Provides molecular weight confirmation; widely accessible.[1][20] | Higher throughput for screening and SAR studies.[17] | Excellent for precise quantification of large sample sets.[22] | Unbiased, comprehensive view of proteome-wide effects.[16] | No antibodies required; suitable for real-time kinetics.[15] |
| Key Limitation | Low throughput; potential for variability.[15] | Requires high-quality antibodies that work in fixed cells.[19] | Does not provide molecular weight information; can't distinguish isoforms. | High cost of instrumentation and expertise required.[16] | Requires genetic engineering to tag the protein of interest.[15] |
Conclusion
Western blotting remains a cornerstone technique for the initial validation of target protein degradation, offering invaluable visual confirmation and molecular weight information.[1][3] However, for modern drug discovery programs involving large compound libraries or requiring highly precise quantification, alternative methods provide significant advantages. In-Cell Westerns and ELISAs offer higher throughput for screening, while HiBiT/NanoBRET assays enable real-time kinetic analysis without the need for antibodies.[15][17][22] For a comprehensive understanding of a degrader's selectivity and off-target effects, mass spectrometry-based proteomics is the most powerful approach, providing a global view of the proteome.[3][16] Ultimately, a multi-faceted approach, often using Western blot for confirmation of hits from higher-throughput primary assays, provides the most robust validation of target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol and Principles: A Comprehensive Guide | Hacker News [news.ycombinator.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. selvita.com [selvita.com]
- 16. benchchem.com [benchchem.com]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 21. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
A Comparative Guide to Mass Spectrometry Methods for Validating Pomalidomide Conjugate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry (MS) methods for the validation and characterization of pomalidomide (B1683931) conjugates, which are critical components of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs). The successful formation of these conjugates is a crucial first step in the development of novel therapeutics. Mass spectrometry is an indispensable tool for confirming the synthesis and purity of these molecules.[1] This document outlines the principles, protocols, and comparative performance of key MS techniques to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to Pomalidomide Conjugates
Pomalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] In the context of PROTACs, pomalidomide acts as the E3 ligase ligand, which is connected via a chemical linker to a ligand that binds to a target protein of interest. The resulting pomalidomide conjugate forms a ternary complex with the target protein and the E3 ligase, leading to the degradation of the target protein.
Core Mass Spectrometry Techniques for Conjugate Validation
The primary mass spectrometry techniques for the analysis of small molecules like pomalidomide conjugates include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative analysis in complex mixtures.[1]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique often coupled with liquid chromatography but can be used for direct infusion analysis.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A high-throughput technique particularly useful for determining the molecular weight of larger molecules and for analyzing complex mixtures.
Comparison of Mass Spectrometry Methods
| Feature | LC-MS/MS | Direct Infusion ESI-MS | MALDI-TOF MS |
| Primary Use | Quantitative analysis, purity assessment, and structural elucidation of conjugates in complex matrices. | Rapid molecular weight confirmation of purified samples. | High-throughput screening, molecular weight determination of a wide range of molecules. |
| Sample Throughput | Moderate to High | High | Very High |
| Sensitivity | Very High (sub-ng/mL levels)[2] | High | High, but can be affected by matrix interference for small molecules.[3] |
| Quantitative Capability | Excellent, highly accurate and precise with the use of internal standards.[4][5] | Semi-quantitative at best, not ideal for accurate quantification. | Generally considered semi-quantitative, though quantitative methods exist. |
| Sample Complexity | Tolerant to complex matrices due to chromatographic separation. | Requires relatively pure samples to avoid ion suppression. | Tolerant to some degree of sample complexity and salts. |
| Instrumentation Cost | High | Moderate to High | High |
| Key Advantage | Provides both qualitative and quantitative data with high sensitivity and selectivity. | Fast analysis time for pure samples. | Rapid, high-throughput analysis. |
| Key Disadvantage | Longer analysis time per sample compared to direct infusion or MALDI. | Prone to ion suppression and not suitable for complex mixtures. | Matrix interference can be an issue for small molecules; may not be as sensitive as LC-MS/MS for quantification. |
Quantitative Data from LC-MS/MS Validation Studies
The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of pomalidomide, which are indicative of the performance expected for its conjugates.
Table 1: Performance of a Validated LC-MS/MS Method for Pomalidomide in Human Plasma [2]
| Parameter | Value |
| Linearity Range | 1.006–100.6 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.006 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 11.2% |
| Accuracy | 96.7% to 104.2% |
| Mean Recovery | > 85% |
Table 2: Performance of a Validated UPLC-MS/MS Method for Pomalidomide in Human Plasma [6]
| Parameter | Value |
| Linearity Range | 9.998 to 1009.650 ng/ml |
| Correlation Coefficient (r²) | ≥ 0.9968 |
| Intra- and Inter-batch Precision (%CV) | ≤15% |
| Average Extraction Recovery | 53.86% |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Pomalidomide Conjugate by LC-MS/MS
This protocol provides a general framework for the quantification of a pomalidomide conjugate in a biological matrix like plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, standards, and quality controls on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the conjugate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor and product ions for the pomalidomide conjugate and the internal standard.
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the conjugate in the unknown samples from the calibration curve.
Protocol 2: Direct Infusion ESI-MS for Molecular Weight Confirmation
This protocol is suitable for rapid confirmation of the molecular weight of a purified pomalidomide conjugate.
1. Sample Preparation
-
Dissolve the purified pomalidomide conjugate in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1-10 µg/mL.
2. Mass Spectrometry Analysis
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization Mode: ESI Positive.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.
3. Data Analysis
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass to the theoretical mass of the expected pomalidomide conjugate to confirm its formation.
Protocol 3: MALDI-TOF MS for High-Throughput Screening
This protocol is suitable for the rapid analysis of a large number of potential pomalidomide conjugate synthesis reactions.
1. Sample and Matrix Preparation
-
Matrix Selection: For small molecules like pomalidomide conjugates, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[7][8] The choice of matrix is critical and may require optimization.[3]
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Sample Solution: Dissolve the pomalidomide conjugate reaction mixture or purified product in a compatible solvent.
2. Sample Spotting
-
On a MALDI target plate, spot 1 µL of the sample solution and let it air dry.
-
Spot 1 µL of the matrix solution on top of the dried sample spot and let it crystallize (the dried-droplet method). Alternatively, pre-mix the sample and matrix solutions before spotting.
3. MALDI-TOF MS Analysis
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
4. Data Analysis
-
Identify the molecular ion peak of the pomalidomide conjugate.
-
The presence and intensity of this peak can be used to quickly assess the success of the conjugation reaction.
Visualizations
Caption: Simplified signaling pathway of pomalidomide-induced protein degradation.
Caption: Workflow for the quantitative analysis of pomalidomide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Binding Assays for Pomalidomide-Cereblon Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro binding assays used to characterize the interaction between the immunomodulatory drug pomalidomide (B1683931) and its target protein, Cereblon (CRBN). Understanding the binding affinity and kinetics of this interaction is crucial for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage the CRBN E3 ubiquitin ligase pathway. This document details the experimental protocols for key assays, presents quantitative binding data, and visualizes the underlying biological and experimental workflows.
Pomalidomide-Cereblon Signaling Pathway
Pomalidomide functions as a "molecular glue," binding to Cereblon, which is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The CRL4-CRBN complex then ubiquitinates these neosubstrates, targeting them for degradation by the proteasome.[1][2] The degradation of Ikaros and Aiolos is a key mechanism of pomalidomide's anti-myeloma activity.[2]
Comparison of Binding Affinity Data
The following table summarizes the quantitative data for the pomalidomide-cereblon interaction determined by various in vitro binding assays. These values, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibitory constant (Ki), are critical for comparing the performance and sensitivity of each method.
| Assay Type | Parameter | Reported Value (nM) | Source |
| Fluorescence Polarization (FP) | IC50 | 264.8 | [3] |
| Ki | 156.6 | [3] | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 6.4 | [3] |
| Ki | 3.0 | [3] | |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 | [2] |
| Surface Plasmon Resonance (SPR) | Kd | 2100 | [4] |
| Thermal Shift Assay | IC50 | ~3000 | [5] |
Detailed Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a competitive binding assay that measures the displacement of a fluorescently labeled ligand (tracer) from its target protein by a test compound. The binding of the small fluorescent tracer to the larger protein results in a slower rotation and thus a higher polarization value. A test compound that binds to the target will displace the tracer, leading to a decrease in the polarization signal.
Experimental Workflow:
Protocol:
A representative protocol for an FP-based pomalidomide-cereblon binding assay is as follows:[6][7][8]
-
Reagent Preparation :
-
Assay Buffer : A typical buffer is 50 mM HEPES, pH 7.4, containing 200 mM NaCl, and 0.1% Pluronic F-127.
-
Cereblon (CRBN) : Recombinant human CRBN is diluted in the assay buffer to the desired concentration (e.g., 400 nM).
-
Fluorescent Tracer : A fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide or a fluorescein-conjugated probe) is diluted in the assay buffer (e.g., 5 nM).[6]
-
Pomalidomide : A stock solution of pomalidomide in DMSO is serially diluted in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[6]
-
-
Assay Procedure :
-
Dispense the serially diluted pomalidomide or control solutions into a black, low-binding 384-well microplate.
-
Add the diluted CRBN protein solution to each well, except for the "no enzyme" controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding of pomalidomide to CRBN.
-
Add the fluorescent tracer solution to all wells.[6]
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 1.5 hours).[6]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization using a microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[6]
-
The data is typically plotted as fluorescence polarization versus the logarithm of the pomalidomide concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In the context of the pomalidomide-cereblon interaction, a terbium-labeled anti-tag antibody (donor) can be used to label a tagged CRBN protein, and a fluorescently labeled thalidomide analog (acceptor) serves as the tracer. When the tracer binds to CRBN, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Pomalidomide competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
Experimental Workflow:
Protocol:
A representative protocol for a TR-FRET-based pomalidomide-cereblon binding assay is as follows:[9][10]
-
Reagent Preparation :
-
Assay Buffer : A suitable buffer is prepared, for example, TR-FRET Assay Buffer.[10]
-
Cereblon (CRBN) : A tagged version of the CRBN-containing complex (e.g., Tag1-CRBN-4C) is diluted in the assay buffer.[9]
-
Donor : A terbium-labeled anti-tag antibody is diluted in the assay buffer.[9]
-
Acceptor : A fluorescently labeled thalidomide analog (e.g., FL-Thalidomide) is diluted in the assay buffer.[9]
-
Pomalidomide : A stock solution in DMSO is serially diluted.
-
-
Assay Procedure :
-
Add the diluted pomalidomide solutions to the wells of a suitable microplate.[9]
-
Add the diluted tagged CRBN protein solution to the wells.[9]
-
Add the diluted terbium-labeled anti-tag antibody solution.[9]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Add the diluted fluorescently labeled thalidomide analog to initiate the binding reaction.[9]
-
Incubate for a further period (e.g., 20 minutes) at room temperature.[9]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescent intensity using an HTRF-compatible microplate reader at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm), with an excitation wavelength of 340 nm.[9]
-
The HTRF ratio (acceptor signal / donor signal) is calculated for each well.
-
The IC50 value is determined by plotting the HTRF ratio against the pomalidomide concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). In a typical experiment, a solution of the ligand (pomalidomide) is titrated into a solution of the protein (CRBN), and the heat released or absorbed is measured.
Experimental Workflow:
Protocol:
A general protocol for an ITC experiment to measure pomalidomide-cereblon binding is as follows:[2]
-
Reagent Preparation :
-
Buffer : A suitable buffer, such as 50 mM HEPES pH 7.5 with 150 mM NaCl, is used. It is critical that the buffer for both the protein and the ligand is identical to avoid heat of dilution effects.[2]
-
Cereblon (CRBN) : Purified recombinant CRBN is prepared in the assay buffer.
-
Pomalidomide : Pomalidomide is dissolved in the same assay buffer.
-
-
ITC Experiment :
-
The CRBN solution is loaded into the sample cell of the ITC instrument.
-
The pomalidomide solution is loaded into the injection syringe.
-
A series of small injections of the pomalidomide solution are made into the CRBN solution while the temperature of the sample cell is maintained at a constant value.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis :
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction (Kd, n, and ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated. For the pomalidomide-cereblon interaction, CRBN is typically immobilized on the sensor chip, and pomalidomide is flowed over the surface.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Target Engagement: A Comparative Analysis of CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for verifying target engagement in a physiologically relevant context. This guide provides an objective comparison of CETSA with other widely used target engagement assays, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The principle of ligand-induced thermal stabilization underpins CETSA. When a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, researchers can determine if a compound has engaged its target, as indicated by an increase in the protein's melting temperature (Tm).
This guide will delve into the principles, protocols, and comparative performance of CETSA and its key alternatives: Drug Affinity Responsive Target Stability (DARTS), Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or simply confirmation of engagement). The following tables provide a comprehensive comparison of these techniques.
Qualitative Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[1] | Ligand-induced stabilization of the target protein against proteolytic degradation.[2] | Ligand-induced change in the thermophoretic movement of a fluorescently labeled molecule. | Ligand binding to an immobilized partner causes a change in the refractive index at a sensor surface.[3] | Measures the heat change upon binding of two molecules in solution.[4] |
| Cellular Context | High (intact cells or lysates).[1][5] | Moderate (cell lysates).[2] | Low (cell lysates or purified components).[4] | Low (purified components). | Low (purified components). |
| Labeling Requirement | Label-free for compound and target. | Label-free for compound and target. | Requires fluorescent labeling of one binding partner.[4] | Label-free, but requires immobilization of one partner.[3] | Label-free.[4] |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[2][6] | Low to medium.[2] | Medium to high. | Medium to high. | Low. |
| Quantitative Data | Tm shift, EC50 from isothermal dose-response.[2] | Relative protein protection, can be semi-quantitative.[2] | Dissociation constant (Kd). | Kd, association (kon) and dissociation (koff) rates.[3] | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Key Advantages | Physiologically relevant; applicable in intact cells.[7] | Simple and quick; no compound modification needed. | Low sample consumption; can be used in complex mixtures.[4] | Real-time kinetics; high sensitivity. | Gold standard for thermodynamics; provides a complete thermodynamic profile. |
| Key Limitations | Requires specific antibodies for Western blot; Tm shift can vary.[7] | Requires optimization of protease digestion; performed in lysates.[7] | Requires labeling, which may alter binding; potential for artifacts.[4] | Requires immobilization, which can affect protein activity; mass transport limitations. | Requires large amounts of pure protein; sensitive to buffer mismatches.[4] |
Quantitative Comparison of Target Engagement Assays
Direct quantitative comparison of these methods is challenging as they measure different physical parameters. However, data from studies employing multiple techniques for the same target can provide valuable insights.
| Target | Ligand | Method | Parameter | Value |
| HDAC1 | Quisinostat | SplitLuc CETSA | IC50 | 0.002 µM[8] |
| HDAC1 | Panobinostat | SplitLuc CETSA | IC50 | 0.003 µM[8] |
| HDAC1 | Dacinostat | SplitLuc CETSA | IC50 | 0.008 µM[8] |
| HDAC1 | CUDC-907 | SplitLuc CETSA | IC50 | 0.001 µM[8] |
| HDAC1 | Quisinostat | NanoBRET | IC50 | 0.001 µM[8] |
| HDAC1 | Panobinostat | NanoBRET | IC50 | 0.002 µM[8] |
| HDAC1 | Dacinostat | NanoBRET | IC50 | 0.005 µM[8] |
| HDAC1 | CUDC-907 | NanoBRET | IC50 | 0.001 µM[8] |
| PARP1 | Olaparib | CETSA HT | pEC50 | 7.3[9] |
| PARP1 | Olaparib | FP Assay (Biochemical) | pIC50 | 8.2[9] |
| PARP1 | Olaparib | Cellular PARylation Assay | pIC50 | 7.4[9] |
| B-Raf | Vemurafenib | CETSA HT | pEC50 | 7.6[9] |
| B-Raf | Dabrafenib | CETSA HT | pEC50 | 8.1[9] |
| B-Raf | GDC-0879 | CETSA HT | pEC50 | 7.2[9] |
| BCR-ABL | Dasatinib | Kinase Assay (Biochemical) | IC50 | 0.1 - 3 nM[10] |
| BCR-ABL | Dasatinib | Cell-based Assay | IC50 | 0.6 - 11 nM[10] |
Experimental Protocols
Detailed methodologies for the key target engagement assays are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for EZH2
This protocol describes a generalized procedure for determining the target engagement of an EZH2 inhibitor.[1][11]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known EZH2 expression) to 70-80% confluency.
-
Treat cells with various concentrations of the EZH2 inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[11]
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against EZH2.
-
Quantify the band intensities to determine the amount of soluble EZH2 at each temperature.
-
Plot the percentage of soluble EZH2 as a function of temperature to generate a melting curve and determine the Tm. A shift in the Tm in the presence of the inhibitor indicates target engagement.[11]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol for STAT3
This protocol outlines a general procedure for validating the engagement of an inhibitor with STAT3.
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., M-PER buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with the STAT3 inhibitor (e.g., Stattic) or vehicle control at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin) to each sample at an optimized concentration.
-
Incubate at room temperature for a defined period (e.g., 10 minutes).
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a specific antibody against STAT3.
-
Increased band intensity in the inhibitor-treated sample compared to the control indicates protection from proteolysis and thus target engagement.
-
Microscale Thermophoresis (MST) Protocol
This protocol provides a general workflow for measuring binding affinity using MST.[2]
-
Sample Preparation:
-
Label the target protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of the unlabeled ligand in the assay buffer.
-
-
Binding Reaction:
-
Mix a constant concentration of the fluorescently labeled target protein with each concentration of the ligand.
-
Incubate the mixtures to allow the binding reaction to reach equilibrium.
-
-
Capillary Loading:
-
Load the samples into hydrophilic capillaries.
-
-
MST Measurement:
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR) Protocol
This is a generalized protocol for analyzing biomolecular interactions using SPR.[3]
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Inject the ligand (one of the binding partners) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (the other binding partner) over the ligand-immobilized surface.
-
The binding is monitored in real-time as a change in the resonance angle.
-
-
Regeneration:
-
Inject a regeneration solution to dissociate the bound analyte from the immobilized ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[3]
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes the general steps for performing an ITC experiment.
-
Sample Preparation:
-
Prepare the macromolecule and ligand in identical, degassed buffers to minimize heats of dilution.
-
Determine the accurate concentrations of both samples.
-
-
Instrument Setup:
-
Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to macromolecule.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Experimental Workflows
Caption: Experimental workflows for CETSA, DARTS, MST, SPR, and ITC.
Signaling Pathways
A frequent application of target engagement assays is the validation of inhibitors targeting key signaling pathways implicated in disease. The following diagrams illustrate simplified versions of the EGFR, PI3K/AKT/mTOR, and BCR-ABL signaling pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibitor targets.
Caption: Simplified BCR-ABL signaling pathway and the action of tyrosine kinase inhibitors.
Conclusion
Confirming target engagement is a critical step in the drug discovery and development pipeline. CETSA provides a powerful approach to assess compound binding in a cellularly relevant environment. However, it is not a one-size-fits-all solution. A thorough understanding of the principles, advantages, and limitations of CETSA and its alternatives—DARTS, MST, SPR, and ITC—is essential for selecting the most appropriate method. By carefully considering the experimental context and the specific questions being addressed, researchers can confidently validate the mechanism of action of their compounds and make informed decisions to advance their drug discovery programs. This guide serves as a starting point for navigating the diverse landscape of target engagement assays.
References
- 1. benchchem.com [benchchem.com]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xantec.com [xantec.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide-C6-NHS Ester and Other Amine-Reactive Crosslinkers for Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics and chemical biology, the precise and efficient conjugation of molecules to proteins is paramount. Amine-reactive crosslinkers are indispensable tools for achieving this, with applications ranging from the development of antibody-drug conjugates (ADCs) to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Pomalidomide-C6-NHS ester, a key reagent in targeted protein degradation, with other common amine-reactive crosslinkers.
This compound is a heterobifunctional molecule that incorporates a pomalidomide (B1683931) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on a target protein.[1][2] This dual functionality makes it a powerful tool for the synthesis of PROTACs, which are designed to induce the degradation of specific proteins. This guide will objectively compare the performance of this compound and other amine-reactive crosslinkers, supported by experimental data and detailed protocols.
Quantitative Comparison of Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker is dictated by several factors, including reaction efficiency, specificity, stability of the resulting bond, and susceptibility to hydrolysis. The following table summarizes the key performance characteristics of this compound alongside other widely used amine-reactive crosslinkers.
| Feature | This compound | Standard NHS Esters (e.g., DSS, BS3) | Isothiocyanates (e.g., FITC) | Sulfonyl Chlorides (e.g., Texas Red) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Isothiocyanate | Sulfonyl chloride |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus)[3] | Primarily primary amines (Lysine, N-terminus); can react with thiols[4][5] | Primary and secondary amines |
| Optimal pH | 7.2 - 8.5[3][6] | 7.2 - 8.5[3][6] | 9.0 - 10.0[7] | 8.5 - 10.0 |
| Bond Formed | Stable amide bond[3] | Stable amide bond | Thiourea bond | Sulfonamide bond |
| Bond Stability | Very high (half-life of ~7 years in water for amide bonds)[2] | Very high (half-life of ~7 years in water for amide bonds)[2] | High, generally considered stable for in vivo applications[8] | Very high |
| Reaction Speed | Fast (minutes to a few hours) | Fast (minutes to a few hours)[9] | Slower than NHS esters | Fast |
| Hydrolysis Rate | Susceptible to hydrolysis, especially at higher pH. Half-life of ~10 min at pH 8.6 (4°C) | Susceptible to hydrolysis, especially at higher pH. Half-life of ~10 min at pH 8.6 (4°C)[3] | Less prone to hydrolysis than NHS esters[7] | Highly susceptible to hydrolysis (complete hydrolysis within 5 min in water for some derivatives)[10] |
| Specificity | High for primary amines, but side reactions with Ser, Thr, Tyr can occur[11] | High for primary amines, but side reactions with Ser, Thr, Tyr can occur[11] | High for amines at alkaline pH; can react with thiols at neutral pH[4][5] | Broader reactivity with various nucleophiles |
| Yield | Generally high, dependent on reaction conditions. Yields for pomalidomide derivative synthesis can range from 21% to 94% depending on the amine and conditions.[12][13] | Generally high, dependent on reaction conditions. | Generally good, but can be lower than NHS esters. | Variable, highly dependent on reaction conditions and substrate. |
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is integral to the synthesis of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Comparative Analysis of Crosslinker Efficiency
This workflow outlines a general procedure for comparing the efficiency of different amine-reactive crosslinkers in conjugating to a model protein.
Caption: Experimental workflow for comparing crosslinker efficiency.
Logical Relationship: Choosing an Amine-Reactive Crosslinker
The selection of an appropriate amine-reactive crosslinker depends on the specific application and desired outcome. The following diagram illustrates the decision-making process.
Caption: Decision tree for crosslinker selection.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general method for conjugating this compound to a protein of interest (POI) containing accessible primary amines.
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the POI in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess of the crosslinker over the protein. Mix gently and thoroughly.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS).
-
Characterize Conjugate: Analyze the purified conjugate by SDS-PAGE to observe the mobility shift and by mass spectrometry to confirm conjugation and determine the degree of labeling.
Protocol 2: Comparative Analysis of Amine-Reactive Crosslinkers
This protocol is designed to compare the reaction efficiency of different amine-reactive crosslinkers.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL in 100 mM sodium phosphate buffer, pH 8.0.
-
Crosslinker stock solutions (10 mM in DMSO): this compound, DSS (Disuccinimidyl suberate), FITC (Fluorescein isothiocyanate).
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
SDS-PAGE apparatus and reagents.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: For each crosslinker, set up a series of reactions with varying molar ratios of crosslinker to protein (e.g., 5:1, 10:1, 20:1, 50:1). Include a protein-only control.
-
Initiate Reactions: Add the respective crosslinker stock solution to the BSA solution to achieve the desired molar ratio.
-
Incubation: Incubate all reaction mixtures for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE. Compare the intensity of the unmodified BSA band with the appearance of higher molecular weight bands (indicating intramolecular crosslinking or polymerization) and the shift in the monomer band (indicating modification).
-
Spectrophotometry (for fluorescent crosslinkers like FITC): Determine the degree of labeling by measuring the absorbance at the protein's maximum (280 nm) and the dye's maximum absorbance.
-
Mass Spectrometry: For a more detailed analysis, subject the samples to mass spectrometry to determine the average number of crosslinker molecules per protein.
-
By following these protocols and considering the comparative data presented, researchers can make informed decisions about the most suitable amine-reactive crosslinker for their specific research needs, thereby advancing their work in drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. covalx.com [covalx.com]
- 10. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating PROTAC-Induced Target Protein Ubiquitination
For researchers, scientists, and drug development professionals, confirming the ubiquitination of a target protein is a critical step in the validation of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of key experimental methods used to verify this crucial step in the PROTAC mechanism of action, supported by experimental data and detailed protocols.
At its core, a PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal system.[1] It does so by forming a ternary complex, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[3] The validation of this ubiquitination event is paramount to confirming the intended mechanism of action.
This guide will explore three primary methodologies for validating PROTAC-induced ubiquitination:
-
Western Blotting: A widely used technique to visualize the increase in molecular weight of the target protein upon ubiquitination.
-
Co-Immunoprecipitation (Co-IP): A method to demonstrate the formation of the essential ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination.
-
Mass Spectrometry: A powerful tool for the definitive identification of ubiquitination sites on the target protein.
We will also touch upon advanced techniques like NanoBRET™ assays that allow for real-time monitoring of these processes in living cells.[4]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the validation techniques discussed.
Comparison of Validation Techniques
The choice of method for validating PROTAC-induced ubiquitination depends on the specific research question, available resources, and desired level of detail. The following tables provide a comparative overview of the key techniques.
| Technique | Principle | Information Provided | Pros | Cons |
| Western Blotting | Detects changes in the molecular weight of the target protein due to the covalent attachment of ubiquitin molecules. A characteristic "smear" or ladder of higher molecular weight bands indicates polyubiquitination.[5] | - Qualitative evidence of polyubiquitination.- Estimation of the extent of ubiquitination. | - Relatively simple and widely available.- Cost-effective.- Provides a clear visual representation of ubiquitination. | - Indirect evidence of ubiquitination.- Can be difficult to interpret if the protein is subject to other post-translational modifications.- Lower throughput compared to other methods.[6] |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the PROTAC-dependent interaction between the target protein and the E3 ubiquitin ligase, which is a prerequisite for ubiquitination.[2] | - Evidence of ternary complex formation.- Confirms the PROTAC's mode of action. | - Directly assesses the formation of the key intermediate complex.- Can be performed in a cellular context. | - Relies on high-quality antibodies.- Weak or transient interactions may be difficult to detect.- Does not directly measure ubiquitination. |
| Mass Spectrometry | Identifies the specific lysine (B10760008) residues on the target protein that are ubiquitinated. This is achieved by identifying the di-glycine (GG) remnant of ubiquitin on tryptic peptides.[7] | - Definitive, direct evidence of ubiquitination.- Precise identification of ubiquitination sites.- Can provide quantitative information on the extent of ubiquitination at specific sites.[8] | - Unambiguous identification of ubiquitination.- Provides detailed molecular information.- Can be used for unbiased, proteome-wide analysis of PROTAC off-targets. | - Technically demanding and requires specialized equipment and expertise.- Higher cost.- Lower throughput for targeted analysis. |
| NanoBRET™ Assays | A proximity-based assay that uses bioluminescence resonance energy transfer (BRET) to monitor protein-protein interactions in real-time in living cells.[4] | - Real-time kinetics of ternary complex formation.- Real-time monitoring of target protein ubiquitination.[9] | - High-throughput compatible.- Provides kinetic data (on- and off-rates).- Performed in a live-cell context. | - Requires genetic modification of cells to express tagged proteins.- Indirect measurement of the interaction. |
Quantitative Data Comparison
The following table summarizes typical quantitative data that can be obtained from each technique. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Parameter | Western Blotting | Co-Immunoprecipitation | Mass Spectrometry | NanoBRET™ |
| Potency (e.g., DC50) | Can be used to determine the concentration of PROTAC that causes 50% of the maximal degradation (DC50) of the target protein, which is an indirect measure of ubiquitination efficiency.[10] | Not typically used for potency determination. | Can provide quantitative data on the dose-dependent increase in ubiquitination at specific sites. | Can directly measure the concentration of PROTAC required for half-maximal ternary complex formation or ubiquitination. |
| Efficacy (e.g., Dmax) | Can determine the maximum percentage of target protein degradation (Dmax) at saturating PROTAC concentrations.[10] | Not applicable. | Can quantify the maximum level of ubiquitination at specific sites. | Can determine the maximal BRET signal, indicating the maximum level of ternary complex formation or ubiquitination. |
| Sensitivity | Moderate. | Dependent on antibody affinity. | High. | High. |
| Throughput | Low to moderate.[6] | Low. | Low for targeted analysis, high for global proteomics. | High.[1] |
| Example Data | A dose-dependent increase in a high molecular weight smear of the target protein upon treatment with a PROTAC. | Detection of the E3 ligase in the immunoprecipitate of the target protein (and vice-versa) only in the presence of the PROTAC. | Identification of a specific lysine residue on the target protein with a +114 Da mass shift (di-glycine remnant) in PROTAC-treated cells. | A dose-dependent increase in the BRET signal between a NanoLuc-tagged E3 ligase and a HaloTag-labeled target protein in the presence of a PROTAC.[4] |
Detailed Experimental Protocols
Western Blotting for Ubiquitination
This protocol is adapted from established methods for detecting protein ubiquitination.[11]
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of the PROTAC for a specified time. To observe ubiquitination, it is often necessary to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Analyze the resulting bands. An increase in a high molecular weight smear or a ladder of bands above the unmodified target protein in the PROTAC-treated samples is indicative of polyubiquitination.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is based on standard Co-IP procedures to detect protein-protein interactions.[1]
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for the appropriate time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the E3 ligase or the target protein overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.
Mass Spectrometry for Ubiquitination Site Identification
This protocol provides a general workflow for identifying ubiquitination sites using mass spectrometry.[7][12]
-
Sample Preparation:
-
Treat cells with the PROTAC and a proteasome inhibitor.
-
Lyse the cells under denaturing conditions (e.g., in a urea-containing buffer) to inactivate proteases and deubiquitinases.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Enrichment of Ubiquitinated Peptides:
-
Ubiquitinated peptides are often of low abundance and require enrichment. This is typically done using an antibody that specifically recognizes the di-glycine remnant (K-ε-GG) left on ubiquitinated lysine residues after tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and the specific lysine residues modified with the di-glycine remnant.
-
Quantitative analysis can be performed using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the abundance of ubiquitinated peptides between different treatment conditions.[8]
-
Conclusion
Validating the ubiquitination of a target protein is a non-negotiable step in the development and characterization of a PROTAC. Each of the described methods offers a unique set of advantages and provides different, yet complementary, pieces of information. A multi-pronged approach, combining techniques such as Western blotting for an initial screen, Co-IP to confirm the ternary complex formation, and mass spectrometry for definitive evidence and site-specific information, will provide the most robust and comprehensive validation of a PROTAC's mechanism of action. Furthermore, emerging technologies like NanoBRET assays are enabling higher-throughput and more detailed kinetic analysis in a live-cell setting, paving the way for more efficient PROTAC discovery and optimization.
References
- 1. A high-throughput method for specific, rapid, precise and efficient detection of protein ubiquitination using ThUBD-coated high-density 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Comparative study of different pomalidomide isomers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many successful PROTACs is the E3 ligase ligand, with pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), being a prominent choice for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comparative analysis of different pomalidomide isomers used in PROTACs, supported by experimental data and detailed methodologies to inform rational PROTAC design and development.
Pomalidomide possesses a chiral center at the C3 position of the glutarimide (B196013) ring, leading to the existence of two enantiomers: (S)-pomalidomide and (R)-pomalidomide. The stereochemistry at this position has been shown to be critical for binding to CRBN and subsequent neosubstrate degradation. While thalidomide, a structural analog of pomalidomide, is known to undergo racemization in vivo, pomalidomide exhibits greater stability. This stereochemical stability is crucial for designing PROTACs with consistent and predictable activity.
Comparative Performance of Pomalidomide Isomers
The differential binding of pomalidomide enantiomers to the CRBN E3 ligase complex directly impacts the efficacy of the resulting PROTACs. It is the (S)-enantiomer of pomalidomide that binds to CRBN with significantly higher affinity than the (R)-enantiomer. This enhanced affinity of the (S)-isomer generally translates to more potent and efficient degradation of the target protein.
While direct, head-to-head comparative studies of PROTACs containing different pomalidomide isomers are not extensively documented in publicly available literature, the foundational understanding of IMiD stereochemistry in CRBN binding provides a strong basis for inferring their performance in a PROTAC context. The primary function of the pomalidomide moiety in a PROTAC is to recruit CRBN to the target protein of interest (POI). Therefore, a stronger interaction between the pomalidomide isomer and CRBN is expected to lead to more stable and efficient ternary complex (POI-PROTAC-CRBN) formation, which is a prerequisite for subsequent ubiquitination and degradation of the POI.
It is important to note that while the (S)-isomer is the preferred binder to CRBN, the overall efficacy of a PROTAC is a complex interplay between the E3 ligase ligand, the linker, and the POI ligand. The linker's length, composition, and attachment point to the pomalidomide core can significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency.
Data Summary
Due to the limited availability of direct comparative studies on pomalidomide isomers within PROTACs in the public domain, a quantitative data table cannot be constructed at this time. However, based on the established principles of IMiD-CRBN interaction, it is widely accepted in the field that PROTACs incorporating (S)-pomalidomide will exhibit superior degradation efficacy (lower DC50 and higher Dmax values) compared to their (R)-pomalidomide counterparts. Researchers are strongly encouraged to synthesize and evaluate both isomers in their specific PROTAC designs to empirically determine the optimal configuration.
Signaling Pathways and Experimental Workflows
The general mechanism of action for a pomalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Caption: General mechanism of action for pomalidomide-based PROTACs.
A standardized experimental workflow is crucial for the evaluation of novel PROTACs incorporating different pomalidomide isomers.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments in the evaluation of pomalidomide isomer-based PROTACs.
Synthesis of Pomalidomide Isomer-PROTACs
The synthesis of pomalidomide-based PROTACs typically involves the coupling of a pomalidomide derivative, a linker, and a ligand for the protein of interest. To obtain enantiomerically pure pomalidomide, chiral chromatography or asymmetric synthesis methods are employed. The amino group on the phthalimide (B116566) ring of pomalidomide is a common attachment point for the linker.[1]
-
Materials: Enantiomerically pure (S)- or (R)-4-aminopomalidomide, appropriate linker with a reactive group (e.g., N-hydroxysuccinimide ester, carboxylic acid), POI ligand with a compatible functional group, coupling reagents (e.g., HATU, DIPEA), solvents (e.g., DMF, DMSO).
-
General Procedure:
-
Dissolve the POI ligand-linker construct in an appropriate solvent.
-
Add the enantiomerically pure pomalidomide and coupling reagents.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring by LC-MS.
-
Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
CRBN Binding Assay (Surface Plasmon Resonance - SPR)
This assay quantifies the binding affinity of the pomalidomide isomer-PROTAC to the CRBN E3 ligase.
-
Materials: Recombinant human CRBN-DDB1 protein, CM5 sensor chip, amine coupling kit, running buffer (e.g., HBS-EP+), PROTAC samples.
-
Procedure:
-
Immobilize the CRBN-DDB1 protein on the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor surface at a constant flow rate.
-
Record the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
-
Western Blot Analysis for Protein Degradation
This is the primary method to determine the efficacy of the PROTAC in degrading the target protein within a cellular context.
-
Materials: Relevant cell line expressing the target protein, cell culture medium, PROTAC stock solutions, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Proteasome Inhibition Assay
This experiment confirms that the observed protein degradation is mediated by the proteasome.
-
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 1-2 hours.
-
Add the PROTAC at a concentration known to induce significant degradation.
-
Co-incubate for the optimal degradation time determined previously.
-
Perform Western blot analysis as described above.
-
A rescue of the target protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.
-
Off-Target Analysis (Global Proteomics)
This analysis is crucial to assess the selectivity of the PROTAC and identify any unintended protein degradation.
-
Materials: Cell line of interest, PROTAC, lysis buffer for mass spectrometry, mass spectrometer (e.g., Orbitrap).
-
Procedure:
-
Treat cells with the PROTAC at a concentration that gives significant on-target degradation and a vehicle control.
-
Lyse the cells and prepare protein samples for mass spectrometry (e.g., trypsin digestion, TMT labeling).
-
Analyze the samples by LC-MS/MS.
-
Process the raw data to identify and quantify proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Conclusion
The stereochemistry of the pomalidomide moiety is a critical determinant of the efficacy of CRBN-recruiting PROTACs. The (S)-enantiomer of pomalidomide exhibits a significantly higher binding affinity for CRBN, which generally translates to more potent target protein degradation. While the field would benefit from more direct comparative studies of pomalidomide isomers in various PROTAC contexts, the existing knowledge strongly supports the preferential use of (S)-pomalidomide in PROTAC design. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of pomalidomide isomer-based PROTACs, enabling researchers to optimize their degrader molecules for enhanced potency and selectivity.
References
Assessing the Specificity of Protein Degradation by Pomalidomide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase recruiter in PROTAC design, leveraging the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation. While pomalidomide-based PROTACs have shown significant promise, a critical aspect of their development is the assessment of their degradation specificity. This guide provides a comparative overview of the methodologies used to evaluate the on- and off-target effects of pomalidomide PROTACs, supported by experimental data and detailed protocols.
Mechanism of Action and Inherent Specificity Challenges
Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and CRBN brings the E3 ligase in close proximity to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2][3][4]
A significant challenge in the development of pomalidomide-based PROTACs is the inherent ability of the pomalidomide molecule itself to act as a "molecular glue."[5][6] This means that the pomalidomide moiety can independently recruit a class of endogenous proteins, primarily C2H2 zinc finger (ZF) transcription factors, to CRBN for degradation.[5][6][7][8] This off-target degradation can lead to unintended biological consequences and potential toxicities.[3][5][7] Consequently, rigorous assessment of the entire degradation profile of a pomalidomide PROTAC is essential.
Comparative On- and Off-Target Degradation Profiles
The specificity of a pomalidomide PROTAC is a key determinant of its therapeutic window. Ideally, a PROTAC should induce potent degradation of the intended target with minimal off-target effects. The following table provides a representative comparison of the degradation profiles of two hypothetical pomalidomide-based PROTACs targeting Protein X, highlighting differences in their specificity.
| Protein | PROTAC A (DC50) | PROTAC A (Dmax) | PROTAC B (DC50) | PROTAC B (Dmax) | Function |
| On-Target | |||||
| Protein X | 10 nM | 95% | 15 nM | 90% | Disease-associated |
| Off-Target (Zinc Finger Proteins) | |||||
| IKZF1 (Ikaros) | 500 nM | 60% | >10 µM | <10% | Transcription factor |
| IKZF3 (Aiolos) | 600 nM | 55% | >10 µM | <10% | Transcription factor |
| ZFP91 | 1 µM | 40% | >10 µM | <5% | Transcription factor |
| SALL4 | 2 µM | 30% | >10 µM | <5% | Transcription factor |
| Other Off-Targets | |||||
| Protein Y | >10 µM | <5% | 5 µM | 50% | Kinase |
| Protein Z | >10 µM | <5% | 8 µM | 45% | Structural protein |
-
DC50: Concentration at which 50% of the protein is degraded.
-
Dmax: Maximum percentage of protein degradation achieved.
-
Data in this table is illustrative and intended to highlight expected trends based on published research. Actual values must be determined experimentally.
This illustrative data shows that while both PROTACs effectively degrade the target Protein X, PROTAC B exhibits a significantly improved specificity profile with minimal degradation of off-target zinc finger proteins. This could be attributed to modifications in the pomalidomide moiety or the linker design that disfavor the formation of ternary complexes with these off-targets.[5][9]
Experimental Protocols for Assessing Specificity
A comprehensive evaluation of PROTAC specificity involves a combination of targeted and global proteomic approaches.
Global Proteomic Profiling by Mass Spectrometry
Quantitative mass spectrometry (MS)-based proteomics is the gold standard for unbiased, proteome-wide assessment of PROTAC-induced protein degradation.[10][11][12]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to sufficient density.
-
Treat cells with the pomalidomide PROTAC at various concentrations and a vehicle control (e.g., DMSO) for a defined period (e.g., 6-24 hours).
-
-
Sample Preparation:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC):
-
Culture cells in "light," "medium," or "heavy" media containing different isotopes of essential amino acids.
-
After PROTAC treatment, combine the cell lysates from different conditions.
-
-
Tandem Mass Tag (TMT) Labeling:
-
After cell lysis and protein digestion, label the resulting peptides from each condition with isobaric TMT reagents.
-
-
-
Protein Digestion and Peptide Fractionation:
-
Lyse the cells and quantify the total protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Fractionate the peptides to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
For SILAC, determine the relative protein abundance by comparing the intensities of "heavy" and "light" peptides.
-
For TMT, quantify proteins based on the reporter ion intensities in the MS/MS spectra.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment. Volcano plots are a common visualization tool for this data.[10]
-
Targeted Protein Degradation Analysis by Western Blot
Western blotting is a widely used technique to validate the degradation of the intended target and specific off-target proteins identified by mass spectrometry.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC as described for the MS experiment.
-
Lyse the cells in a buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target protein and suspected off-target proteins. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Densitometry:
-
Quantify the intensity of the protein bands using densitometry software to determine the extent of degradation relative to the vehicle control.[1]
-
Target Engagement Assessment by Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm that the PROTAC engages with its intended target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry (CETSA-MS).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. Target engagement by the PROTAC will typically result in a shift in the protein's melting curve.
-
Visualizing Key Processes and Workflows
Signaling Pathway of Pomalidomide PROTAC-Mediated Degradation
Caption: Pomalidomide PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for Specificity Assessment
Caption: A typical workflow for assessing the specificity of a pomalidomide PROTAC, from cell treatment to generating a final specificity profile.
Logical Relationship of Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pomalidomide-C6-NHS Ester
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent chemical compounds like Pomalidomide-C6-NHS ester are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this substance, treating it with the caution required for its parent compound, pomalidomide, a thalidomide (B1683933) analogue with known hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Pomalidomide and its derivatives are classified as hazardous and may pose reproductive risks.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated gloves.[4] |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Disposable, impermeable gown.[4] |
| Respiratory Protection | An N95 or higher-rated respirator, especially when handling the solid powder form to prevent inhalation.[4] |
Work should always be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling, followed by appropriate disposal through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste and segregated at the point of generation.[1] Do not mix this waste with other chemical or regular laboratory trash unless explicitly approved by your EHS department.[1][2]
Waste Streams:
| Waste Type | Description |
| Solid Waste | Unused or expired solid this compound, contaminated labware (e.g., pipette tips, microcentrifuge tubes, gloves, bench paper).[5] |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO or DMF).[2][5] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
Step 2: Waste Containment and Labeling
Proper containment is crucial to prevent environmental release and ensure safe handling.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste in a sealed, labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).[2][5]
-
Never dispose of liquid waste containing this compound down the drain. [5]
-
-
Labeling:
Step 3: Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1][2] This area should be clearly marked as a hazardous waste storage site.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1][5] Maintain a detailed log of the waste generated, including the quantity and date of accumulation.[1]
Spill Management
In the event of a spill, immediately secure the area and wear appropriate PPE.
-
Containment: Use an absorbent material, such as a chemotherapy spill kit, to contain the spill.[1][4]
-
Collection: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Pomalidomide-C6-NHS Ester
For researchers, scientists, and drug development professionals, this document outlines critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Pomalidomide-C6-NHS ester. Pomalidomide is a potent thalidomide (B1683933) analogue with known human teratogenic effects and other significant health risks. The N-hydroxysuccinimide (NHS) ester functional group makes this compound highly reactive, particularly for conjugation to primary amines. Strict adherence to the following guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Core Hazards
This compound presents a dual hazard profile stemming from its Pomalidomide core and the reactive NHS ester.
-
Pomalidomide-related Hazards : As a thalidomide derivative, Pomalidomide is a known human teratogen that can lead to severe birth defects or embryo-fetal death.[1] It is contraindicated during pregnancy.[1] Additional risks include venous and arterial thromboembolism (blood clots), myocardial infarction, and stroke.[1] Other potential side effects are severe skin reactions, dizziness, confusion, and nerve damage.[1]
-
NHS Ester-related Hazards : N-hydroxysuccinimide esters are reactive compounds sensitive to moisture. While not explosive, their reactivity necessitates careful handling to avoid unintended reactions and degradation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the handler and the hazardous compound.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Disposable Gown | Long-sleeved with tight-fitting cuffs, closing in the back.[3] Must be resistant to chemical permeation. Gowns should be changed every two to three hours or immediately after a spill.[3] |
| Coveralls ("Bunny Suit") | For head-to-toe protection, especially during large-scale handling or in case of spills.[3] Should be easy to put on and take off to minimize cross-contamination.[3] | |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated gloves (tested according to ASTM D6978 standard) should be worn.[2] The outer glove should be changed immediately upon contamination. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powder outside of a containment system (e.g., unpacking).[3] Surgical masks do not offer adequate protection.[3] For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn to protect against dust particles. A face shield offers additional protection against splashes.[3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound powder must occur within a designated containment area, such as a certified chemical fume hood or a glove box.
-
Preparation :
-
Ensure the containment area is clean and decontaminated.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Reconstitution :
-
Weigh the powdered compound within the containment area. Use a dedicated, calibrated balance.
-
To minimize aerosolization, carefully add the solvent to the vial containing the powder. Do not pipette the powder directly.
-
Cap the vial tightly and mix gently until fully dissolved.
-
-
Experimental Use :
-
Perform all subsequent dilutions and experimental procedures within the containment area.
-
Use disposable labware whenever possible to minimize cleaning and potential for contamination.
-
-
Post-Handling :
-
Decontaminate all surfaces within the containment area.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Diagrams
Caption: A workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. The bag must be sealed and placed in a secondary rigid container. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and contaminated solvents. The container must be compatible with the solvents used and have a secure, sealed lid. |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes contaminated needles and syringes. The container should be clearly labeled as hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not mix with regular laboratory trash or pour down the drain.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. ubpbio.com [ubpbio.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
